molecular formula C7H8N2O B166635 Phenylurea CAS No. 64-10-8

Phenylurea

Número de catálogo: B166635
Número CAS: 64-10-8
Peso molecular: 136.15 g/mol
Clave InChI: LUBJCRLGQSPQNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenylurea (CAS 64-10-8), also known as N-phenylurea, is a versatile organic compound with the formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. It presents as an off-white to white crystalline solid with a melting point of 145-147 °C . This compound is of significant interest in life science research and organic synthesis, where it acts as an efficient ligand for palladium-catalyzed Heck and Suzuki reactions of aryl bromides and iodides . In agricultural research, 1-Phenylurea is recognized for its properties as a plant growth regulator. It functions as a cytokinin antagonist, inhibiting plant hormones responsible for cell division, which can lead to effects such as controlled vegetative growth, increased branching, and shorter internodes . It also finds application as a herbicide synergist, enhancing the absorption and efficacy of other herbicides . From an environmental fate perspective, 1-Phenylurea is highly soluble in water (17,400 mg L⁻¹) and exhibits low persistence in soil, with a laboratory DT₅₀ (degradation time for 50% of the substance) of 13.5 days . The compound has a low octanol-water partition coefficient (Log P) of 0.83, indicating low bioaccumulation potential . It is classified as harmful (Xn) and safety precautions should be followed, including the use of personal protective equipment . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use .

Propiedades

IUPAC Name

phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBJCRLGQSPQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1319
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042507
Record name 1-Phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information.
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1319
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

64-10-8
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1319
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862I85399W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenylurea Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenylurea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural motif is a key pharmacophore in numerous approved drugs and clinical candidates, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound compounds, focusing on their role as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for potency and selectivity.

The core structure of a this compound consists of a central urea (B33335) moiety (-(NH)-(C=O)-(NH)-) flanked by at least one phenyl ring. This scaffold is particularly effective in targeting the ATP-binding site of kinases. The two N-H groups of the urea can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. The phenyl rings occupy adjacent hydrophobic pockets, and their substitution patterns are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Kinase Inhibition

Many this compound derivatives function as Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode accesses an additional hydrophobic pocket, often referred to as the "allosteric site," which is adjacent to the ATP-binding site. This mechanism can confer greater selectivity compared to Type I inhibitors that bind to the active "DFG-in" conformation.

The key interactions typically involve:

  • Hinge Binding: One of the urea N-H groups forms a hydrogen bond with the backbone amide of a hinge region residue (e.g., Cys).

  • Hydrophobic Interactions: The phenyl rings and their substituents occupy hydrophobic pockets within the kinase domain.

  • Allosteric Site Interaction: A portion of the molecule, often a substituted phenyl ring, extends into the allosteric pocket created by the DFG-out conformation.

// Edges representing interactions Urea -> Hinge [label="H-Bond", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Phenyl1 -> Pocket1 [label="Hydrophobic Interaction", color="#34A853", style=dashed, fontcolor="#34A853"]; Phenyl2 -> Pocket2 [label="Hydrophobic Interaction", color="#34A853", style=dashed, fontcolor="#34A853"]; ATP -> Hinge [style=invis]; // to position ATP

{rank=same; ATP; Urea;} {rank=same; Hinge; Phenyl1;} {rank=same; Pocket1; Phenyl2;} {rank=same; Pocket2; DFG;} } A diagram illustrating the binding mode of a Type II this compound kinase inhibitor.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of this compound derivatives.

Table 1: SAR of this compound Derivatives as IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunotherapeutic target for cancer treatment. The following data highlights key SAR findings for this compound-based IDO1 inhibitors.[1][2]

CompoundR Group (Substitution on Phenyl Ring)IDO1 IC50 (μM)
i1 H>100
i12 4-Cl0.6
i23 4-CF30.2
i24 4-NO20.1

Data sourced from studies on novel this compound derivatives as potential IDO1 inhibitors.[1][2] The results indicate that electron-withdrawing groups at the para-position of the terminal phenyl ring are crucial for potent IDO1 inhibition.[3] The unsubstituted compound (i1) was inactive, while compounds with chloro (i12), trifluoromethyl (i23), and nitro (i24) groups showed significant activity.[1]

Table 2: SAR of this compound Derivatives as Antiproliferative Agents

This table presents the antiproliferative activity of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives against various cancer cell lines.

CompoundR Group (Substitution on Aryl Ring)A549 IC50 (μM)HCT-116 IC50 (μM)PC-3 IC50 (μM)
7a 4-F2.65 ± 0.582.13 ± 0.723.51 ± 1.33
7i 4-Cl, 3-CF31.53 ± 0.461.11 ± 0.341.98 ± 1.27
7j 4-Br, 3-CF32.01 ± 0.811.89 ± 0.552.76 ± 0.98
7o 3,5-bis(CF3)2.34 ± 0.762.05 ± 0.613.12 ± 1.15

Data sourced from a study on the design and synthesis of novel antiproliferative agents.[4] The data suggests that substitution with electron-withdrawing groups, such as a combination of chloro and trifluoromethyl at the 4- and 3-positions respectively (compound 7i), enhances the antiproliferative activity across multiple cell lines.[4]

Experimental Protocols & Methodologies

A general understanding of the synthetic and evaluation procedures is critical for interpreting SAR data.

General Synthesis of this compound Derivatives

A common method for synthesizing N,N'-disubstituted ureas involves the reaction of an aniline (B41778) derivative with an isocyanate.

// Reactants Aniline [label="Substituted Aniline\n(R1-Ph-NH2)"]; Isocyanate [label="Substituted Phenyl Isocyanate\n(R2-Ph-NCO)"];

// Intermediate/Process Reaction [label="Reaction in\nInert Solvent (e.g., DCM)\nRoom Temperature", shape=ellipse, fillcolor="#FFFFFF"];

// Product Product [label="N,N'-disubstituted this compound\n(R1-Ph-NH-CO-NH-Ph-R2)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Aniline -> Reaction; Isocyanate -> Reaction; Reaction -> Product; } A generalized workflow for the synthesis of this compound derivatives.

Protocol Example: Synthesis of 1-Aryl-3-{4-aminophenyl}urea Derivatives

  • Preparation of the Isocyanate: A solution of the desired substituted aniline in a dry solvent like dichloromethane (B109758) (DCM) or toluene (B28343) is added dropwise to a solution of triphosgene (B27547) in the same solvent at 0°C. The reaction mixture is then stirred at room temperature for several hours. The solvent is removed under reduced pressure to yield the crude isocyanate, which is often used in the next step without further purification.

  • Urea Formation: The crude isocyanate is dissolved in a suitable solvent (e.g., DCM). To this solution, a solution of the appropriate aminophenyl intermediate is added dropwise at 0°C.

  • Work-up and Purification: The reaction is typically stirred overnight at room temperature. The resulting precipitate is collected by filtration, washed with the solvent, and then purified, often by recrystallization or column chromatography, to yield the final this compound product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is commonly determined using enzymatic assays.

Protocol Example: VEGFR-2 Kinase Assay

  • Assay Setup: Assays are performed in 96-well plates. Each well contains the kinase (e.g., VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are dissolved in DMSO and added to the wells at various concentrations. Control wells contain only DMSO.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

// Steps Start [label="Start: Prepare Assay Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AddEnzyme [label="Add Kinase Enzyme\nand Substrate"]; AddCompound [label="Add this compound Compound\n(Varying Concentrations)"]; AddATP [label="Initiate Reaction with ATP"]; Incubate [label="Incubate at 30°C"]; StopReaction [label="Stop Reaction & Measure Signal\n(e.g., Luminescence)"]; Analyze [label="Calculate % Inhibition\nand Determine IC50"]; End [label="End: SAR Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Start -> AddEnzyme -> AddCompound -> AddATP -> Incubate -> StopReaction -> Analyze -> End; } A typical workflow for an in vitro kinase inhibition assay.

Core Structure-Activity Relationship Insights

Based on numerous studies, several key SAR principles for this compound kinase inhibitors can be established.[5][6][7]

  • The Urea Moiety: The central urea group is a critical pharmacophore. It typically acts as a hydrogen bond donor-acceptor-donor motif, anchoring the inhibitor to the kinase hinge region.[8] Modification or replacement of this group often leads to a significant loss of activity.[8]

  • The "Inner" Phenyl Ring: This ring (attached to the nitrogen closer to the core scaffold in multi-ring systems) occupies a hydrophobic pocket. Substitutions on this ring are generally less tolerated, as they can disrupt the fit within this constrained space.

  • The "Outer" or "Terminal" Phenyl Ring: This ring is often directed towards the solvent-exposed region or into the allosteric DFG-out pocket. This position is the primary site for modification to enhance potency, modulate selectivity, and improve physicochemical properties.

    • Electron-Withdrawing Groups: Groups like -CF3, -Cl, and -NO2 at the meta or para positions often increase potency.[1][4] This may be due to favorable interactions in the hydrophobic pocket or by influencing the electronic properties of the urea N-H bond.

    • Hydrophobic/Bulky Groups: Larger hydrophobic groups can be introduced to occupy the allosteric pocket, which is a key strategy for achieving Type II inhibition and enhancing selectivity.

    • Solubilizing Groups: To improve poor solubility, which is a common issue with this compound compounds, polar groups or basic nitrogen-containing heterocycles (e.g., pyridine, piperidine) can be appended to the terminal phenyl ring.[9]

// Core Structure Core [label=" Core Scaffold | N-H | Phenyl Ring 1\n(Inner) | N-H-CO-N-H\n(Urea Hinge Binder) | Phenyl Ring 2\n(Terminal)"];

// SAR Points node [shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; SAR1 [label="Tolerates limited\nmodification"]; SAR2 [label="Critical for Hinge\nBinding. Generally\nunmodified."]; SAR3 [label="Primary site for modification.\nControls potency, selectivity,\nand pharmacokinetics."];

// Connections edge [style=dashed, color="#4285F4"]; Core:f2 -> SAR1; Core:f3 -> SAR2; Core:f4 -> SAR3; } Key logical relationships in the SAR of dithis compound kinase inhibitors.

The this compound scaffold is a versatile and highly effective platform for the design of potent and selective kinase inhibitors. The structure-activity relationships are well-defined, centering on the urea moiety's role as a hinge-binder and the differential roles of its phenyl substituents. The terminal phenyl ring, in particular, offers a rich canvas for chemical modification to optimize biological activity and drug-like properties. A thorough understanding of these SAR principles is essential for the successful development of novel this compound-based therapeutics.

References

The Discovery and Synthesis of Novel Phenylurea Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a focus on their applications in oncology. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising field.

Synthetic Strategies for Novel this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the reaction of an isocyanate with an amine. A common and versatile method involves the in situ generation of an isocyanate from a primary amine using a phosgene (B1210022) equivalent, such as triphosgene, followed by reaction with a second amine. This approach allows for the introduction of a wide range of substituents on both phenyl rings, enabling extensive structure-activity relationship (SAR) studies.

General Synthesis Workflow

The general workflow for the synthesis of 1-aryl-3-phenylurea derivatives is depicted below. This process begins with the conversion of a substituted aniline (B41778) to its corresponding isocyanate, which is then reacted with another substituted aniline to form the final this compound product. Purification is typically achieved through recrystallization or column chromatography.

G General Synthesis Workflow for this compound Derivatives sub_aniline1 Substituted Aniline 1 isocyanate Aryl Isocyanate Intermediate sub_aniline1->isocyanate Reaction in inert solvent triphosgene Triphosgene triphosgene->isocyanate crude_product Crude this compound Derivative isocyanate->crude_product Reaction with second aniline sub_aniline2 Substituted Aniline 2 sub_aniline2->crude_product purification Purification (Recrystallization/ Chromatography) crude_product->purification final_product Pure this compound Derivative purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)phenyl)urea

This protocol describes the synthesis of a diaryl urea (B33335) derivative with potential kinase inhibitory activity.

Materials:

  • 4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)aniline

  • 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)aniline (1 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (1.1 mmol) in anhydrous DCM (10 mL) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold DCM to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)phenyl)urea.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Biological Data

The anticancer activity of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following tables summarize the IC₅₀ values for selected, recently developed this compound derivatives.

Table 1: Anticancer Activity of Diaryl Urea Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Target/Mechanism
Sorafenib MultipleVariesMulti-kinase inhibitor (VEGFR, PDGFR, Raf)
Compound 2n MCF-7 (Breast)0.76c-MET and VEGFR-2 inhibitor[1]
PC-3 (Prostate)1.85c-MET and VEGFR-2 inhibitor[1]
Compound 7 K562 (Leukemia)0.038PI3K/Akt pathway inhibitor[2]
Compound 21 Leukemia13.6-14.9Not specified[3]
Colon Cancer13.6-14.9Not specified[3]
Melanoma13.6-14.9Not specified[3]

Table 2: Anticancer Activity of this compound Derivatives with Diverse Scaffolds

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
Compound 16j N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureaCEM (Leukemia)0.38 - 4.07[4][5]
Daudi (Lymphoma)0.38 - 4.07[4][5]
MCF-7 (Breast)0.38 - 4.07[4][5]
Bel-7402 (Hepatoma)0.38 - 4.07[4][5]
DU-145 (Prostate)0.38 - 4.07[4][5]
DND-1A (Melanoma)0.38 - 4.07[4][5]
LOVO (Colon)0.38 - 4.07[4][5]
MIA Paca (Pancreatic)0.38 - 4.07[4][5]
Compound 5a 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureaKM12 (Colon)1.25
SNB-75 (CNS)1.26
Compound 7c 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEKVX (NSCLC)PGI of 75.46% at 10 µM[4][5]
CAKI-1 (Renal)PGI of 78.52% at 10 µM[4][5]

Signaling Pathways Targeted by this compound Derivatives

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. Several this compound derivatives, such as Sorafenib, are potent inhibitors of Raf kinases.

G Ras/Raf/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound Derivative This compound->Raf

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by this compound derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby blocking tumor-induced angiogenesis.

G VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Endothelial Endothelial Cell Proliferation, Migration & Survival Akt->Endothelial Raf->Endothelial This compound This compound Derivative This compound->VEGFR2

Caption: this compound derivatives inhibiting VEGFR-2-mediated angiogenesis.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor cell proliferation, survival, and invasion. Aberrant c-MET signaling is a hallmark of many aggressive cancers.

G c-MET Signaling Pathway HGF HGF cMET c-MET HGF->cMET Gab1 Gab1 cMET->Gab1 STAT3 STAT3 cMET->STAT3 Ras_MAPK Ras/MAPK Pathway Gab1->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Gab1->PI3K_Akt Tumor_Progression Tumor Proliferation, Invasion & Metastasis Ras_MAPK->Tumor_Progression PI3K_Akt->Tumor_Progression STAT3->Tumor_Progression This compound This compound Derivative This compound->cMET

Caption: Inhibition of the HGF/c-MET pathway by this compound derivatives.

SHP2 Signaling Pathway

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling downstream of receptor tyrosine kinases, often leading to the activation of the Ras/MAPK pathway.

G SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->SOS MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation This compound This compound Derivative This compound->SHP2

Caption: this compound derivatives as inhibitors of the SHP2 signaling pathway.

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. Inhibiting IDO1 can enhance anti-tumor immunity.

G IDO1 Signaling Pathway in Cancer Immunity Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_cell_anergy T-cell Anergy & Apoptosis Tryptophan->T_cell_anergy Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Treg_activation Regulatory T-cell (Treg) Activation Kynurenine->Treg_activation Immune_suppression Immune Suppression T_cell_anergy->Immune_suppression Treg_activation->Immune_suppression This compound This compound Derivative This compound->IDO1

Caption: this compound derivatives targeting the IDO1 pathway to reverse immune suppression.

Conclusion

Novel this compound derivatives continue to be a rich source of potential therapeutic agents, particularly in the field of oncology. Their synthetic tractability allows for the generation of large, diverse libraries for screening, and their ability to target key oncogenic signaling pathways makes them highly attractive candidates for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of this compound-based drugs.

References

The Phenylurea Scaffold: A Privileged Motif in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylurea moiety, a versatile structural motif, has proven to be a cornerstone in the design and development of a diverse range of enzyme inhibitors. Its unique ability to form critical hydrogen bonding interactions with enzyme active sites has led to its incorporation into numerous therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the mechanism of action of this compound-based compounds as inhibitors of various key enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: The Hydrogen Bonding Powerhouse

The efficacy of this compound compounds as enzyme inhibitors predominantly stems from the hydrogen bonding capabilities of the urea (B33335) functional group (-NH-CO-NH-). The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for a bidentate hydrogen bonding interaction with the hinge region of kinase ATP-binding pockets, a common feature in this important class of enzymes. This interaction mimics the adenine (B156593) portion of ATP, leading to competitive inhibition. Beyond kinases, this hydrogen bonding potential is crucial for the interaction of this compound derivatives with the active sites of other enzymes, including soluble epoxide hydrolase, indoleamine 2,3-dioxygenase, and cytokinin oxidase/dehydrogenase.

This compound Derivatives as Kinase Inhibitors

This compound-containing compounds, particularly the diaryl ureas, are a well-established class of multi-kinase inhibitors, with prominent examples like Sorafenib and Regorafenib (B1684635) used in cancer therapy.[1][2] These inhibitors typically target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as intracellular kinases in the Raf/MEK/ERK signaling cascade.[1]

Quantitative Data: Kinase Inhibitory Potency

The inhibitory activity of this compound derivatives against various kinases is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates a higher potency. The following table summarizes the inhibitory activities of Sorafenib and Regorafenib against a panel of key kinases.

CompoundTarget KinaseIC50 (nM)Reference(s)
Sorafenib Raf-16
B-Raf22
B-Raf (V600E)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
FLT358
RET43
Regorafenib VEGFR-113[3]
VEGFR-24.2[3]
VEGFR-346[3]
PDGFR-β22[3]
c-Kit7[3]
RET1.5[3]
Raf-12.5[3]
B-Raf28[3]
B-Raf (V600E)19[3]
TIE-231[2]
FGFR1202[2]
Signaling Pathway: Inhibition of VEGFR2 Signaling

This compound-based kinase inhibitors, such as Sorafenib, effectively block the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2. This inhibition prevents receptor dimerization and autophosphorylation, thereby blocking downstream signaling pathways crucial for angiogenesis, endothelial cell proliferation, migration, and survival.[4][5]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR2 (monomer) VEGF->VEGFR2_inactive Binds VEGFR2_dimer VEGFR2 (dimer) VEGFR2_inactive->VEGFR2_dimer Dimerization P_VEGFR2 Phosphorylated VEGFR2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis Promotes This compound This compound Inhibitor This compound->VEGFR2_dimer Inhibits Autophosphorylation

Inhibition of VEGFR2 signaling by a this compound derivative.

This compound Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Substituted ureas have been identified as potent, competitive, and tight-binding inhibitors of soluble epoxide hydrolase (sEH).[6] This enzyme is responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EETs) into their less active diol counterparts. By inhibiting sEH, this compound derivatives can increase the levels of beneficial EETs, making them promising therapeutic agents for treating hypertension and inflammation.[6]

Quantitative Data: sEH Inhibitory Potency

The following table presents the IC50 values for several urea-based sEH inhibitors.

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference(s)
CPPU11 ± 130 ± 3[6]
TPPU3.3 ± 0.23.4 ± 0.3[6]
TPCU1.8 ± 0.11.6 ± 0.1[6]
TPUS1.2 ± 0.11.1 ± 0.1[6]
t-TUCB0.8 ± 0.10.7 ± 0.1[6]

Note: IC50 values were determined using a fluorescent-based assay.

Mechanism of Inhibition: sEH Active Site Binding

Molecular docking and dynamics simulations have revealed that adamantyl-based 1,3-disubstituted urea inhibitors bind within the active site of human sEH. The urea moiety forms crucial hydrogen bonds with key residues, such as Asp333, which anchors the inhibitor in the active site.[7] The adamantyl group and other substituents occupy hydrophobic pockets, contributing to the overall binding affinity.[7]

sEH_Inhibition cluster_sEH sEH Active Site cluster_inhibitor This compound Inhibitor Asp333 Asp333 Trp334 Trp334 His523 His523 HydrophobicPocket Hydrophobic Pocket Urea Urea Moiety Urea->Asp333 H-bond Phenyl Phenyl Group Phenyl->HydrophobicPocket van der Waals Substituent Substituent Substituent->HydrophobicPocket van der Waals

Binding mode of a this compound inhibitor in the sEH active site.

This compound Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, allowing cancer cells to evade the immune system. This compound derivatives have emerged as potent inhibitors of IDO1, representing a promising strategy in cancer immunotherapy.[8][9][10][11]

Quantitative Data: IDO1 Inhibitory Potency

Several this compound derivatives have shown potent inhibition of IDO1.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)SelectivityReference(s)
i12This compound DerivativeIDO10.1 - 0.6Selective[8][9][12]
i23This compound DerivativeIDO10.1 - 0.6Selective[8][9][12]
i24This compound DerivativeIDO10.1 - 0.6Selective[8][9][12]
3gN,N-dithis compound DerivativeIDO11.73 ± 0.97Not Reported[10]
Mechanism of Inhibition: IDO1 Active Site Interaction

Molecular docking studies suggest that this compound-based IDO1 inhibitors bind in the active site of the enzyme.[10] The binding mode can involve interactions with the heme cofactor and key amino acid residues. For some derivatives, the 1,2,3-triazolyl group is positioned near the heme iron, while in others, different substituents contribute to the binding affinity.[10]

IDO1_Inhibition cluster_IDO1 IDO1 Active Site cluster_inhibitor This compound Inhibitor Heme Heme Cofactor ActiveSiteResidues Active Site Residues PhenylureaMoiety This compound Moiety PhenylureaMoiety->ActiveSiteResidues H-bonds & van der Waals TriazoleGroup Triazole Group (optional) TriazoleGroup->Heme Coordination/ Proximity

Interaction of a this compound derivative with the IDO1 active site.

This compound Derivatives as Herbicides: Inhibition of Photosystem II

Certain this compound compounds are potent herbicides that act by inhibiting photosynthesis in target plants.[13][14] They specifically target Photosystem II (PSII), a key component of the photosynthetic electron transport chain.[13]

Mechanism of Action: Disruption of Electron Transport

This compound herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding site.[13] This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of electron flow leads to the production of reactive oxygen species, which cause lipid peroxidation and ultimately cell death.[13]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- This compound This compound Herbicide This compound->QB_site Blocks Electron Transfer

Inhibition of electron transport in Photosystem II by this compound herbicides.

This compound Derivatives as Cytokinin Oxidase/Dehydrogenase (CKO/CKX) Inhibitors

This compound derivatives, such as N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU), are known competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO/CKX).[15][16][17][18][19] This enzyme is responsible for the degradation of cytokinins, a class of plant hormones that regulate cell division and growth. By inhibiting CKO/CKX, these compounds can increase endogenous cytokinin levels, which has applications in agriculture and plant tissue culture.[16][18][19]

Quantitative Data: CKO/CKX Inhibitory Potency

Several dithis compound derivatives have demonstrated potent inhibition of CKO/CKX.

CompoundTarget EnzymeIC50 (M)Reference(s)
Dithis compound DerivativesMaize and Arabidopsis CKO/CKX isoforms10⁻⁸[16]
Mechanism of Inhibition: Competitive Binding

X-ray crystallography studies have shown that CPPU binds in a planar conformation within the active site of maize CKO/CKX, competing with the natural substrates.[15] The nitrogens of the urea backbone form hydrogen bonds with the putative active site base, Asp169.[15] Additionally, a stacking interaction between the 2-chloro-4-pyridinyl ring of the inhibitor and the isoalloxazine ring of the FAD cofactor is important for binding.[15]

Experimental Protocols

General Kinase Activity Assay (Fluorescence-Based)

This protocol provides a generalized method for assessing the inhibitory activity of this compound compounds against a target kinase.

Materials:

  • Kinase enzyme

  • Fluorescently labeled kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound test compounds dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of the this compound compounds in 100% DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

  • Prepare a mixture of the kinase and the fluorescently labeled substrate in kinase assay buffer.

  • Add the kinase/substrate mixture to the wells of the assay plate.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound compounds in DMSO B Dispense compounds into 384-well plate A->B D Add kinase/substrate mixture to plate B->D C Prepare kinase and substrate mixture in assay buffer C->D E Pre-incubate at room temperature D->E F Initiate reaction by adding ATP E->F G Incubate at room temperature F->G H Stop reaction G->H I Read fluorescence H->I J Calculate % inhibition and determine IC50 I->J

Workflow for a typical kinase inhibition assay.
MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Complete culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound compounds in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength between 540 and 590 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay for screening sEH inhibitors.

Materials:

  • Recombinant sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • This compound test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the this compound compounds in DMSO.

  • In the wells of a 96-well plate, add the sEH assay buffer.

  • Add a small volume of the diluted compounds to the respective wells. Include a DMSO control.

  • Add the sEH enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 30°C for 5-10 minutes.

  • Initiate the reaction by adding the sEH substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes (e.g., excitation at 330 nm, emission at 465 nm).

  • Determine the rate of the reaction (slope of the linear portion of the kinetic curve).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value from a dose-response curve.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This protocol describes a common method for measuring IDO1 activity by quantifying the production of kynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene (B1212753) blue

  • Ascorbic acid

  • Catalase

  • This compound test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) solution

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing IDO1 assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the this compound test compounds at various concentrations to the wells of a 96-well plate. Include a DMSO control.

  • Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA solution to each well.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Add DMAB reagent to each well and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 480 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. The inherent hydrogen bonding capabilities of the urea moiety, combined with the vast possibilities for chemical modification of the flanking phenyl rings, allow for the fine-tuning of inhibitory activity and selectivity against a wide range of enzymatic targets. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important class of compounds, facilitating the design of novel inhibitors with improved therapeutic potential.

References

Synthesis of Phenylurea Compounds for Initial Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenylurea compounds, a versatile scaffold in medicinal chemistry, for the purpose of generating libraries for initial biological screening. This compound derivatives have demonstrated a broad spectrum of activities, including potent enzyme inhibition and anticancer effects, making them a focal point in drug discovery. This document outlines detailed experimental protocols, summarizes quantitative data for structure-activity relationship (SAR) analysis, and visualizes key signaling pathways and synthetic workflows.

Introduction to this compound Compounds in Drug Discovery

The this compound moiety is a key pharmacophore found in numerous biologically active compounds. Its ability to form critical hydrogen bonds with protein targets, particularly kinases, has led to the development of several successful drugs. The general structure, consisting of a central urea (B33335) functional group flanked by at least one phenyl ring, allows for extensive chemical modification to modulate potency, selectivity, and pharmacokinetic properties. A primary application of this compound derivatives is in oncology, where they have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.[1][2]

Synthetic Methodologies for this compound Library Generation

The generation of a diverse library of this compound compounds is crucial for initial screening campaigns. Two primary synthetic strategies are commonly employed due to their reliability, versatility, and amenability to parallel synthesis.

Reaction of Anilines with Isocyanates

The most direct and widely used method for the synthesis of phenylureas is the reaction of a substituted aniline (B41778) with a corresponding isocyanate.[3] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for library synthesis.

Experimental Protocol: General Procedure for the Synthesis of N,N'-Disubstituted Phenylureas

  • Materials:

    • Substituted aniline (1.0 equivalent)

    • Substituted phenyl isocyanate (1.0 equivalent)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Magnetic stirrer and stirring bar

    • Reaction vessel (e.g., round-bottom flask) with an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

    • To this solution, add the substituted phenyl isocyanate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Reaction of Anilines with Urea

An alternative and more atom-economical approach involves the reaction of an aniline with urea, often in the presence of an acid catalyst.[4][5] This method avoids the use of potentially hazardous isocyanates.

Experimental Protocol: Synthesis of this compound from Aniline and Urea

  • Materials:

    • Aniline hydrochloride (1.0 equivalent)

    • Urea (1.05-1.2 equivalents)

    • Water

    • Reflux condenser

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • Prepare a solution of aniline hydrochloride and urea in water in a round-bottom flask equipped with a reflux condenser.[4]

    • Heat the mixture to reflux (approximately 100-104°C) and maintain reflux for 1-2 hours.[5]

    • During the reaction, a byproduct, carbanilide (B493258) (1,3-dithis compound), may precipitate. This can be removed by hot filtration.

    • Cool the filtrate in an ice bath to crystallize the this compound product.

    • Collect the this compound crystals by filtration, wash with cold water, and dry.

    • The yield of this reaction can often be improved by further boiling and cooling cycles of the mother liquor to obtain additional crops of the product.[4]

Quantitative Data for Structure-Activity Relationship (SAR) Analysis

The following tables summarize quantitative data from various studies, providing insights into the structure-activity relationships of this compound derivatives.

Table 1: Synthesis of Substituted Phenylureas and their Anticancer Activity

Aniline ReactantIsocyanate/Urea ReactantSolvent/ConditionsYield (%)Cancer Cell LineIC50 (µM)Reference
3-Amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl esterPhenyl isocyanateTHF, rt85.3--[6]
AnilineUreaWater, HCl, reflux52-55--[4]
N-(4-aminophenyl)acetamidePhenyl isocyanate--MCF-71.04 ± 0.10[7]
N-(4-aminophenyl)acetamide4-Chlorophenyl isocyanate--MCF-71.93 ± 0.17[7]
4-AminophenolPhenyl isocyanate--PC-313.79 ± 0.88[7]
4-chloro-2-aminophenolPhenyl isocyanate--HT-2915.28
4-chloro-2-aminophenolPhenyl isocyanate--A5492.566[8]
3-Aminophenyl-N'-(alkyl/aryl)Bromoacetyl isocyanate--CEM (leukemia)0.38 - 4.07[9]
3-Aminophenyl-N'-(alkyl/aryl)Bromoacetyl isocyanate--MCF-7 (breast)0.38 - 4.07[10][9]
3-Aminophenyl-N'-(alkyl/aryl)Bromoacetyl isocyanate--DU-145 (prostate)0.38 - 4.07[10][9]

Table 2: this compound Derivatives as IDO1 and Kinase Inhibitors

Compound IDTargetIC50 (µM)Reference
i12IDO10.1 - 0.6[6]
i23IDO10.1 - 0.6[6]
i24IDO10.1 - 0.6[6]
1eC-RAF kinase0.10[9]
BPR1K871FLT30.019[11]
BPR1K871AURKA0.022[11]
18bLimk1<0.025[12]
18fLimk1<0.025[12]

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and biological signaling pathways is essential for understanding the synthesis and mechanism of action of this compound compounds.

Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound compound from an aniline and an isocyanate.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Aniline in Anhydrous Solvent B Add Isocyanate Dropwise A->B C Stir at Room Temperature (2-12h) B->C D Precipitation or Solvent Removal C->D E Filtration D->E F Recrystallization or Column Chromatography D->F G Pure this compound Compound E->G F->G

General workflow for this compound synthesis.
This compound Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway

Many this compound-based anticancer agents function by inhibiting protein kinases within the RAS-RAF-MEK-ERK signaling cascade.[2][] This pathway is crucial for regulating cell proliferation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this pathway and highlights the points of inhibition by this compound compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF, C-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor This compound Inhibitor Inhibitor->RAF Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Inhibition of the RAF kinase by this compound compounds.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the synthesis and screening of this compound compounds. The detailed protocols for the primary synthetic routes, coupled with the consolidated quantitative data, offer a practical framework for the efficient generation and evaluation of compound libraries. The visualization of the synthetic workflow and the targeted RAS-RAF-MEK-ERK signaling pathway further aids in the rational design of novel this compound derivatives with improved therapeutic potential. The versatility and proven track record of the this compound scaffold ensure its continued importance in the field of drug discovery.

References

The Neuroendocrine Disrupting Effects of Phenylurea-Based Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea-based herbicides, a class of chemical compounds widely used in agriculture for weed control, have come under increasing scrutiny for their potential to disrupt the neuroendocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of the neuroendocrine effects of three prominent this compound herbicides: diuron (B1670789), linuron (B1675549), and chlorotoluron (B1668836). It delves into their mechanisms of action, summarizing key quantitative data on their effects on hormonal pathways and neurotransmitter systems. Detailed experimental protocols from seminal studies are provided to aid in the design and replication of future research. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams generated using the DOT language, offering a clear and concise representation of the molecular interactions and research methodologies. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological profiles of these compounds and developing strategies to mitigate their potential health risks.

Introduction

This compound herbicides are a class of synthetic organic compounds primarily used to control broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings. Their primary mode of action in plants is the inhibition of photosynthesis.[1] However, growing evidence suggests that these compounds can act as endocrine-disrupting chemicals (EDCs) in non-target organisms, including mammals, fish, and amphibians.[2][3][4] EDCs are exogenous substances that can interfere with any aspect of hormone action, leading to adverse health effects.[5] The neuroendocrine system, a complex network of interactions between the nervous system and the endocrine system, is a particularly vulnerable target for EDCs.[5]

This guide focuses on the neuroendocrine effects of three widely used this compound herbicides:

  • Diuron: Used for broad-spectrum weed control in crops like citrus, cotton, and sugarcane, as well as for industrial weed control.[1]

  • Linuron: Previously used for selective weed control in a variety of crops, its use has been more restricted in recent years due to concerns about its reproductive and developmental toxicity.[6]

  • Chlorotoluron: Primarily used for the control of broad-leaved and grass weeds in cereals.[7]

Understanding the mechanisms by which these herbicides disrupt neuroendocrine function is crucial for assessing their potential risks to human and wildlife health and for the development of safer alternatives.

Quantitative Data on Neuroendocrine Effects

The following tables summarize key quantitative data from studies investigating the neuroendocrine effects of diuron, linuron, and chlorotoluron. These data provide insights into the dose-dependent nature of their disruptive activities.

Table 1: Effects of this compound Herbicides on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

HerbicideSpecies/SystemEndpointConcentration/DoseObserved EffectReference(s)
Diuron Nile Tilapia (Oreochromis niloticus), malePlasma Testosterone (B1683101)100 ng/L (waterborne, 10 days)No significant change[8][9]
Javanese Medaka (Oryzias javanicus)Gonadal Histopathology1 - 1000 µg/L (21 days)Decreased gonadal staging and germ cell maturity[10]
Linuron Rat (Sprague-Dawley), male fetus (in utero)ex vivo Testicular Testosterone Production50 and 75 mg/kg/day (oral gavage, GD 13-18)Significantly decreased[11]
Rat (Sprague-Dawley), male fetus (in vitro)Testicular Testosterone Production≥ 30 µMSignificantly reduced[11]
Human Adrenocortical Carcinoma (H295R) cellsTestosterone SynthesisIC50: 51.1 µMInhibition[6]
Human Adrenocortical Carcinoma (H295R) cellsAndrogen Receptor (AR) AntagonismIC50: 2.8 µMPotent antagonist[6]
Chlorotoluron ---Limited quantitative data available-

Table 2: Effects of this compound Herbicides on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

HerbicideSpecies/SystemEndpointConcentration/DoseObserved EffectReference(s)
Linuron Rat (Sprague-Dawley), male fetus (in utero)Serum Corticosterone (B1669441)50 and 100 mg/kg/day (oral gavage, GD 12-21)Significantly reduced[12]
Rat (Sprague-Dawley), male fetus (in utero)Serum Aldosterone (B195564)100 mg/kg/day (oral gavage, GD 12-21)Significantly reduced[12]

Table 3: Effects of this compound Herbicides on the Hypothalamic-Pituitary-Thyroid (HPT) Axis

HerbicideSpecies/SystemEndpointConcentration/DoseObserved EffectReference(s)
Diuron American Bullfrog (Lithobates catesbeianus) tadpolesPlasma T3200 ng/L (at 34°C)Upregulation[13]
Linuron ---Limited quantitative data available-
Chlorotoluron ---Limited quantitative data available-

Table 4: Effects of this compound Herbicides on Neurotransmitter Systems

HerbicideSpecies/SystemEndpointConcentration/DoseObserved EffectReference(s)
Diuron Metabolite (DCA) Nile Tilapia (Oreochromis niloticus), maleBrain Dopamine (B1211576) Levels100 ng/L (waterborne, 10 days)Reduced by 47.1%[8][9]
Diuron Metabolite (DCPMU) Nile Tilapia (Oreochromis niloticus), maleBrain Dopamine Levels100 ng/L (waterborne, 10 days)Reduced by 44.2%[8][9]
Linuron Zebrafish (Danio rerio) larvaemRNA levels of gad1b (neurotransmitter synthesis)0.625 to 5 µMReduced with increasing concentrations[10]
Chlorotoluron ---Limited quantitative data available-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for future research in this area.

In Vivo Study: Prenatal Linuron Exposure in Rats
  • Objective: To investigate the effects of in utero exposure to linuron on fetal adrenal steroidogenesis.[12]

  • Animal Model: Time-pregnant Sprague-Dawley rats.

  • Dosing Regimen: Animals were administered linuron (0, 25, 50, or 100 mg/kg/day) or corn oil vehicle by oral gavage from gestational day (GD) 12 to 21.[12]

  • Sample Collection: On GD 21, maternal blood was collected, and male fetuses were euthanized for the collection of trunk blood and adrenal glands.

  • Hormone Analysis: Serum corticosterone and aldosterone levels were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Gene Expression Analysis: Adrenal glands were processed for RNA extraction, and the expression of genes involved in steroidogenesis (e.g., Scarb1, Cyp11a1, Hsd3b1, Cyp21, Cyp11b1, and Nr5a1) was analyzed by quantitative real-time PCR (qPCR).[12]

  • Protein Analysis: Adrenal protein extracts were subjected to Western blotting to determine the phosphorylation status of key signaling proteins like AKT and AMPK.[12]

In Vitro Study: this compound Effects on Neurohypophysis Cells
  • Objective: To examine the potential endocrine-disrupting effects of phenuron, monuron, and diuron on the release of oxytocin (B344502) (OT) and arginine-vasopressin (AVP) from neurohypophysis cell cultures.[14]

  • Cell Culture: Primary neurohypophysis cell cultures were prepared from adult male Wistar rats by enzymatic (trypsin, collagenase) and mechanical dissociation.[14]

  • Experimental Design:

    • Basal Secretion: Basal levels of OT and AVP release were determined in control cultures.

    • Monoamine Activation: Cultures were stimulated with monoamines (epinephrine, norepinephrine, serotonin (B10506), histamine, and dopamine) at a concentration of 10⁻⁶ M for 30 minutes.[14]

    • This compound Exposure: Cultures were exposed to phenuron, monuron, or diuron at a concentration of 10⁻⁶ M for 60 minutes.[14]

    • Combined Treatment: Cultures were pre-treated with monoamines (10⁻⁶ M for 30 minutes) followed by the addition of phenylureas (10⁻⁶ M for 60 minutes).[14]

  • Hormone Measurement: The concentrations of OT and AVP in the culture supernatant were measured by radioimmunoassay (RIA).[14]

In Vitro Study: Linuron and Androgen Receptor Antagonism
  • Objective: To determine the antiandrogenic activity of linuron and its metabolites.[6]

  • Cell Lines:

    • MDA-kb2 human breast cancer cells, which are stably transfected with a luciferase reporter gene under the control of an androgen-responsive element.

    • Human adrenocortical carcinoma (H295R) cells, which are used to assess effects on steroidogenesis.

  • Androgen Receptor Antagonism Assay:

    • MDA-kb2 cells were co-exposed to a fixed concentration of a potent androgen (e.g., dihydrotestosterone (B1667394), DHT) and varying concentrations of linuron or its metabolites.

    • After incubation, cell viability was assessed, and luciferase activity was measured as an indicator of androgen receptor activation. A decrease in luciferase activity in the presence of the test compound indicates androgen receptor antagonism.

  • Steroidogenesis Assay (H295R):

    • H295R cells were exposed to varying concentrations of linuron or its metabolites.

    • After a 48-hour incubation period, the culture medium was collected.

    • The concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) in the medium were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Neurobehavioral Assessment Protocol (General Framework)
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Both male and female animals should be included.

  • Dosing: The test substance should be administered via a relevant route of exposure (e.g., oral gavage, in feed, or in drinking water) at multiple dose levels, including a control group. The duration of exposure can range from acute to sub-chronic or chronic, depending on the study objectives.

  • Behavioral Test Battery: A battery of tests should be used to assess different domains of neurological function. This may include:

    • Motor Activity: Spontaneous motor activity can be measured in automated activity chambers to assess general activity levels, habituation, and potential hyperactivity or hypoactivity.[6][15]

    • Sensory Function: Acoustic startle response and prepulse inhibition can be used to evaluate auditory function and sensorimotor gating.[15]

    • Cognitive Function: Tests like the Morris water maze or the T-maze can be used to assess spatial learning and memory.[15][16]

    • Motor Coordination and Strength: The rotarod test and grip strength measurements can evaluate motor coordination and muscle strength.[15]

  • Neurochemical Analysis: Following behavioral testing, brain tissue can be collected for the analysis of neurotransmitter levels (e.g., dopamine, serotonin, and their metabolites) in specific brain regions (e.g., striatum, prefrontal cortex, hippocampus) using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[10]

Signaling Pathways and Mechanisms of Action

This compound herbicides can disrupt the neuroendocrine system through various mechanisms. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways involved.

Androgen Receptor Antagonism by this compound Herbicides

Many this compound herbicides, notably linuron and diuron, have been shown to act as antagonists of the androgen receptor (AR).[6] This means they can bind to the AR but fail to activate it, thereby blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).

Androgen_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound This compound->AR Binds (Antagonizes) AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_this compound AR-Phenylurea Complex (Inactive) AR->AR_this compound ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates to Nucleus and Binds AR_this compound->ARE Prevents Binding Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Activates Blocked_Transcription Blocked Gene Transcription ARE->Blocked_Transcription

Androgen receptor antagonism by this compound herbicides.
Inhibition of Steroidogenesis by Linuron

Linuron has been shown to inhibit the synthesis of steroid hormones, including testosterone.[6][11] This can occur through multiple mechanisms, including the disruption of cholesterol biosynthesis and the direct inhibition of steroidogenic enzymes.[15]

Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Linuron Linuron Linuron->Cholesterol Inhibits Biosynthesis Linuron->Androstenedione Inhibits Conversion

Inhibition of steroidogenesis by linuron.
This compound Herbicides and G-Protein Coupled Receptor (GPCR) Signaling

Some neuroendocrine effects of this compound herbicides may be mediated through their interaction with G-protein coupled receptors (GPCRs).[14] GPCRs are a large family of cell surface receptors that, upon ligand binding, activate intracellular signaling cascades involving G-proteins (composed of Gα, Gβ, and Gγ subunits) and downstream effectors.

GPCR_Signaling This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activates G_alpha_active Gα-GTP (Active) G_Protein->G_alpha_active G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha_active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Neuroendocrine Disruption Second_Messenger->Cellular_Response Leads to

General overview of this compound interaction with GPCR signaling.

Conclusion

The evidence presented in this technical guide clearly indicates that this compound-based herbicides, particularly diuron and linuron, possess neuroendocrine-disrupting properties. They can interfere with critical hormonal axes, including the HPG and HPA axes, and modulate neurotransmitter systems. The mechanisms of action are multifaceted, involving androgen receptor antagonism and inhibition of steroidogenesis.

While significant progress has been made in understanding the effects of diuron and linuron, there is a notable lack of detailed quantitative data for other this compound herbicides like chlorotoluron. Further research is imperative to fill these knowledge gaps and to fully characterize the risks posed by this class of compounds. The experimental protocols and signaling pathway diagrams provided herein serve as a foundation for future investigations aimed at elucidating the complex interactions between this compound herbicides and the neuroendocrine system. A deeper understanding of these mechanisms is essential for the development of more robust regulatory policies and for guiding the design of safer and more sustainable agricultural practices.

References

Navigating the Fate of Phenylurea Herbicides: A Technical Guide to their Photochemical Reactions and Environmental Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea herbicides, a class of compounds pivotal to modern agriculture, exhibit a complex and varied environmental fate dictated in large part by their susceptibility to photochemical reactions. Understanding the mechanisms, kinetics, and products of their photodegradation is crucial for assessing their environmental persistence, potential for contamination, and the development of safer, more effective alternatives. This in-depth technical guide provides a comprehensive overview of the core principles governing the photochemical behavior of these herbicides, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Assessment of this compound Photodegradation

The environmental half-life of this compound herbicides is highly dependent on their chemical structure and the specific environmental conditions. Photodegradation, driven by direct absorption of sunlight or indirect processes involving photosensitizers, is a primary route of transformation in aquatic environments. The following tables summarize key quantitative data on the photodegradation kinetics of several common this compound herbicides.

Table 1: Photodegradation Half-lives and Rate Constants of Selected this compound Herbicides in Water

HerbicideHalf-life (t½)Rate Constant (k)ConditionsReference(s)
Diuron Varies (hours to days)-Direct and indirect photolysis, dependent on sensitizers[1][2]
Linuron ~30 min (apparent)Pseudo-first-orderAqueous TiO₂ suspension, optimal conditions[3]
Chlorotoluron Moderately persistent in soil, rapid photolysis in water-Aqueous photolysis[4]
Isoproturon 5 days (biodegradation)-In solution with Arthrobacter sp. N2[5]
Monuron --Subject to photolytic demethylation[6]

Table 2: Quantum Yields for the Photolysis of this compound Herbicides

HerbicideQuantum Yield (Φ)Wavelength (nm)Solvent/ConditionsReference(s)
Chlorotoluron ~0.07>240Aqueous and buffered solutions[7]
Isoproturon ~0.004>240Various solutions[7]

Experimental Protocols for Studying Photochemical Degradation

The investigation of this compound herbicide photodegradation involves a multi-step process encompassing sample preparation, irradiation, and analysis. The following provides a generalized yet detailed methodology for conducting such studies.

Materials and Reagents
  • This compound Herbicide Standards: Analytical grade standards of the target herbicide(s) and their potential degradation products.

  • Solvents: HPLC-grade water, acetonitrile (B52724), methanol, and hexane.

  • Buffers: Phosphate or other appropriate buffer systems to control pH.

  • Photosensitizers (for indirect photolysis studies): Humic acids, nitrate, hydrogen peroxide, or titanium dioxide (TiO₂).

  • Solid-Phase Extraction (SPE) Cartridges: C18 or other suitable cartridges for sample cleanup and pre-concentration.[8]

  • Analytical Columns: C18 reversed-phase column for HPLC analysis.[9]

Sample Preparation and Irradiation
  • Stock Solutions: Prepare concentrated stock solutions of the this compound herbicide in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare aqueous working solutions by spiking the stock solution into ultrapure water or a buffered solution to achieve the desired initial concentration. For indirect photolysis studies, add the photosensitizer to the working solution.

  • Photoreactor Setup: Place the working solution in a quartz or borosilicate glass photoreactor equipped with a suitable light source.[10]

    • Light Source: Use a solar simulator, a xenon lamp with filters to mimic the solar spectrum, or a mercury lamp for specific wavelength studies.[1][10] The lamp should be placed in a cooling jacket to maintain a constant temperature.[7]

    • Stirring: Ensure continuous stirring of the solution using a magnetic stirrer to maintain homogeneity.[10]

  • Irradiation: Irradiate the solution for a predetermined period. Collect aliquots at regular time intervals for analysis.[11] Protect samples from further light exposure before analysis.

Analytical Methods for Quantification and Product Identification

The analysis of this compound herbicides and their degradation products typically involves chromatographic techniques coupled with various detectors.

  • Sample Preparation:

    • Direct Injection: For high-concentration samples, direct injection into the analytical instrument may be possible.

    • Solid-Phase Extraction (SPE): For trace-level analysis in complex matrices like environmental water samples, a pre-concentration and cleanup step using SPE is often necessary.[8][12] Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).[8]

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column is the most common technique for separating this compound herbicides and their polar degradation products.[3][9] A mobile phase gradient of water and acetonitrile is typically used.[9]

  • Detection and Identification:

    • UV-Vis Detector: Phenylureas exhibit strong UV absorbance, making UV detection a simple and robust method for quantification.[8]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides high sensitivity and selectivity, enabling the identification and quantification of degradation products at very low concentrations.[12]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but often requires a derivatization step to improve the volatility and thermal stability of the this compound compounds.[12][13]

Visualizing Photochemical Processes

Diagrams are powerful tools for illustrating complex chemical pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Generalized Photodegradation Pathway of Substituted Phenylureas

The photochemical degradation of this compound herbicides can proceed through several pathways, primarily involving transformations of the urea (B33335) side chain and modifications to the aromatic ring.

Photodegradation_Pathway Generalized Photodegradation Pathway of this compound Herbicides cluster_main cluster_pathways Primary Transformation Pathways This compound Substituted this compound Herbicide Demethylation N-Demethylation/ N-Demethoxylation This compound->Demethylation Hydroxylation Hydroxylation of the Aromatic Ring This compound->Hydroxylation Dehalogenation Dehalogenation This compound->Dehalogenation SideChainOxidation Side Chain Oxidation This compound->SideChainOxidation Intermediates Photodegradation Intermediates RingOpening Aromatic Ring Opening Intermediates->RingOpening Products Mineralization Products (CO2, H2O, Mineral Acids) Demethylation->Intermediates Hydroxylation->Intermediates Dehalogenation->Intermediates SideChainOxidation->Intermediates RingOpening->Products

Caption: Generalized photochemical degradation pathways of substituted this compound herbicides.

Experimental Workflow for Studying this compound Photodegradation

A systematic workflow is essential for obtaining reliable and reproducible data in photochemical studies.

Experimental_Workflow Experimental Workflow for this compound Photodegradation Studies cluster_prep 1. Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep Prepare Herbicide Stock and Working Solutions Irradiation Irradiate Samples in Photoreactor (e.g., Solar Simulator) Prep->Irradiation Sampling Collect Aliquots at Timed Intervals Irradiation->Sampling SamplePrep Sample Preparation (e.g., SPE) Sampling->SamplePrep Analysis Instrumental Analysis (HPLC-UV, LC-MS/MS) SamplePrep->Analysis Kinetics Determine Degradation Kinetics (Half-life, Rate Constant) Analysis->Kinetics ProductID ProductID Analysis->ProductID Product Product ID Identify Degradation Products Pathway Propose Degradation Pathway ProductID->Pathway

Caption: A typical experimental workflow for investigating the photochemical degradation of this compound herbicides.

Conclusion

The photochemical degradation of substituted this compound herbicides is a complex process influenced by a multitude of factors. A thorough understanding of their reaction kinetics, transformation pathways, and the resulting degradation products is essential for a comprehensive environmental risk assessment. The methodologies and data presented in this guide provide a foundational framework for researchers and scientists to design and execute robust studies, ultimately contributing to the development of more environmentally benign crop protection strategies. The formation of degradation products, which can sometimes be more toxic than the parent compound, underscores the importance of detailed product identification in these studies.[5]

References

Phenylurea Derivatives as Selective IDO1 Inhibitors: A Technical Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of phenylurea derivatives as selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical immunotherapeutic target in oncology.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine. This process is a key component of the kynurenine (B1673888) pathway. In normal physiological conditions, IDO1 helps maintain immune homeostasis and tolerance. However, many tumors overexpress IDO1, creating an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.[1]

The anti-tumor immune response is suppressed through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan can lead to the accumulation of uncharged tRNA, which is sensed by the stress-response kinase GCN2. This activation impairs T-cell activation and proliferation.[2]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the development of regulatory T cells (Tregs) and suppressing the function of effector T cells and natural killer (NK) cells.[2][3]

Due to its significant role in tumor immune evasion, IDO1 has emerged as a promising target for cancer immunotherapy.[4][5] The development of small molecule inhibitors of IDO1, such as this compound derivatives, aims to restore anti-tumor immunity and enhance the efficacy of other cancer treatments like checkpoint inhibitors.[1][6]

Design and Synthesis of this compound Derivatives

The this compound scaffold has been identified as a promising starting point for the design of novel IDO1 inhibitors.[6][7] Structure-activity relationship (SAR) studies have focused on modifying various positions of the this compound core to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis Route

A common and effective method for the synthesis of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.[8] The general synthetic scheme for many this compound derivatives targeting IDO1 often involves a multi-step process. For instance, phenyl isocyanate derivatives can be reacted with an appropriate amine, followed by further modifications, such as click chemistry with azide (B81097) derivatives, to generate a library of compounds.[4][5][8]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against IDO1.

Compound IDModificationsIDO1 IC50 (μM)TDO IC50 (μM)Reference
Series 1
3aR = Phenyl<10Not Reported[4][5]
3cR = 4-Fluorophenyl<10Not Reported[4][5]
3gR = 4-Chlorophenyl, Isopropyl linker1.73 ± 0.97Not Reported[4][5]
3hR = 4-Bromophenyl, Isopropyl linker<10Not Reported[4][5]
Amg-1 (Control)-3.97Not Reported[4][5]
Series 2
i12This compound derivative0.1 - 0.6No Activity[6][7][9]
i23This compound derivative0.1 - 0.6No Activity[6][7][9]
i24This compound derivative0.1 - 0.6No Activity[6][7][9]
Series 3
3c1,2,3-triazole linkage0.07 ± 0.04Not Reported[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their evaluation as IDO1 inhibitors.

General Procedure for Synthesis of this compound Derivatives

A representative synthetic protocol is the preparation of N,N-dithis compound derivatives linked to a 1,2,3-triazole moiety.[4][5][8]

Step 1: Synthesis of Urea (B33335) Intermediate (e.g., Compound 2a) [8] To a solution of 4-bromophenyl isocyanate (2.0 g, 0.01 mol) in CH2Cl2 (100 mL) was added 2-aminophenylacetylene (1.2 g, 0.01 mol) in one portion. The mixture was stirred at room temperature for 2.5 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) = 2:1) to yield the urea intermediate.

Step 2: Click Chemistry to Form Triazole Derivatives (e.g., Compound 3a-3e) [8] The urea intermediate (1.0 mmol) and an appropriate azide derivative (1.2 mmol) were added to a mixed solvent of water and tert-butanol (B103910) (15 mL, 2:1 ratio). Copper sulfate (B86663) pentahydrate (0.1 mmol) and sodium ascorbate (B8700270) (0.2 mmol) were then added. The reaction mixture was heated at 80°C for 4 hours. After completion, the product was isolated and purified.

IDO1 Enzymatic Inhibition Assay

A HeLa cell-based functional assay is commonly used to determine the IDO1 inhibitory activity of the synthesized compounds.[4][5][8]

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • Interferon-gamma (IFNγ) to induce IDO1 expression

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Amg-1 or Epacadostat)

  • Reagents for kynurenine detection

Protocol:

  • Seed HeLa cells into a 96-well plate and allow them to attach overnight.

  • Induce IDO1 expression by treating the cells with IFNγ for a specified period (e.g., 24 hours).

  • Add varying concentrations of the test compounds and the positive control to the wells.

  • Incubate for a designated time to allow for IDO1 inhibition.

  • Collect the cell supernatant.

  • Measure the concentration of kynurenine in the supernatant. The amount of kynurenine produced is indicative of IDO1 activity.

  • Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Cell-Based IDO1 Inhibition Assay

For a more physiologically relevant assessment, a cell-based assay using a cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells) is employed.[10]

Materials:

  • SK-OV-3 cells

  • Cell culture medium and supplements

  • Interferon-gamma (IFNγ)

  • Test compounds dissolved in DMSO

  • Epacadostat (positive control)

  • Reagents for kynurenine detection

  • 96-well cell culture plates

Protocol:

  • Seed SK-OV-3 cells into a 96-well plate and allow them to attach overnight.

  • Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.

  • Add serial dilutions of the test compounds and the positive control to the wells.

  • Incubate for an appropriate period (e.g., 48 hours).

  • Collect the supernatant and measure the kynurenine concentration.

  • Determine the IC50 values for each compound.

Mandatory Visualizations

Signaling Pathway

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TCell_Effects T Cell Effects Tumor_Cell Tumor Cell IDO1 IDO1 Tumor_Cell->IDO1 Upregulation T_Cell T Cell Tryptophan Tryptophan IDO1->Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan->T_Cell Required for Proliferation Tryptophan->IDO1 Substrate GCN2_Activation GCN2 Activation Tryptophan->GCN2_Activation Depletion leads to mTOR_Inhibition mTOR Inhibition Tryptophan->mTOR_Inhibition Depletion leads to Treg_Induction Treg Induction Kynurenine->Treg_Induction Phenylurea_Inhibitor This compound Inhibitor Phenylurea_Inhibitor->IDO1 Inhibition T_Cell_Anergy T Cell Anergy/ Apoptosis GCN2_Activation->T_Cell_Anergy mTOR_Inhibition->T_Cell_Anergy Treg_Induction->T_Cell_Anergy Suppression

Caption: IDO1-mediated immunosuppression and the mechanism of action for this compound inhibitors.

Experimental Workflow

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis of Compound Library Start->Synthesis In_Vitro_Screening In Vitro Screening: IDO1 Enzymatic Assay Synthesis->In_Vitro_Screening Data_Analysis_1 Data Analysis: Determine IC50 Values In_Vitro_Screening->Data_Analysis_1 Cell_Based_Assay Cell-Based Assay: (e.g., SK-OV-3 cells) Data_Analysis_1->Cell_Based_Assay Active Compounds Data_Analysis_2 Data Analysis: Confirm Cellular Potency Cell_Based_Assay->Data_Analysis_2 Selectivity_Assay Selectivity Assay: TDO Inhibition Data_Analysis_2->Selectivity_Assay Lead_Identification Lead Compound Identification Selectivity_Assay->Lead_Identification Selective Compounds

Caption: A general experimental workflow for the screening and identification of this compound-based IDO1 inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_Modifications Modifications cluster_Activity Activity & Selectivity Core_Scaffold This compound Core R1-NH-CO-NH-R2 R1_Group R1 Group Phenyl / Substituted Phenyl Core_Scaffold:f1->R1_Group:f0 Variation at R1 R2_Group R2 Group Phenyl with Linker and Terminal Group (e.g., Triazole) Core_Scaffold:f1->R2_Group:f0 Variation at R2 Potency IDO1 Inhibitory Potency (IC50) R1_Group:f1->Potency Influences R2_Group:f1->Potency Significantly Influences Selectivity Selectivity over TDO R2_Group:f1->Selectivity Influences

Caption: Logical relationship of Structure-Activity Relationship (SAR) for this compound-based IDO1 inhibitors.

References

An In-depth Technical Guide to Phenylurea Compounds as Photosystem II Inhibitors in Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Phenylurea herbicides are a cornerstone of modern agriculture, providing effective pre- and post-emergent control of a wide spectrum of annual and perennial weeds. Their primary mode of action is the potent and specific inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. By binding to the D1 protein within the PSII complex, these compounds block electron flow, leading to a cascade of events that culminates in oxidative stress and plant death. This technical guide provides a comprehensive overview of the mechanism of action, structure-activity relationships, and quantitative efficacy of this compound herbicides. Detailed experimental protocols for their evaluation and visual diagrams of key pathways are included to support researchers, scientists, and drug development professionals in this field.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound compounds is rooted in their ability to disrupt photosynthesis at a very specific point. Photosynthesis in plants involves two main photosystems, PSII and PSI, which work in series to convert light energy into chemical energy.

This compound herbicides specifically target Photosystem II.[1][2][3] They bind to a specific niche on the D1 protein, a core component of the PSII reaction center.[1][2] This binding site is where the mobile electron carrier, plastoquinone (B1678516) (QB), would normally dock to accept electrons from the primary quinone acceptor (QA). By occupying this site, the herbicide physically blocks the transfer of electrons from QA to QB.[4]

This blockage of the electron transport chain has two major downstream consequences:

  • Cessation of Energy Production: The interruption of electron flow halts the production of ATP and NADPH, the energy currency and reducing power, respectively, that are essential for carbon fixation and other metabolic processes in the plant.[1][5] While this contributes to the slow starvation of the plant, it is not the primary cause of death.[6]

  • Induction of Oxidative Stress: The blockage of electron transfer leads to a build-up of highly energized molecules within the PSII complex. This energy is transferred to molecular oxygen (O₂), generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).[7][8][9] These ROS then initiate a chain reaction of oxidative damage to cellular components, including lipids, proteins, and pigments.[8] This leads to lipid peroxidation of cell membranes, causing them to leak, and ultimately results in rapid cell death, visible as chlorosis (yellowing) and necrosis (tissue death) of the leaves.[1][6][10]

Signaling Pathway and Logical Relationships

The sequence of events from herbicide binding to plant death can be visualized as a signaling cascade. Furthermore, the relationship between the chemical structure of this compound compounds and their herbicidal activity follows predictable patterns.

G cluster_0 PSII Inhibition Pathway A This compound Herbicide B Binds to D1 Protein in PSII Complex A->B C Blocks Electron Transport (QA to QB) B->C D Inhibition of ATP and NADPH Production C->D E Generation of Reactive Oxygen Species (ROS) C->E H Plant Death D->H F Lipid Peroxidation & Membrane Damage E->F G Chlorosis & Necrosis F->G G->H

Caption: Signaling pathway of PSII inhibition by this compound herbicides.

SAR cluster_1 Structure-Activity Relationship Logic Core This compound Core Structure (Phenyl Ring + Urea (B33335) Moiety) Substituents Substituents on: - Phenyl Ring (R1) - Urea Nitrogens (R2, R3) Core->Substituents is modified by Properties Influence on: - Lipophilicity (LogP) - Electronic Properties - Steric Factors Substituents->Properties Activity Determines: - Binding Affinity to D1 - Herbicidal Efficacy - Selectivity - Soil Persistence Properties->Activity

Caption: Logical flow of structure-activity relationships.

Structure-Activity Relationships (SAR)

The herbicidal activity of this compound compounds is intrinsically linked to their chemical structure. The core structure consists of a phenyl ring attached to a urea moiety.[1] Modifications to this core structure, specifically the substituents on the phenyl ring and the nitrogen atoms of the urea group, significantly influence the compound's efficacy, selectivity, and environmental fate.

  • Phenyl Ring Substituents: The type, number, and position of substituents on the phenyl ring are critical. Generally, electron-withdrawing groups, such as chlorine atoms, enhance herbicidal activity. For instance, Diuron, with two chlorine atoms at the 3 and 4 positions, is a highly potent herbicide.[7] The position of these substituents also affects the molecule's fit into the D1 protein binding pocket.

  • Urea Nitrogen Substituents: The groups attached to the nitrogen atoms of the urea group also play a crucial role. One nitrogen is typically substituted with methyl and/or methoxy (B1213986) groups. The presence of at least one methyl group on the terminal nitrogen is often required for high activity. The other nitrogen is attached to the phenyl ring. These substitutions influence the molecule's polarity and, consequently, its uptake, translocation, and binding characteristics. For example, quantitative structure-activity relationship (QSAR) studies have shown that hydrophobicity (log P) is a key factor influencing antibody recognition, which can be analogous to receptor binding.[11]

Quantitative Data

The efficacy and properties of this compound herbicides can be quantified and compared. The following tables summarize key data for several common this compound compounds.

Table 1: Photosystem II Inhibition and Herbicidal Efficacy

HerbicideTarget OrganismEndpointValue (µg/L)Reference
DiuronHalodule uninervis (Seagrass)IC50 (72h)2.1[12]
DiuronZostera muelleri (Seagrass)IC50 (72h)3.5[12]
DiuronHalophila ovalis (Seagrass)IC50 (24h)4.3[6]
IsoproturonPhaeodactylum tricornutum (Diatom)EC5010[5]
TebuthiuronZostera muelleri (Seagrass)IC50 (72h)120[12]
TebuthiuronHalodule uninervis (Seagrass)IC50 (72h)140[12]
FluometuronHalophila ovalis (Seagrass)IC50 (24h)132[6]

IC50 (Inhibitory Concentration 50%): Concentration that causes a 50% inhibition of a biological or biochemical function (e.g., photosynthesis). EC50 (Effective Concentration 50%): Concentration that causes a 50% effect (e.g., growth inhibition).

Table 2: Physicochemical and Toxicological Properties

HerbicideMolecular FormulaWater Solubility (mg/L)Log KowOral LD50 (rat, mg/kg)Reference
DiuronC₉H₁₀Cl₂N₂O422.853400[13]
LinuronC₉H₁₀Cl₂N₂O₂753.001500 - 4000[7]
IsoproturonC₁₂H₁₈N₂O652.87>2000[5][14]
TebuthiuronC₉H₁₆N₄OS25001.78644[4]
FluometuronC₁₀H₁₁F₃N₂O1102.42>2000[7]

Log Kow (Octanol-Water Partition Coefficient): A measure of a chemical's lipophilicity (fat-solubility). LD50 (Lethal Dose 50%): The dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

Evaluating the efficacy and mechanism of action of this compound herbicides involves a combination of in vitro and in vivo assays.

Protocol: Photosystem II Inhibition Assay via Chlorophyll a Fluorescence

This protocol provides a rapid and non-destructive method to assess the impact of herbicides on PSII photochemical efficiency.

Objective: To quantify the inhibition of Photosystem II by a this compound compound using a Pulse-Amplitude-Modulation (PAM) fluorometer.

Materials:

  • Healthy, well-watered plants (e.g., pea, spinach, or target weed species).

  • This compound herbicide solution at various concentrations.

  • Control solution (e.g., water with surfactant if used in herbicide formulation).

  • Hand-held sprayer.

  • PAM fluorometer.

  • Leaf clips.

  • Dark room or light-proof material.

Methodology:

  • Plant Treatment: Spray plants with the different herbicide concentrations until foliage is evenly wet. Include a control group sprayed only with the control solution.

  • Dark Adaptation: At desired time points post-treatment (e.g., 1, 3, 6, 24 hours), detach a leaf or attach a leaf clip to an intact leaf on the plant. Immediately place the leaf in complete darkness for a minimum of 20-30 minutes. This ensures all PSII reaction centers are "open" (oxidized).

  • Measurement of Fv/Fm:

    • Place the dark-adapted leaf in the fluorometer's leaf clip holder.

    • Measure the minimal fluorescence (F₀) using a weak measuring light.

    • Apply a short, intense pulse of saturating light (>3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fₘ).

    • The fluorometer software will calculate the maximum quantum yield of PSII (Fv/Fm), where Fv (variable fluorescence) = Fₘ - F₀.

  • Data Analysis:

    • A healthy, unstressed plant will have an Fv/Fm ratio of approximately 0.83.

    • Inhibition of PSII by the herbicide will cause a decrease in this ratio.

    • Calculate the percent inhibition relative to the control for each herbicide concentration.

    • Plot the percent inhibition against the log of the herbicide concentration to determine the IC50 value.

Protocol: Whole-Plant Pot Bioassay

This protocol assesses the overall herbicidal efficacy of a compound under controlled environmental conditions.

Objective: To determine the dose-response of a target weed species to a this compound herbicide.

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - pigweed, Setaria faberi - giant foxtail).

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • This compound herbicide formulated for spraying.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Calibrated laboratory sprayer.

  • Analytical balance.

  • Drying oven.

Methodology:

  • Plant Growth: Sow a fixed number of seeds (e.g., 5-10) in each pot. Allow the plants to grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application: Arrange the pots in a randomized complete block design. Apply the herbicide at a range of doses (including a zero-dose control) using the calibrated sprayer to ensure uniform coverage.

  • Evaluation:

    • Visually assess plant injury (chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground plant material from each pot.

  • Dry Weight Determination: Place the harvested biomass in labeled paper bags and dry in an oven at 60-70°C for at least 72 hours, or until a constant weight is achieved.

  • Data Analysis:

    • Calculate the average dry weight per plant for each treatment.

    • Express the dry weight for each herbicide dose as a percentage of the control.

    • Use a non-linear regression analysis (e.g., a log-logistic dose-response curve) to calculate the GR₅₀ (the dose causing a 50% reduction in growth) or ED₅₀ (the dose causing a 50% reduction in biomass).

G cluster_2 General Experimental Workflow for Herbicide Evaluation A In Vitro Assay (e.g., Chlorophyll Fluorescence) B Isolate Thylakoids or Use Whole Leaves A->B C Incubate with Herbicide Concentration Range B->C D Measure PSII Activity (e.g., Fv/Fm) C->D E Calculate IC50 D->E F In Vivo Assay (e.g., Whole-Plant Bioassay) G Grow Target Weed to Specific Stage F->G H Apply Herbicide Dose Range G->H I Assess Injury & Measure Biomass Reduction H->I J Calculate GR50 / ED50 I->J Start Herbicide Candidate Start->A Start->F

Caption: Workflow for evaluating PSII-inhibiting herbicides.

Conclusion

This compound herbicides are highly effective tools for weed management due to their specific and potent inhibition of Photosystem II. Their mechanism, which involves blocking the electron transport chain and inducing catastrophic oxidative stress, is well-understood. The structure-activity relationships of these compounds have been extensively studied, allowing for the optimization of their herbicidal properties. The experimental protocols detailed in this guide provide robust methods for the continued evaluation and development of new and existing this compound herbicides. A thorough understanding of their mode of action and efficacy is crucial for their responsible and sustainable use in agriculture and for the development of next-generation weed control solutions.

References

An In-depth Technical Guide to the Basic Hydrolysis Mechanism of Phenylurea in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the core principles governing the basic hydrolysis of phenylurea and its derivatives in aqueous solutions. Phenylureas are a class of compounds with significant applications, notably as herbicides in agriculture and as intermediates in the pharmaceutical industry. Their stability and degradation pathways in aqueous environments are of critical importance for assessing their environmental fate, biological activity, and for the development of robust formulations. This document details the reaction mechanism, kinetics, influencing factors, and analytical methodologies for studying the hydrolysis of these compounds under basic conditions. Quantitative kinetic data is presented to illustrate the reaction's dependence on pH and temperature, and detailed experimental protocols are provided for researchers. Visual diagrams generated using Graphviz are included to clearly illustrate the reaction pathways and experimental workflows.

Core Hydrolysis Mechanism

The hydrolysis of phenylureas in basic aqueous solutions is a critical degradation pathway. The reaction mechanism is analogous to the base-catalyzed hydrolysis of amides and esters, proceeding primarily through a nucleophilic addition-elimination pathway.[1][2]

Proposed Reaction Pathway

Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound molecule. This results in the formation of a tetrahedral intermediate.[3] This intermediate is unstable and can undergo one of two primary pathways:

  • Pathway A: Direct Elimination: The tetrahedral intermediate can directly eliminate the aniline (B41778) or substituted aniline anion, followed by protonation to yield the corresponding aniline and an unstable carbamic acid derivative. The carbamic acid subsequently decomposes to carbon dioxide and the corresponding amine.

  • Pathway B: Dianion Formation: In highly alkaline solutions, a second hydroxide ion can deprotonate the nitrogen atom of the tetrahedral intermediate, forming a dianion.[3] This dianion then decomposes to the final products.

At very high pH values (pH 12-14), the hydrolysis rate has been observed to level off.[2][4] This phenomenon is attributed to the deprotonation of the aryl-NH group of the parent this compound, forming an unreactive conjugate base.[2][4] This equilibrium effectively reduces the concentration of the reactive neutral this compound species available for nucleophilic attack.

Another proposed mechanistic feature, particularly under broader pH ranges, is the formation of a zwitterionic intermediate which can then lead to the formation of phenylisocyanate as an initial product.[1][4][5]

Below is a Graphviz diagram illustrating the primary proposed mechanism for the basic hydrolysis of a generic this compound.

Basic_Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Decomposition Pathways cluster_step3 Step 3: Final Products This compound This compound (R-NH-CO-NHR') Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + OH⁻ OH_ion OH⁻ Tetrahedral_Intermediate_ref Tetrahedral Intermediate Aniline Aniline (R-NH₂) Tetrahedral_Intermediate_ref->Aniline Elimination Carbamic_Acid Carbamic Acid Derivative (HO-CO-NHR') Tetrahedral_Intermediate_ref->Carbamic_Acid Elimination Carbamic_Acid_ref Carbamic Acid Derivative Amine Amine (R'NH₂) Carbamic_Acid_ref->Amine CO2 CO₂ Carbamic_Acid_ref->CO2

Caption: Proposed addition-elimination mechanism for the basic hydrolysis of this compound.

Reaction Kinetics and Influencing Factors

The rate of this compound hydrolysis is significantly influenced by several factors, most notably pH and temperature.

Effect of pH

The hydrolysis of phenylureas is pH-dependent. In basic media, the reaction rate generally increases with increasing hydroxide ion concentration. However, as mentioned, at very high pH (typically above 12), the rate may plateau due to the formation of the unreactive conjugate base of the this compound.[2][4] A pH-rate profile for the degradation of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (diuron) at 60°C demonstrates this leveling off at basic pH values.[1]

Effect of Temperature

As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. The temperature dependence of the reaction rate can be described by the Arrhenius equation, allowing for the determination of the activation energy (Ea).

Quantitative Data

The following table summarizes available quantitative kinetic data for the hydrolysis of diuron (B1670789), a representative this compound compound.

This compound DerivativeParameterValueConditionsReference
DiuronActivation Energy (Ea)127 ± 2 kJ mol⁻¹High buffer concentration[1]
DiuronEnthalpy of Activation (ΔH‡)124 ± 2 kJ mol⁻¹High buffer concentration[1]
DiuronEntropy of Activation (ΔS‡)14 ± 8 J K⁻¹ mol⁻¹High buffer concentration[1]

Note: The data provided is specific to diuron and serves as an illustrative example. Kinetic parameters can vary for different this compound derivatives.

Experimental Protocols

To study the basic hydrolysis of this compound, a well-defined experimental protocol is essential. The following sections outline the methodologies for conducting kinetic studies and analyzing the resulting products.

Kinetic Study Protocol

This protocol describes a typical experimental setup for determining the hydrolysis rate of a this compound compound under basic conditions.

  • Reagent Preparation:

    • Prepare a stock solution of the desired this compound compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

    • Prepare a series of aqueous buffer solutions with known pH values in the basic range (e.g., pH 8-13). Common buffers for this range include phosphate, borate, and carbonate.[1] For pH values above the buffer range, dilute solutions of NaOH can be used.

    • Ensure all aqueous solutions are prepared with high-purity water (e.g., Milli-Q or equivalent).

  • Reaction Initiation and Sampling:

    • Pre-heat the buffer solution to the desired reaction temperature in a thermostatically controlled water bath or reaction vessel.

    • Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer solution. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction kinetics.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the withdrawn sample to prevent further hydrolysis. This can be achieved by adding a small amount of a strong acid to neutralize the base or by rapid cooling.

  • Sample Analysis:

    • Analyze the quenched samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound and the formation of its degradation products (e.g., the corresponding aniline).

Analytical Method: HPLC-UV

HPLC with UV detection is a robust and widely used technique for the analysis of this compound and its hydrolysis products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used for the separation.[6][7]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water is typically employed.[1][6]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1][6]

  • Detection: The UV detector is typically set to a wavelength where both the parent this compound and the aniline product have significant absorbance, for example, 210 nm or 248 nm.[1][6]

  • Quantification: The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared from standards of known concentrations.

The following diagram illustrates a typical experimental workflow for a kinetic study of this compound hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare this compound Stock Solution initiate Initiate Reaction by Adding this compound Stock prep_stock->initiate prep_buffer Prepare Basic Buffer Solutions thermostat Thermostat Buffer to Desired Temperature prep_buffer->thermostat thermostat->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction sample->quench hplc Analyze Samples by HPLC-UV quench->hplc quantify Quantify this compound and Aniline Concentrations hplc->quantify kinetics Determine Rate Constants quantify->kinetics

Caption: General experimental workflow for studying this compound hydrolysis kinetics.

Analytical Method: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP).

  • Column: A phenyl-hexyl or C18 column can be used.[8]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with an additive like ammonium (B1175870) formate (B1220265) to improve ionization.[8]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the parent this compound and its degradation products.

Conclusion

The basic hydrolysis of this compound is a well-studied process that proceeds through a nucleophilic addition-elimination mechanism. The reaction rate is highly dependent on pH and temperature, with a notable leveling of the rate at high pH due to the formation of an unreactive conjugate base. Understanding these fundamental principles is crucial for professionals in drug development and environmental science. The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to conduct their own investigations into the hydrolysis of this compound and its derivatives. The use of robust analytical techniques like HPLC-UV and LC-MS/MS is essential for obtaining accurate kinetic data and elucidating the degradation pathways of these important compounds.

References

Initial Exploration of Phenylurea Analogs as Antimitotic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of phenylurea analogs as a promising class of antimitotic agents for cancer therapy. This compound derivatives have demonstrated potent activity in inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in various cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

The microtubule cytoskeleton plays a crucial role in mitosis, making it a well-validated target for the development of anticancer drugs.[1] Antimitotic agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[2] this compound analogs have emerged as a significant class of microtubule-destabilizing agents, primarily by inhibiting tubulin polymerization.[3][4] Many of these compounds exert their effects by interacting with the colchicine-binding site on β-tubulin, thereby preventing the formation of the mitotic spindle and ultimately leading to apoptotic cell death.[5][6] This guide focuses on the initial exploratory studies of this compound derivatives, highlighting their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize their antimitotic potential.

Mechanism of Action: Targeting Tubulin Polymerization

The primary mechanism by which many this compound analogs exhibit their antimitotic activity is through the inhibition of tubulin polymerization.[4] Tubulin dimers (α- and β-tubulin) polymerize to form microtubules, which are essential for the formation of the mitotic spindle during cell division.[1] this compound derivatives have been shown to bind to the colchicine-binding site on β-tubulin, a pocket that, when occupied, prevents the conformational changes necessary for tubulin polymerization.[5]

The inhibition of tubulin polymerization disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.[2] If the cell is unable to satisfy the SAC and proceed with mitosis, it will ultimately undergo apoptosis, or programmed cell death.[7]

dot

cluster_0 Cellular Environment This compound This compound Analog Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MPhase M-Phase Progression MitoticSpindle->MPhase Apoptosis Apoptosis MPhase->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of action of this compound analogs as antimitotic agents.

Experimental Evaluation of this compound Analogs

The characterization of this compound analogs as antimitotic agents involves a series of in vitro assays to determine their cytotoxicity, effect on tubulin polymerization, and impact on the cell cycle.

Experimental Workflow

The typical workflow for evaluating a novel this compound analog begins with assessing its cytotoxic activity against a panel of cancer cell lines. Promising compounds are then investigated for their ability to inhibit tubulin polymerization. Further studies elucidate the compound's effect on the cell cycle and its ability to induce apoptosis.

dot

start Synthesized This compound Analog mtt Cell Viability Assay (MTT Assay) start->mtt Initial Screening tubulin_assay Tubulin Polymerization Assay mtt->tubulin_assay Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle Confirmed Inhibitors apoptosis Apoptosis Assay cell_cycle->apoptosis end Lead Compound Identification apoptosis->end

Caption: General experimental workflow for the evaluation of this compound analogs.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound analog and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (turbidity) at 340 nm.[4][9]

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[9]

  • Compound Addition: Add the this compound analog at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C 96-well plate to initiate polymerization.[9]

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in a temperature-controlled spectrophotometer.[9]

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the kinetic curves.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the this compound analog for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing to prevent clumping. The cells can be stored at -20°C.[2]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI), a fluorescent DNA intercalating agent, and RNase to prevent staining of double-stranded RNA.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

This method allows for the visualization of the microtubule network within cells to observe the effects of compound treatment.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the this compound analog.[6]

  • Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.[6]

  • Blocking: Incubate the cells in a blocking buffer (e.g., containing bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.[6]

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.[6]

Key Findings and Data Presentation

Cytotoxicity of this compound Analogs

Numerous studies have reported the potent cytotoxic effects of this compound analogs against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the micromolar to nanomolar range.

Compound Cell Line Cancer Type IC50 (µM) Reference
16j CEMLeukemia0.38 - 4.07[3]
DaudiLymphoma0.38 - 4.07[3]
MCF-7Breast Cancer0.38 - 4.07[3]
Bel-7402Hepatoma0.38 - 4.07[3]
DU-145Prostate Cancer0.38 - 4.07[3]
DND-1AMelanoma0.38 - 4.07[3]
LOVOColon Cancer0.38 - 4.07[3]
MIA PacaPancreatic Cancer0.38 - 4.07[3]
14b CEMLeukemia0.01 - 0.30[4]
DaudiLymphoma0.01 - 0.30[4]
MCF-7Breast Cancer0.01 - 0.30[4]
Bel-7402Hepatoma0.01 - 0.30[4]
DU-145Prostate Cancer0.01 - 0.30[4]
PC-3Prostate Cancer0.01 - 0.30[4]
DND-1AMelanoma0.01 - 0.30[4]
LOVOColon Cancer0.01 - 0.30[4]
MIA PacaPancreatic Cancer0.01 - 0.30[4]
Inhibition of Tubulin Polymerization

This compound analogs that act as antimitotic agents typically inhibit tubulin polymerization with IC50 values in the low micromolar range.

Compound Tubulin Polymerization IC50 (µM) Reference
IIa 9.4[11]
Apoptotic Pathway

The prolonged M-phase arrest induced by this compound analogs triggers the intrinsic apoptotic pathway. This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

dot

MPhaseArrest Prolonged M-Phase Arrest Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) MPhaseArrest->Bcl2 Mito Mitochondrial Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound analogs.

Conclusion

The initial exploration of this compound analogs has established them as a versatile and potent class of antimitotic agents. Their ability to inhibit tubulin polymerization, leading to M-phase arrest and apoptosis, provides a solid foundation for their further development as anticancer drugs. The detailed experimental protocols and data presented in this guide offer a framework for the continued investigation and optimization of these promising compounds. Future research will likely focus on refining structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to evaluate their therapeutic potential in preclinical cancer models.

References

The Microbial Degradation of Phenylurea Herbicides in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of phenylurea herbicides in soil microorganisms. It covers the core biochemical pathways, key microbial players, and the enzymes responsible for the degradation of these widely used agricultural chemicals. The guide also presents quantitative data on degradation kinetics, detailed experimental protocols for research, and visual representations of metabolic and logical pathways to facilitate a deeper understanding of these complex biological processes.

Introduction to this compound Herbicides and their Environmental Fate

This compound herbicides are a class of chemical compounds extensively used in agriculture for the control of broadleaf and grassy weeds. Their mode of action involves the inhibition of photosynthesis in target plants. Due to their widespread application, residues of this compound herbicides and their metabolites are frequently detected in soil and water, raising concerns about their environmental persistence and potential ecotoxicological effects.[1] Microbial degradation is the primary mechanism for the dissipation of these herbicides from the soil environment.[1] Understanding the microbial metabolism of this compound herbicides is crucial for developing bioremediation strategies and for assessing the environmental risks associated with their use.

Microbial Metabolism of this compound Herbicides

The microbial degradation of this compound herbicides is a stepwise process involving multiple enzymatic reactions. The initial steps in the metabolic pathway are critical as they often determine the overall rate of degradation and the nature of the resulting intermediate metabolites, which can sometimes be more toxic than the parent compound.[2][3]

Primary Degradation Pathways

Two main initial pathways for the microbial metabolism of this compound herbicides have been identified:

  • N-Dealkylation: This is a common initial step, particularly for N,N-dimethyl-substituted phenylureas like diuron (B1670789) and isoproturon (B30282). The process involves the sequential removal of methyl groups from the terminal nitrogen atom of the urea (B33335) side chain.[1][4] This reaction is often the rate-limiting step in the complete mineralization of the herbicide.[4]

  • Hydrolysis: This pathway involves the cleavage of the amide bond of the urea side chain, leading directly to the formation of the corresponding aniline (B41778) derivative.[1][4] This reaction is catalyzed by enzymes such as aryl acylamidases.[4]

Following these initial transformations, the resulting aniline metabolites can be further degraded through ring hydroxylation and subsequent cleavage, eventually leading to mineralization.

Key Microorganisms and Enzymes

A diverse range of soil microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound herbicides.

  • Bacteria: Several bacterial genera are known to metabolize these compounds. Arthrobacter species are frequently implicated in the hydrolysis of phenylureas to their corresponding anilines.[2] Sphingomonas species have been shown to mineralize isoproturon, utilizing it as a source of carbon and nitrogen.[1] Other important bacterial genera include Bacillus, Variovorax, and Achromobacter.[5][6]

  • Fungi: Soil fungi, such as those from the genus Mortierella, are also capable of degrading this compound herbicides.[7] Fungal degradation pathways can differ from bacterial pathways and may involve hydroxylation reactions in addition to N-demethylation.[7]

The key enzymes involved in the initial degradation steps include:

  • This compound Hydrolases (e.g., PuhA, PuhB, LibA, HylA): These enzymes catalyze the hydrolytic cleavage of the urea side chain.[4][8]

  • N-Demethylases: These enzymes, which can be Rieske non-heme iron oxygenases like PdmAB, are responsible for the removal of methyl groups from the urea side chain.[4]

  • Aryl Acylamidases: These enzymes also play a role in the hydrolysis of the amide bond.[4]

Quantitative Data on this compound Herbicide Degradation

The rate of microbial degradation of this compound herbicides can vary significantly depending on the specific herbicide, the microbial species involved, and environmental conditions such as soil type, pH, and temperature. The following tables summarize some of the available quantitative data on the degradation of common this compound herbicides by soil microorganisms.

This compound HerbicideMicroorganism(s)Degradation Rate (%)Time (days)Reference
FenuronNot specified76.95 ± 5.91Not specified[9]
MonuronNot specified40.26 ± 7.34Not specified[9]
MetobromuronNot specified85.58 ± 4.19Not specified[9]
IsoproturonNot specified100.00Not specified[9]
DiuronOchrobactrum anthropi CD3100< 60[10]
Linuron (B1675549)Ochrobactrum anthropi CD3100< 60[10]
ChlorotoluronOchrobactrum anthropi CD3100< 60[10]
IsoproturonOchrobactrum anthropi CD3~8960[10]
FluometuronOchrobactrum anthropi CD3100< 60[10]
This compound HerbicideMicroorganismHalf-life (DT50) in daysConditionsReference
DiuronOchrobactrum anthropi CD31.1In solution[10]
LinuronOchrobactrum anthropi CD33.8In solution[10]
ChlorotoluronOchrobactrum anthropi CD30.4In solution[10]
DiuronOchrobactrum anthropi CD3 & HPBCD0.7 - 4.7In soil[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of this compound herbicides in soil microorganisms.

Isolation and Enrichment of this compound Herbicide-Degrading Microorganisms

Objective: To isolate microbial strains from soil capable of degrading a specific this compound herbicide.

Materials:

  • Soil sample from a site with a history of herbicide application.

  • Mineral Salts Medium (MSM) with the target this compound herbicide as the sole carbon and nitrogen source.

  • Shaker incubator.

  • Petri dishes with MSM agar (B569324) containing the herbicide.

  • Sterile dilution blanks (e.g., 0.85% NaCl solution).

Protocol:

  • Enrichment Culture:

    • Add 10 g of soil to 100 mL of sterile MSM containing the this compound herbicide at a concentration of 10-50 mg/L.

    • Incubate the flask on a rotary shaker at 150 rpm and 25-30°C for 7-14 days.

    • After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM with the herbicide and incubate under the same conditions.

    • Repeat this subculturing step 3-5 times to enrich for microorganisms capable of utilizing the herbicide.

  • Isolation of Pure Cultures:

    • Prepare a serial dilution of the final enrichment culture in sterile dilution blanks.

    • Plate 100 µL of each dilution onto MSM agar plates containing the this compound herbicide.

    • Incubate the plates at 25-30°C until colonies appear.

    • Isolate morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Confirmation of Degradation Ability:

    • Inoculate each pure isolate into liquid MSM containing the herbicide.

    • Incubate and monitor the disappearance of the herbicide over time using analytical techniques such as HPLC.

Herbicide Degradation Assay

Objective: To quantify the degradation of a this compound herbicide by a pure or mixed microbial culture.

Materials:

  • Pure or mixed microbial culture.

  • Liquid growth medium (e.g., MSM or nutrient broth).

  • This compound herbicide stock solution.

  • Incubator.

  • Analytical equipment (e.g., HPLC-UV, LC-MS).

  • Sterile flasks or vials.

Protocol:

  • Inoculum Preparation:

    • Grow the microbial culture in a suitable liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with sterile MSM to remove residual growth medium.

    • Resuspend the cells in sterile MSM to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Experiment:

    • In sterile flasks, add a defined volume of MSM and the this compound herbicide to a final concentration of 5-20 mg/L.

    • Inoculate the flasks with the prepared microbial cell suspension.

    • Include a non-inoculated control to account for abiotic degradation.

    • Incubate the flasks under controlled conditions (e.g., 25°C, 150 rpm).

  • Sampling and Analysis:

    • At regular time intervals, withdraw an aliquot from each flask.

    • Remove microbial cells by centrifugation or filtration.

    • Analyze the supernatant for the concentration of the parent herbicide and its metabolites using HPLC-UV or LC-MS.

    • Plot the concentration of the herbicide over time to determine the degradation rate and half-life.

Metabolite Identification

Objective: To identify the intermediate and final products of this compound herbicide metabolism.

Materials:

  • Samples from a degradation assay.

  • Analytical standards of potential metabolites.

  • High-resolution mass spectrometer (e.g., LC-MS/MS, GC-MS).

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of unknown metabolites.

Protocol:

  • Sample Preparation:

    • Extract the metabolites from the aqueous samples using a suitable solvent (e.g., ethyl acetate) or solid-phase extraction (SPE).

    • Concentrate the extract to a small volume.

  • Analytical Separation and Detection:

    • Inject the concentrated extract into an LC-MS/MS or GC-MS system.

    • Separate the compounds using an appropriate chromatographic column and mobile phase gradient.

    • Detect the parent herbicide and its metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Identification:

    • Compare the retention times and mass spectra of the detected compounds with those of analytical standards for known metabolites.

    • For unknown metabolites, use the high-resolution mass spectrometry data to determine the elemental composition and propose potential structures.

    • If necessary, purify the unknown metabolite and perform NMR analysis for definitive structural elucidation.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Metabolic Pathways

phenylurea_metabolism cluster_demethylation N-Demethylation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_further_degradation Further Degradation Phenylurea_Herbicide Phenylurea_Herbicide Mono_demethylated_metabolite Mono_demethylated_metabolite Phenylurea_Herbicide->Mono_demethylated_metabolite N-Demethylase Di_demethylated_metabolite Di_demethylated_metabolite Mono_demethylated_metabolite->Di_demethylated_metabolite N-Demethylase Aniline_derivative_F Aniline derivative Di_demethylated_metabolite->Aniline_derivative_F Hydrolysis Phenylurea_Herbicide_H This compound Herbicide Aniline_derivative Aniline_derivative Phenylurea_Herbicide_H->Aniline_derivative Hydrolase / Aryl Acylamidase Ring_hydroxylation_products Ring_hydroxylation_products Aniline_derivative_F->Ring_hydroxylation_products Ring_cleavage_products Ring_cleavage_products Ring_hydroxylation_products->Ring_cleavage_products Mineralization Mineralization Ring_cleavage_products->Mineralization

Caption: Generalized metabolic pathways for this compound herbicides.

Experimental Workflow for Isolation of Degrading Microbes

isolation_workflow Soil_Sample Soil_Sample Enrichment_Culture Enrichment_Culture Soil_Sample->Enrichment_Culture Inoculate into MSM + Herbicide Subculturing Subculturing Enrichment_Culture->Subculturing Repeat 3-5 times Serial_Dilution Serial_Dilution Subculturing->Serial_Dilution Plating_on_Selective_Agar Plating_on_Selective_Agar Serial_Dilution->Plating_on_Selective_Agar Isolation_of_Pure_Colonies Isolation_of_Pure_Colonies Plating_on_Selective_Agar->Isolation_of_Pure_Colonies Confirmation_of_Degradation Confirmation_of_Degradation Isolation_of_Pure_Colonies->Confirmation_of_Degradation Degradation Assay

Caption: Workflow for isolating this compound herbicide-degrading microbes.

Logical Relationship of Gene Induction

gene_induction Phenylurea_Herbicide_Presence This compound Herbicide in Environment Cellular_Uptake Cellular Uptake Phenylurea_Herbicide_Presence->Cellular_Uptake Induction_Signal Induction Signal (Herbicide or Metabolite) Cellular_Uptake->Induction_Signal Regulatory_Protein_Activation Activation of Regulatory Proteins Induction_Signal->Regulatory_Protein_Activation Gene_Expression Transcription of Degradation Genes (e.g., puhA, puhB, pdmAB) Regulatory_Protein_Activation->Gene_Expression Enzyme_Synthesis Synthesis of Degradative Enzymes Gene_Expression->Enzyme_Synthesis Herbicide_Degradation Herbicide Degradation Enzyme_Synthesis->Herbicide_Degradation

Caption: Logical diagram of the induction of herbicide degradation genes.

Regulation of this compound Herbicide Catabolic Genes

The expression of genes encoding the enzymes for this compound herbicide degradation is often inducible. The presence of the herbicide or its metabolites can trigger the upregulation of the catabolic genes. For instance, transcriptomic studies with Achromobacter xylosoxidans have shown that the presence of diuron can induce the overexpression of genes encoding amide hydrolases and dioxygenases.[6] The identification of specific degradation genes such as pdmAB for N-demethylation and puhA and puhB for hydrolysis provides the basis for further investigation into their regulatory mechanisms.[4] While the complete signaling pathways are still under investigation, it is evident that soil microorganisms have evolved sophisticated regulatory networks to respond to the presence of these xenobiotic compounds and utilize them as a source of nutrients.

Conclusion

The microbial metabolism of this compound herbicides is a complex and vital process for the detoxification of contaminated soils. This guide has provided an in-depth overview of the key metabolic pathways, the microorganisms and enzymes involved, and the experimental approaches used to study these phenomena. The provided quantitative data and visual diagrams offer a framework for understanding the kinetics and logic of this compound herbicide degradation. Further research into the regulatory networks governing these catabolic pathways will be essential for the development of more effective and targeted bioremediation strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-phenylurea derivatives are a significant class of organic compounds widely utilized in medicinal chemistry, agrochemicals, and material science. Their structural motif is a key pharmacophore in numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The synthesis of these derivatives is, therefore, a cornerstone of many research and development programs. The most common synthetic strategies involve the reaction of anilines with isocyanates or the condensation of anilines with urea (B33335).[3][4] This document provides detailed experimental protocols for these primary synthetic routes, presents quantitative data for representative reactions, and visualizes the experimental workflows.

Key Synthetic Methodologies

Two primary, efficient, and versatile methods for the synthesis of N-phenylurea derivatives are highlighted below.

  • Method A: Reaction of Phenyl Isocyanate with Amines. This is a straightforward and widely used method involving the nucleophilic addition of an amine to an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.[3]

  • Method B: Reaction of Aniline (B41778) with Urea. This method provides a direct route to phenylureas using readily available and less hazardous starting materials than isocyanates. The reaction involves heating aniline (or its salt) with urea, which generates isocyanic acid in situ.[4][5] This method can be optimized to produce either monosubstituted (N-phenylurea) or disubstituted (N,N'-diphenylurea) products.[4][5]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize reaction conditions and outcomes for the synthesis of various N-phenylurea derivatives using the principal methods described.

Table 1: Synthesis via Method A (Aniline + Isocyanate)

EntryAniline DerivativeIsocyanate DerivativeSolventTemp.TimeYield (%)Reference
1Substituted Aniline (f)Phenyl isocyanateTetrahydrofuranRT-85.3[1]
2AnilinePhenyl isocyanateWater5 °C30 minHigh[6]
34-Anisidine1-fluoro-4-isocyanatobenzeneWater5-10 °C30 minHigh[6]
4Substituted AnilineSubstituted Phenyl isocyanateDichloromethaneRThours - overnight-[3]

Table 2: Synthesis via Method B (Aniline + Urea)

EntryProductAniline DerivativeAniline:Urea Molar RatioConditionsTimeYield (%)Reference
1This compoundAniline Hydrochloride1 : 1.07Reflux in Water1.5 - 2 h52 - 55[4]
2N,N'-dithis compoundAniline5 : 1180 °C, Solvent-free1.5 h92.1[5]
3N,N'-dithis compoundAniline7 : 1160-175 °C, Vacuum3 - 6 h98.6[7]
4This compoundAniline-100-104 °C, Reflux with HCl1 h-[8]

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylurea Derivatives via Isocyanate Addition (Method A)

This protocol is adapted from procedures involving the reaction of anilines with isocyanates in an anhydrous organic solvent.[1][3]

Materials:

  • Substituted aniline (1.0 equivalent)

  • Substituted phenyl isocyanate (1.0 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Reaction vessel (round-bottom flask)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a clean, dry reaction vessel, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • While stirring, slowly add the substituted phenyl isocyanate (1.0 equivalent) to the solution at room temperature.

  • Continue to stir the reaction mixture. The reaction time can range from a few hours to overnight.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates directly from the solution. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.[3]

Protocol 2: Synthesis of this compound from Aniline Hydrochloride and Urea (Method B)

This protocol describes the synthesis of the parent N-phenylurea from an aniline salt and urea in an aqueous medium.[4]

Materials:

  • Aniline hydrochloride (1.0 equivalent, e.g., 390 g)

  • Urea (1.05-1.1 equivalents, e.g., 190 g)

  • Water (e.g., 1500 cc)

  • Large flask (e.g., 3 L)

  • Reflux condenser

  • Heating mantle

  • Suction filtration apparatus

Procedure:

  • Combine aniline hydrochloride (390 g, 3 moles) and urea (190 g, 3.2 moles) in 1500 cc of water in a 3 L flask.

  • Heat the mixture to boiling under a reflux condenser.

  • After approximately one hour of boiling, crystals of the byproduct N,N'-dithis compound (carbanilide) will begin to separate.

  • Continue boiling for a total of 1.5 to 2 hours. The mixture may bump considerably.

  • While still hot, rapidly filter the mixture by suction to remove the precipitated carbanilide (B493258). Wash the collected crystals with a small amount of boiling water (100 cc).

  • Immediately chill the filtrate in an ice bath. This compound will crystallize as colorless needles or flakes.

  • Collect the this compound crystals by filtration and rinse with a small amount of cold water. The final pure product should have a melting point of 147°C.[4] The expected yield is 52-55%.[4]

  • For further purification, the product can be redissolved in a minimum amount of boiling water, treated with decolorizing carbon, and filtered while hot to remove any remaining carbanilide before cooling to recrystallize.[4]

Protocol 3: Solvent-Free Synthesis of N,N'-Dithis compound from Aniline and Urea (Method B)

This protocol outlines a clean, solvent-free approach to synthesizing N,N'-dithis compound (carbanilide) at elevated temperatures.[5][7]

Materials:

  • Aniline (3-8 equivalents)

  • Urea (1.0 equivalent)

  • Reaction kettle or flask equipped with a mechanical stirrer and a distillation/vacuum outlet

  • Heating mantle

  • Vacuum pump

  • Methanol (B129727) or other suitable alcohol for washing

Procedure:

  • Charge the reaction vessel with urea and aniline in a molar ratio between 1:3 and 1:8 (a 1:5 ratio is a good starting point).[5][7]

  • Heat the mixture to a temperature between 160°C and 180°C with stirring.[5]

  • Apply a vacuum (e.g., 30-250 mmHg) to the system. This is critical for removing the ammonia (B1221849) gas byproduct, which drives the reaction to completion.[7]

  • Maintain the reaction under these conditions for 1.5 to 6 hours.[5][7]

  • After the reaction is complete (monitored by TLC or HPLC), distill off the excess aniline under vacuum.

  • Cool the remaining crude product.

  • Add methanol to the crude N,N'-dithis compound and stir to wash the solid.

  • Filter the mixture to collect the purified white crystalline product. Repeat the alcohol wash if necessary. The yield can be above 96%.[7]

Visualizations

G General Reaction Scheme for N-Phenylurea Synthesis cluster_0 Method A: Isocyanate Addition cluster_1 Method B: Urea Condensation Aniline R-Ph-NH2 (Aniline Derivative) ProductA R-Ph-NH-CO-NH-Ph-R' (N,N'-Diarylurea) Aniline->ProductA Isocyanate R'-Ph-NCO (Phenyl Isocyanate) Isocyanate->ProductA AnilineB Ph-NH2 (Aniline) Intermediate [ Ph-NH-CO-NH2 ] (N-Phenylurea) AnilineB->Intermediate ProductB Ph-NH-CO-NH-Ph (N,N'-Dithis compound) AnilineB->ProductB + Aniline - NH3 Urea H2N-CO-NH2 (Urea) Urea->Intermediate Intermediate->ProductB

Caption: General reaction schemes for N-Phenylurea synthesis.

G Workflow for Synthesis via Isocyanate Addition (Method A) prep 1. Dissolve Aniline in Anhydrous Solvent add 2. Slowly Add Phenyl Isocyanate prep->add react 3. Stir at Room Temp (hours to overnight) add->react monitor 4. Monitor by TLC react->monitor workup 5. Isolate Crude Product monitor->workup precipitate Precipitate Forms: Filter Solid workup->precipitate Yes no_precipitate No Precipitate: Evaporate Solvent workup->no_precipitate No purify 6. Purify Product precipitate->purify no_precipitate->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography final Pure N-Phenylurea Derivative recrystallize->final chromatography->final

Caption: Experimental workflow for Method A.

G Workflow for Synthesis via Urea Condensation (Method B) start 1. Combine Aniline and Urea react 2. Heat Mixture (160-180°C) start->react vacuum 3. Apply Vacuum (Remove NH3) react->vacuum monitor 4. Monitor by TLC/HPLC vacuum->monitor distill 5. Distill Excess Aniline monitor->distill wash 6. Wash Crude Product with Alcohol distill->wash filter 7. Filter and Dry wash->filter final Pure N,N'-Dithis compound filter->final

Caption: Experimental workflow for Method B (Solvent-Free).

References

Application of Phenylurea Scaffolds in Medicinal Chemistry for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phenylurea scaffold is a privileged structural motif in medicinal chemistry, featured in a wide array of biologically active compounds.[1] Its defining feature, a urea (B33335) linker flanked by at least one phenyl ring, provides a rigid backbone capable of forming critical hydrogen bond interactions with various biological targets. This versatility has led to the development of this compound-containing drugs and clinical candidates for a range of diseases, most notably in oncology, but also for inflammation, diabetes, and infectious diseases.[2] This document provides detailed application notes on the key therapeutic areas for this compound derivatives, protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.

Section 1: this compound Scaffolds as Anticancer Agents

The this compound core is a cornerstone of modern oncology drug design, particularly in the development of kinase inhibitors.[2][3] These compounds typically function as "Type II" inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase, thereby offering improved selectivity.[2]

Mechanism of Action: Kinase Inhibition

Many this compound derivatives target key nodes in signaling pathways that drive cancer cell proliferation and survival. A prominent example is the Raf/MEK/ERK pathway, which is frequently dysregulated in various cancers. Sorafenib, a diarylurea compound, is a multi-kinase inhibitor that targets Raf kinases (c-Raf IC50 = 6 nM), as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting both tumor cell proliferation and angiogenesis.[3] Other derivatives have been developed to target pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as FLT3.[4][5][6]

Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Inhibitor (e.g., Sorafenib) Inhibitor->RAF

Caption: this compound derivatives inhibiting the Raf/MEK/ERK signaling pathway.

Quantitative Data: In Vitro Antiproliferative Activity

The cytotoxic effects of this compound derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound IDTarget / ClassCancer Cell LineIC50 (µM)Reference
Sorafenib Multi-kinase inhibitorc-Raf (enzymatic)0.006[3]
Lenvatinib Multi-kinase inhibitorVEGFR2 (enzymatic)0.004[3]
Compound 16j N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureaCEM (Leukemia)0.38[7]
MCF-7 (Breast)4.07[7]
CTPPU N,Nʹ-diarylureaH460 (NSCLC)~15-20[4]
Compound 5a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)ureaKM12 (Colon)1.25[8][9]
SNB-75 (CNS)1.26[8][9]
Compound 7u 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureaA549 (Lung)2.39[10]
HCT-116 (Colon)3.90[10]

Section 2: this compound Scaffolds as Enzyme Inhibitors

Beyond kinases, the this compound scaffold has proven effective for inhibiting other enzyme classes, with Indoleamine 2,3-dioxygenase 1 (IDO1) being a target of significant interest for cancer immunotherapy.[11][12]

Mechanism of Action: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway.[11][13] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance.[11] this compound derivatives can act as potent and selective IDO1 inhibitors, blocking this immunosuppressive mechanism and restoring anti-tumor immunity.[1][11][12]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T-Cell (Treg) Induction Kynurenine->Treg Teff_apoptosis Effector T-Cell Apoptosis Kynurenine->Teff_apoptosis ImmunoSupp Tumor Immune Evasion Treg->ImmunoSupp Teff_apoptosis->ImmunoSupp Inhibitor This compound IDO1 Inhibitor Inhibitor->IDO1

Caption: this compound derivatives inhibit the IDO1 enzyme, blocking tryptophan catabolism.[1]

Quantitative Data: IDO1 Enzyme Inhibition

Several this compound derivatives have demonstrated potent and selective inhibition of the IDO1 enzyme in biochemical assays.

Compound IDSubstitution PatternIC50 (µM) against IDO1Reference
i12 p-methyl0.1 - 0.6[1][11]
i23 p-chloro0.1 - 0.6[1][11]
i24 p-nitro0.1 - 0.6[1][11]
i18 p-fluoro5.475[1][11]
i19 p-bromo4.077[1][11]

Section 3: this compound Scaffolds as Receptor Modulators

This compound-based compounds also serve as modulators for various cell surface receptors, particularly G-protein coupled receptors (GPCRs). They often function as antagonists, blocking the receptor's downstream signaling.[14][15][16]

  • Neuropeptide Y5 (NPY5) Receptor Antagonists: Trisubstituted this compound derivatives have been identified as potent NPY5 receptor antagonists, with IC50 values below 0.1 nM, showing potential for the treatment of obesity.[14]

  • Orexin (B13118510) Receptor Antagonists: this compound and phenylthiourea (B91264) derivatives have been developed as non-peptide antagonists of orexin receptors, which are implicated in sleep disorders and obesity.[15]

  • P2Y1 Receptor Antagonists: Certain this compound compounds have been discovered to be antagonists of the P2Y1 receptor, an important mediator of ADP-driven platelet activation, suggesting therapeutic potential as antithrombotic agents.[16]

Section 4: Experimental Protocols

The development of novel this compound-based drug candidates involves a standard workflow of synthesis followed by comprehensive biological evaluation.

Experimental_Workflow Synthesis Chemical Synthesis of this compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical In Vitro Biochemical Assays (e.g., Kinase, IDO1) Purification->Biochemical CellBased In Vitro Cell-Based Assays (MTT, Western Blot) Biochemical->CellBased LeadOpt Lead Optimization (SAR Studies) CellBased->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Caption: Preclinical development workflow for a this compound-based therapeutic.[8]
Protocol 4.1: General Synthesis of this compound Derivatives

A common and straightforward method for synthesizing this compound derivatives involves the reaction of a substituted aniline (B41778) with a corresponding isocyanate.[1]

  • Materials:

  • Procedure:

    • Dissolve the substituted aniline in the anhydrous solvent within a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Slowly add the substituted phenyl isocyanate to the solution at room temperature while stirring.

    • Allow the reaction to proceed for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic potential.[1][8]

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound test compounds dissolved in DMSO

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates and a microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

    • The next day, treat the cells with various concentrations of the this compound compounds (typically in serial dilutions). Include a vehicle control (DMSO only).

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression.[1]

Protocol 4.3: Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can assess the effect of a compound on the phosphorylation status of key signaling proteins.[1][4]

  • Materials:

    • Treated and untreated cell lysates

    • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with the this compound compound at a desired concentration for a specified time.

    • Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the change in protein expression or phosphorylation levels relative to controls.

References

Application Notes and Protocols for Utilizing Phenylurea Derivatives in Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylurea derivatives have emerged as a significant class of targeted therapeutic agents in oncology. Their core chemical structure serves as a versatile scaffold for the design of potent inhibitors of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. This document provides detailed application notes on the mechanism of action of prominent this compound-based drugs, quantitative data on their efficacy, and comprehensive protocols for their evaluation in a research setting.

The diarylurea motif is a key pharmacophore in several approved anticancer drugs, including the multi-kinase inhibitors Sorafenib (B1663141) and Lenvatinib.[1][2] These agents exert their therapeutic effects by targeting multiple receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases, thereby disrupting crucial oncogenic signaling cascades.[3][4][5] This multi-targeted approach has proven effective in the treatment of various solid tumors, such as hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid cancer (DTC).[3][6]

This guide is intended to provide researchers and drug development professionals with the necessary information to explore and advance the development of novel this compound derivatives as anticancer therapeutics.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound derivatives primarily function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This mode of binding often confers selectivity and allows for the inhibition of multiple kinases simultaneously. The primary signaling pathways targeted by this class of compounds are the Raf/MEK/ERK (MAPK) pathway and the VEGFR pathway, both of which are critical for tumor growth and angiogenesis.[3][4][7][8]

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Mutations in components of this pathway, particularly BRAF, are common in many cancers. This compound derivatives like Sorafenib are potent inhibitors of Raf kinases (c-Raf and BRAF), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[3][10]

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[4] The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process.[4] this compound derivatives, including Sorafenib and Lenvatinib, effectively inhibit VEGFR-1, -2, and -3, leading to a reduction in tumor vascularization and growth.[3][4][6] Lenvatinib also inhibits other RTKs involved in angiogenesis, such as Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptor alpha (PDGFRα).[5][6][11]

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Comparative IC50 Values (µM) of Lenvatinib and Sorafenib in HCC Cell Lines [12]

Cell LineLenvatinib (µM)Sorafenib (µM)
Huh-79.91 ± 0.952.33 ± 0.22
Hep-3B2.79 ± 0.192.75 ± 0.44
Huh-7SR (Sorafenib-Resistant)10.56 ± 0.736.76 ± 0.48
Hep-3BSR (Sorafenib-Resistant)27.49 ± 3.017.73 ± 0.27

Table 2: IC50 Values (µM) of Sorafenib Analogues Against Various Cancer Cell Lines [2]

CompoundHela (Cervical Cancer)H1975 (Lung Cancer)A549 (Lung Cancer)
3d 0.56 ± 0.04>40>40
3t 10.32 ± 0.832.34 ± 0.0711.23 ± 0.91
3v 12.35 ± 1.0310.24 ± 0.881.35 ± 0.03
Sorafenib 5.42 ± 0.414.89 ± 0.376.31 ± 0.52

Table 3: IC50 Values (µM) of a this compound Derivative (Compound 16j) Against a Panel of Human Cancer Cell Lines [10]

Cell LineCancer TypeIC50 (µM)
CEM Leukemia0.38
Daudi Lymphoma4.07
MCF-7 Breast Cancer1.02
Bel-7402 Hepatoma0.89
DU-145 Prostate Cancer0.76
DND-1A Melanoma0.65
LOVO Colon Cancer0.53
MIA Paca Pancreatic Cancer0.98

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLC VEGFR->PLC PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K This compound This compound Derivative (e.g., Sorafenib) This compound->VEGFR This compound->PDGFR Raf Raf This compound->Raf PKC PKC PLC->PKC PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Proliferation, Angiogenesis, Survival VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Targeting of Raf/MEK/ERK and VEGFR Pathways by this compound Derivatives.

experimental_workflow start Design & Synthesis of This compound Derivatives in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) ic50->mechanism Potent Compounds pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) pathway_analysis->in_vivo Confirmed Mechanism toxicity Toxicity & PK/PD Studies in_vivo->toxicity lead_optimization Lead Optimization toxicity->lead_optimization Favorable Profile end Preclinical Candidate toxicity->end Successful Candidate lead_optimization->start Iterative Improvement

Preclinical Development Workflow for a this compound Anticancer Therapeutic.

Experimental Protocols

Cell Viability and Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[13][14]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound derivatives against specific kinases like VEGFR or Raf.[8][11]

Materials:

  • Recombinant kinase (e.g., VEGFR-2, c-Raf)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase, substrate, and kinase assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

  • Kinase Reaction: Add the diluted inhibitor or vehicle control to the wells. Add the master mix to each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Modulation

This protocol is used to investigate the effect of this compound derivatives on the phosphorylation status of key proteins in the MAPK signaling pathway.[9][15]

Materials:

  • Cancer cell lines

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound derivative at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of the in vivo anticancer efficacy of a this compound derivative in a mouse xenograft model.[6][16][17]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound derivative formulation for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Randomly assign mice into treatment and control groups. Administer the this compound derivative or vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage).

  • Efficacy Evaluation: Monitor tumor growth and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion

This compound derivatives represent a highly valuable class of compounds for the development of targeted anticancer therapeutics. Their ability to inhibit multiple key oncogenic pathways provides a strong rationale for their continued investigation and optimization. The data and protocols provided in this document offer a comprehensive framework for researchers to effectively evaluate and advance novel this compound-based drug candidates. Through rigorous preclinical evaluation, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

Application Notes and Protocols: Synthesis and Evaluation of Phenylurea Derivatives as Antihyperglycemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenylurea derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the management of type 2 diabetes mellitus (T2DM). Their antihyperglycemic effects are often attributed to mechanisms such as the inhibition of α-glucosidase, which slows carbohydrate digestion, or through the well-established sulfonylurea pathway, which stimulates insulin (B600854) secretion from pancreatic β-cells.[1][2] This document provides detailed protocols for the synthesis of these derivatives and their subsequent evaluation using standard in vitro and in vivo models.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various routes. Below are two common protocols for creating different scaffolds.

Protocol 1.1: General Synthesis of N-phenyl-N'-(substituted) phenoxy acetyl ureas

This three-step pathway is effective for generating a library of N-phenyl-N'-(substituted) phenoxy acetyl ureas.[3]

Step 1: Synthesis of this compound

  • Dissolve aniline (B41778) hydrochloride in water.

  • Add a solution of urea (B33335) and sodium acetate (B1210297) in water.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and filter the resulting solid precipitate.

  • Wash the precipitate with cold water and recrystallize from ethanol (B145695) to yield pure this compound.

Step 2: Synthesis of 1-(2-chloroacetyl)-3-phenylurea

  • Dissolve the synthesized this compound in a suitable solvent like acetone (B3395972) in a flask equipped with a dropping funnel.

  • Slowly add chloroacetyl chloride to the solution while stirring.

  • Add a solution of sodium carbonate incrementally to neutralize the HCl formed during the reaction.[3]

  • Continue stirring at room temperature for 4-5 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 1-(2-chloroacetyl)-3-phenylurea.

Step 3: Synthesis of Final N-phenyl-N'-(substituted) phenoxy acetyl ureas

  • Dissolve the intermediate from Step 2 and a selected substituted phenol (B47542) (0.01 mole each) in dry acetone.

  • Add anhydrous potassium carbonate (0.01 mole) as a catalyst.[3]

  • Reflux the mixture for 12-15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as Ethyl acetate: n-Hexane (3:1).[3]

  • After completion, filter the mixture and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain the purified final product.

G cluster_0 General Synthesis Workflow Reactant1 Aniline HCl + Urea Intermediate1 This compound Reactant1->Intermediate1 Step 1: Reflux Intermediate2 1-(2-chloroacetyl)-3-phenylurea Intermediate1->Intermediate2 Step 2: Acylation Reactant2 Chloroacetyl Chloride Reactant2->Intermediate2 Product Final this compound Derivatives Intermediate2->Product Step 3: Etherification Reactant3 Substituted Phenols Reactant3->Product

Caption: General workflow for the synthesis of N-phenyl-N'-(substituted) phenoxy acetyl ureas.

Protocol 1.2: General Synthesis of Trisubstituted Sulfonylurea Derivatives

This protocol is adapted for creating sulfonylurea derivatives, a major class of antihyperglycemic agents.[4]

  • Prepare sulfonylcarbamates as an intermediate by reacting an appropriate arylsulfonamide with an alkyl/aryl chloroformate in the presence of a base.

  • React the sulfonylcarbamate intermediate with a primary or secondary amine.

  • Alternatively, react an aryl-sulfonyl hydrazine (B178648) derivative with an appropriate alkyl- or aryl-isocyanate. This nucleophilic addition reaction typically proceeds in high yield.[5]

  • Another common method involves reacting p-tolylsulfonylisocyanate directly with various amino derivatives under mild conditions.

  • Purify the final compounds using column chromatography or recrystallization.

  • Characterize the structure using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[4]

In Vitro Evaluation Protocols

Protocol 2.1: α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a key target for controlling postprandial hyperglycemia.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Test compounds and Acarbose (B1664774) (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase enzyme solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution (3 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for another 30 minutes.

  • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting percentage inhibition against different concentrations of the test compound.

Mechanism of Action: Sulfonylurea Pathway

This compound derivatives, particularly sulfonylureas, primarily act by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[2][6] This binding inhibits the channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[2]

G cluster_0 Pancreatic β-Cell SU Sulfonylurea Derivative SUR1 SUR1 SU->SUR1 Binds to KATP K-ATP Channel (Open) SUR1->KATP Inhibits KATP_Closed K-ATP Channel (Closed) KATP->KATP_Closed Closure Depolarization Membrane Depolarization KATP_Closed->Depolarization Leads to CaChannel Voltage-gated Ca²⁺ Channel Depolarization->CaChannel Activates CaInflux Ca²⁺ Influx CaChannel->CaInflux Opens for Insulin Insulin Secretion CaInflux->Insulin Triggers

Caption: Signaling pathway for sulfonylurea-induced insulin secretion in pancreatic β-cells.

In Vivo Evaluation Protocols

Protocol 3.1: Streptozotocin (B1681764) (STZ)-Induced Diabetic Model

This is a widely used model to induce type 2 diabetes in rodents for evaluating antihyperglycemic agents.[7][8]

Animals:

  • Wistar rats or Swiss albino mice.

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Fast the animals overnight prior to induction.

  • Prepare a fresh solution of streptozotocin (STZ) in cold citrate (B86180) buffer (0.1 M, pH 4.5). A typical dose is 55-65 mg/kg body weight.[7][8]

  • Administer the STZ solution intraperitoneally (i.p.) to the animals.

  • After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Divide the diabetic animals into groups: a negative control (vehicle), a positive control (e.g., Glibenclamide, 10 mg/kg), and test groups receiving different doses of the synthesized this compound derivatives.

  • Administer the compounds orally (p.o.) daily for a specified period (e.g., 7-21 days).

  • Monitor blood glucose levels at regular intervals (e.g., 0, 2, 4, 6, and 24 hours post-dose on specific days) and body weight throughout the study.[3]

  • At the end of the study, animals may be sacrificed for collection of blood and organs for further biochemical and histological analysis.

Data Presentation

Quantitative data from experimental evaluations should be summarized for clear comparison.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound Schiff Base Derivatives [1]

CompoundR-Group SubstituentIC50 (µM) ± SEM
5c Phenyl14.20 ± 0.30
5d m-fluoro phenyl25.16 ± 0.57
5e p-fluoro phenyl3.76 ± 0.11
5h (Not specified, most effective)2.49 (Ki = 3.96 ± 0.0048)
5m Phenyl6.30 ± 0.19
5n m-fluoro phenyl7.05 ± 0.13
5o p-fluoro phenyl9.15 ± 0.25
6a p-chloro phenyl20.24 ± 0.38
6b p-methyl phenyl29.42 ± 0.40
6c m-chloro phenyl18.35 ± 0.40
Acarbose Standard 873.34 ± 1.67

Note: Data extracted from a study on 1,3-dithis compound (B7728601) derived Schiff bases. The study demonstrated that these compounds exhibited potent α-glucosidase inhibition.[1]

Table 2: In Vivo Antihyperglycemic Effect of Quinazoline-Sulfonylurea Hybrids in STZ-Induced Diabetic Rats [8]

Treatment GroupDose (mg/kg)Blood Glucose Level (mg/dL) Before TreatmentBlood Glucose Level (mg/dL) After 6 Days% Reduction in Blood Glucose
Diabetic Control -455 ± 20.1475 ± 25.3-4.4%
Glibenclamide 2460 ± 18.5205 ± 15.255.4%
Compound VI-1b 2430 ± 15.794 ± 8.178.2%
Compound VI-2b 2425 ± 17.2155 ± 12.663.5%
Compound VI-3b 2445 ± 19.3110 ± 9.875.3%

Note: Data represents the effect of a daily 2 mg/kg dose for 6 days on blood glucose levels. Some novel hybrid compounds showed a more significant reduction than the standard drug, Glibenclamide.[8]

Integrated Experimental Workflow

The overall process from compound design to preclinical evaluation follows a structured workflow.

G Synthesis Synthesis of This compound Library Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., α-Glucosidase Assay) Purification->InVitro SAR Data Analysis & Structure-Activity Relationship (SAR) InVitro->SAR LeadSelection Lead Compound Selection SAR->LeadSelection InVivo In Vivo Evaluation (STZ-induced model) LeadSelection->InVivo Toxicity Acute Toxicity Studies LeadSelection->Toxicity Final Preclinical Candidate Identification InVivo->Final Toxicity->Final

Caption: Integrated workflow for the discovery of this compound-based antihyperglycemic agents.

References

Application Notes and Protocols for the Analysis of Phenylurea Herbicides in Natural Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of phenylurea herbicides in natural water samples. The protocols outlined below leverage common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with sample preconcentration using Solid-Phase Extraction (SPE).

Introduction

This compound herbicides are a class of chemical compounds widely used in agriculture for weed control.[1] Due to their persistence and mobility in soil, they are frequently detected as contaminants in surface and groundwater.[1][2] The potential toxicological risks to humans and wildlife necessitate sensitive and reliable analytical methods for their monitoring in environmental water samples.[1][2] High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography (GC) for the analysis of these thermally unstable compounds, as GC may require a derivatization step.[1][3]

Analytical Methods Overview

Several analytical techniques are employed for the determination of this compound herbicides in water. The most common methods include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for quantifying this compound herbicides.[1][2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, making it suitable for trace-level detection.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of this compound herbicides, though often requires a derivatization step to improve the thermal stability and volatility of the analytes.[3][6]

Sample preconcentration is a critical step for achieving low detection limits. Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of this compound herbicides from water samples.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used to detect this compound herbicides in water samples.

Table 1: HPLC-UV Methods - Limits of Detection (LODs) and Recoveries

HerbicideLOD (ng/mL)Recovery (%)Sample MatrixReference
Monuron0.82GoodTap Water & Soft Drinks[1]
Diuron1.29GoodTap Water & Soft Drinks[1]
Linuron1.15GoodTap Water & Soft Drinks[1]
Metoxuron1.07GoodTap Water & Soft Drinks[1]
Metazachlor (B166288)0.98GoodTap Water & Soft Drinks[1]
Various4 - 40 (ng/L)74 - 104Colorado River Water[8][9]
Various0.3 (µg/L)85.2 - 110.0Tap, River, Lake Water[10][11][12]

Table 2: LC-MS and GC-MS Methods - Limits of Detection (LODs)

MethodHerbicideLOD (ng/L)Sample MatrixReference
ES-QIT-LC-MSVarious8.0 - 36Colorado River Water[5]
ES-MSMethoxuron10River Water[13]
SPE-SPME-GC-MSVarious0.3 - 1.0Natural Waters[3][14]

Experimental Protocols

Protocol 1: this compound Herbicide Analysis in Water by SPE and HPLC-UV

This protocol details a method for the extraction and analysis of five this compound herbicides (monuron, diuron, linuron, metoxuron, and metazachlor) from tap water.[1][4]

1. Materials and Reagents

  • Standards: Monuron, diuron, linuron, metoxuron, metazachlor (Riedel-de-Haën)[4]

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727) (J.T. Baker)[4]

  • Water: Triple-distilled water[4]

  • SPE Cartridges: C18 cartridges (J.T. Baker)[4]

  • Filters: 0.45 µm nylon 6,6 membrane filters (Rankem)[4]

2. Standard Preparation

  • Prepare stock solutions of each herbicide in a 50:50 methanol-water mixture.[4]

  • Store stock solutions under refrigeration at <4 °C.[4]

  • Prepare working standard solutions by diluting the stock solutions to concentrations ranging from 5 to 500 ppb for calibration curves.[4]

3. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL each of acetonitrile, methanol, and triple-distilled water.[4]

  • Sample Loading: Filter and degas a 50 mL tap water sample. If spiking, add the herbicide standards to the water sample. Pass the 50 mL sample through the conditioned C18 cartridge under vacuum.[4]

  • Elution: Elute the retained analytes with 1.5 mL of acetonitrile.[4]

4. HPLC-UV Analysis

  • HPLC System: A system equipped with a UV detector.[4]

  • Column: Acclaim C18 RP analytical column (250 mm × 4.6 mm, 5-μm)[4]

  • Mobile Phase: Acetonitrile and water (60:40 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 210 nm[1]

  • Injection Volume: Not specified, but typically 20 µL.

  • Analysis Time: Approximately 13 minutes.[1]

Protocol 2: this compound Herbicide Analysis in Drinking Water by SPE and HPLC-DAD

This protocol is for the determination of ten this compound herbicides in drinking water using automated SPE and HPLC with a diode array detector (DAD).[8][9]

1. Materials and Reagents

  • Standards: Chlortoluron, diuron, fluometuron, isoproturon, linuron, metobromuron, metoxuron, monuron, neburon, and siduron.

  • Solvents: Acetonitrile (ACN) and water.

  • SPE Disks: 47 mm C18 Empore disks.[8][9]

2. Sample Preparation (Automated Solid-Phase Extraction)

  • Water samples are subjected to automated solid-phase extraction using C18 Empore disks.[8][9]

3. HPLC-DAD Analysis

  • Column: C18 Supelcosil LC-18 analytical column (25 cm × 4.6 mm, 5 µm) with a C18 precolumn.[9]

  • Mobile Phase: A 20-minute linear gradient of acetonitrile-water from 10% to 70% ACN. This is followed by a ramp to 100% ACN over 2 minutes, held for 5 minutes to wash the column.[9]

  • Flow Rate: 1.5 mL/min.[9]

  • Detection: Diode Array Detector (DAD) at 245 nm.[8][9]

  • Injection Volume: 25 µL.[9]

  • Column Temperature: 20 °C.[9]

Protocol 3: Ultratrace Analysis of this compound Herbicides by SPE, Derivatization, and GC-MS

This protocol is for the determination of this compound herbicides at ultratrace levels (ng/L) and involves a derivatization step to make the analytes suitable for GC-MS analysis.[3][14]

1. Materials and Reagents

  • SPE Sorbent: Carbopack B[3][14]

  • Derivatization Reagents: Iodoethane (B44018) and sodium hydride[3][14]

  • SPME Fibers: For sample introduction into the GC-MS.

2. Sample Preparation and Derivatization

  • Enrichment: Enrich water samples using solid-phase extraction with Carbopack B.[3][14]

  • Derivatization: Alkylate the enriched analytes with iodoethane and sodium hydride to create thermostable products. Using iodoethane allows for the differentiation between parent compounds and their N-demethylated metabolites.[3][14]

  • Extraction: After derivatization, extract the aqueous samples using Solid-Phase Microextraction (SPME).[3][14]

3. GC-MS Analysis

  • Inject the extracted and derivatized samples into the GC-MS system. The specific GC-MS conditions (e.g., column type, temperature program) would need to be optimized for the separation of the derivatized this compound herbicides.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

SPE_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Water Sample (50 mL) Filter Filter & Degas Sample->Filter Spike Spike with Standards (Optional) Filter->Spike SPE_Load Load Sample onto SPE Cartridge Spike->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Elute Elute with Acetonitrile (1.5 mL) SPE_Load->SPE_Elute Inject Inject Eluate SPE_Elute->Inject Extract HPLC HPLC Separation (C18 Column, ACN/H2O) Inject->HPLC Detect UV Detection (210 nm) HPLC->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for this compound Herbicide Analysis by SPE and HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Water Sample SPE Enrich with SPE (Carbopack B) Sample->SPE Derivatize Alkylate with Iodoethane & NaH SPE->Derivatize SPME Extract with SPME Derivatize->SPME Inject Inject via SPME SPME->Inject Derivatized Analytes GC GC Separation Inject->GC MS MS Detection GC->MS Data Data Analysis MS->Data

References

Application Notes and Protocols for Determining the Cytotoxicity of Novel Phenylurea Compounds Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylurea derivatives represent a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including potent anticancer properties. Many this compound-based compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and downstream cascades like the Raf/MEK/ERK pathway.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing the in vitro cytotoxicity of such novel compounds.[3]

These application notes provide a comprehensive guide for utilizing the MTT assay to determine the cytotoxic effects of new this compound compounds on cancer cell lines. The protocol details the principles of the assay, step-by-step experimental procedures, data analysis, and presentation.

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells.[4] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4] This formazan can be solubilized, and its concentration can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer.[5] A decrease in the number of viable cells, induced by a cytotoxic compound, results in a lower formazan concentration and thus a reduced absorbance reading.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.[6] The following tables summarize the IC50 values of representative this compound compounds against various human cancer cell lines, as determined by the MTT assay.

Compound IDCancer Cell LineIC50 (µM)
This compound Derivative AA549 (Non-small cell lung cancer)4.55[5]
This compound Derivative BMCF-7 (Breast cancer)1.66[5]
This compound Derivative CPC3 (Prostate cancer)0.19[5]
This compound Derivative DCEM (Leukemia)0.38[7]
This compound Derivative EBel-7402 (Hepatoma)4.07[7]
This compound Derivative FLOVO (Colon cancer)2.71[8]
This compound Derivative GHCT-116 (Colon cancer)6.0 - 36.0[9]
This compound Derivative HHeLa (Cervical cancer)6.0 - 7.0[9]

Note: The IC50 values are examples derived from scientific literature and will vary depending on the specific this compound compound, cell line, and experimental conditions.

Cell LineIC50 (µM) after 24h Exposure to Compound XCell Viability (%) at 40 µM Compound X
Normal Human Bronchial Epithelial (NHBE)n/a80.1 ± 3.4
Human Oral Squamous Cell Carcinoma (HSC-4)4.0 ± 1.95.2 ± 2.5
Human Oral Squamous Cell Carcinoma (HSC-2)7.0 ± 3.27.2 ± 1.9
Human Cervical Carcinoma (Ca Ski)8.5 ± 2.812.4 ± 3.1
Human Hepatocyte Carcinoma (HepG2)6.0 ± 2.517.9 ± 3.2
Human Breast Adenocarcinoma (MCF-7)14.0 ± 2.411.4 ± 3.1

This table is a representative example of how to present cytotoxicity data, including a comparison with a normal cell line to indicate selectivity.[10]

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of novel this compound compounds using the MTT assay.

Materials and Reagents
  • Novel this compound compound(s)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line(s) of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

Experimental Workflow

MTT_Workflow A Cell Seeding B Cell Adhesion (24h Incubation) A->B C Compound Treatment B->C D Incubation (24h, 48h, or 72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Formazan Solubilization F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium. b. Harvest the cells using trypsin-EDTA when they reach 70-80% confluency. c. Determine the cell concentration and viability using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[6] e. Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.[3]

  • Compound Preparation and Treatment: a. Prepare a stock solution of the novel this compound compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound compound. d. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only, no cells). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4] b. Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4] c. After this incubation, carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] e. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism) by performing a non-linear regression analysis.[11]

Potential Signaling Pathways Targeted by this compound Compounds

This compound derivatives are known to inhibit various signaling pathways critical for cancer cell growth and survival. A common mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, which subsequently blocks downstream signaling cascades like the Raf/MEK/ERK pathway, ultimately leading to apoptosis.[12][13][14]

Phenylurea_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Raf Raf RTK->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Prolif Cell Proliferation & Survival ERK->Prolif Promotes Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces CytoC Cytochrome c This compound This compound Compound This compound->RTK Inhibits This compound->CytoC May Induce Release

Caption: this compound compounds often inhibit RTKs, blocking pro-survival pathways.

Many this compound derivatives have also been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[5] This process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway This compound This compound Compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

High-Performance Liquid Chromatography (HPLC) Methods for Phenylurea Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of phenylurea compounds using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the quantification of various this compound herbicides in environmental and beverage samples.

Introduction

This compound herbicides are widely used in agriculture for weed control. Due to their potential for environmental contamination and risk to human health, sensitive and reliable analytical methods for their detection and quantification are crucial.[1][2] High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of these compounds due to their thermal instability, which makes direct analysis by gas chromatography challenging without derivatization.[2][3] This document outlines two primary HPLC methods coupled with UV detection, including sample preparation protocols using Solid-Phase Extraction (SPE).

Method 1: Analysis of this compound Herbicides in Water Samples

This method is designed for the trace analysis of ten this compound herbicides in drinking and surface water samples. The protocol involves solid-phase extraction (SPE) for sample preconcentration, followed by HPLC with Diode Array Detection (DAD).[3][4]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analytes and remove interfering matrix components from water samples.

  • Materials:

    • C18 SPE cartridges

    • Visiprep SPE vacuum manifold

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Reagent water (HPLC grade)

    • Nitrogen gas for evaporation

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridges by passing 5 mL of methanol, followed by 5 mL of reagent water.[5] Do not allow the cartridge to dry.

    • Sample Loading: Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[5]

    • Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove any polar interferences.

    • Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the trapped analytes with two 5 mL aliquots of a methanol.[5]

    • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (around 40°C).[5]

    • Reconstitution: Reconstitute the residue to a final volume of 1 mL with the initial mobile phase composition.[5][6]

2. HPLC-DAD Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][4]

    • Mobile Phase: Acetonitrile and water gradient.[4]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 100 µL.

    • Column Temperature: 30°C.[3]

    • Detection: DAD monitoring at 245 nm.[4]

Quantitative Data Summary
AnalyteRetention Time (min)LOD (ng/L)LOQ (ng/L)Recovery (%) in Spiked Water
Chlortoluron-4-40-74-104
Diuron-4-40-74-104
Fluometuron-4-40-74-104
Isoproturon-4-40-74-104
Linuron-4-40-74-104
Metobromuron-4-40-74-104
Metoxuron-4-40-74-104
Monuron-4-40-74-104
Neburon-4-40-74-104
Siduron-4-40-74-104

Note: Specific retention times are column and method dependent. The data presented is a summary from a multiresidue method.[4]

Experimental Workflow

HPLC_Workflow_Water cluster_prep Sample Preparation cluster_analysis HPLC Analysis Water_Sample 500 mL Water Sample Condition Condition C18 SPE Cartridge Load Load Sample Condition->Load Methanol, Water Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Methanol Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Inject Inject 100 µL Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect DAD Detection (245 nm) Separate->Detect Quantify Quantify Phenylureas Detect->Quantify

Fig. 1: Workflow for this compound Analysis in Water.

Method 2: Analysis of this compound Herbicides in Soft Drinks and Tap Water

This method outlines a simple and sensitive isocratic HPLC-UV procedure for the determination of five this compound herbicides in soft drinks and tap water after a preconcentration step using SPE.[1][2]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound herbicides from beverage and tap water samples.

  • Materials:

    • C18 SPE cartridges

    • Visiprep SPE vacuum manifold

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Triple-distilled water

  • Procedure:

    • Sample Pre-treatment: Degas soft drink and tap water samples in an ultrasonic bath. For soft drinks, no further pre-treatment is typically required.

    • Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL each of acetonitrile, methanol, and triple-distilled water.[2]

    • Sample Loading: Pass a 20 mL sample of the degassed beverage or 50 mL of tap water through the conditioned cartridge under vacuum.[2]

    • Elution: Elute the analytes with 1.5 mL of acetonitrile.[2] The eluant is then directly used for HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column.[1]

    • Mobile Phase: Acetonitrile:Water.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detection: UV detection at 210 nm.[1]

Quantitative Data Summary
AnalyteLinearity Range (ppb)LOD (ng/mL)
Monuron5-5000.82 - 1.29
Diuron5-5000.82 - 1.29
Linuron5-5000.82 - 1.29
Metazachlor5-5000.82 - 1.29
Metoxuron5-5000.82 - 1.29

Note: The LODs were calculated using 3.3 x S/m where S is the standard deviation and m is the slope of the calibration curve.[1]

Logical Relationship of Analytical Steps

HPLC_Logic_Beverage Start Start: Beverage/Water Sample Degas Degas Sample (Ultrasonic Bath) Start->Degas SPE Solid-Phase Extraction (C18) Degas->SPE Pre-concentration Elute Elute with Acetonitrile SPE->Elute HPLC Isocratic HPLC-UV Analysis Elute->HPLC Direct Injection Result End: this compound Concentration HPLC->Result

Fig. 2: Logical Steps for this compound Analysis in Beverages.

Discussion

The choice of method for this compound analysis depends on the sample matrix and the required sensitivity. The first method, utilizing a gradient elution and DAD detection, is suitable for multi-residue analysis at very low concentrations (ng/L) in environmental water samples.[4] The second method provides a simpler and faster isocratic approach for screening phenylureas at slightly higher concentrations (µg/L) in cleaner matrices like soft drinks and tap water.[1][2]

Solid-phase extraction is a critical step for both methods, enabling the preconcentration of analytes and the removal of interfering substances, thereby improving the sensitivity and robustness of the analysis.[6] The use of a C18 stationary phase is common for the separation of these moderately nonpolar compounds.[1][4]

For highly complex matrices or when lower detection limits are required, coupling HPLC with mass spectrometry (LC-MS/MS) can provide superior sensitivity and selectivity.[6] However, HPLC with UV/DAD detection remains a cost-effective and reliable technique for routine monitoring of this compound herbicides.[6]

References

Solid-Phase Extraction Techniques for the Preconcentration of Phenylurea Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of phenylurea herbicides from various environmental matrices. The information is intended to guide researchers, scientists, and professionals in developing and implementing robust analytical methods for the detection and quantification of these compounds.

This compound herbicides are a class of chemical compounds widely used in agriculture for weed control. Due to their potential for environmental contamination and adverse health effects, sensitive and reliable analytical methods are crucial for their monitoring. Solid-phase extraction is a powerful and widely adopted sample preparation technique that enables the preconcentration of these herbicides from complex matrices, thereby enhancing the sensitivity and selectivity of subsequent analytical determinations, which are often performed using high-performance liquid chromatography (HPLC).

Principles of Solid-Phase Extraction

Solid-phase extraction is a sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.[1] The technique involves passing a liquid sample through a solid adsorbent material, where the analytes of interest are retained.[1] Interfering substances can be washed away, and the purified analytes can then be eluted with a suitable solvent for analysis.[1]

Key Solid-Phase Extraction Techniques for this compound Herbicides

Several SPE-based techniques have been developed and applied for the preconcentration of this compound herbicides. These include conventional SPE using packed cartridges, as well as more recent innovations such as dispersive solid-phase extraction (d-SPE) and magnetic solid-phase extraction (MSPE).

  • Conventional Solid-Phase Extraction (SPE): This is the most common format, utilizing cartridges packed with a sorbent material. The choice of sorbent is critical and depends on the physicochemical properties of the target analytes and the sample matrix. For this compound herbicides, which are moderately polar compounds, reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB are frequently used.[2]

  • Dispersive Solid-Phase Extraction (d-SPE): In d-SPE, the sorbent is dispersed directly into the sample solution.[3] This approach offers a larger surface area for interaction and can lead to faster extraction times.[3][4] After a period of agitation, the sorbent is separated by centrifugation or filtration.[3] Metal-organic frameworks have been explored as effective adsorbents in d-SPE for this compound herbicide analysis.[4]

  • Magnetic Solid-Phase Extraction (MSPE): MSPE utilizes magnetic nanoparticles as the sorbent material.[5] This technique simplifies the separation process, as the magnetic sorbent can be easily and rapidly isolated from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration.[5][6] Various magnetic materials, including magnetic chitosan (B1678972) graphene oxide composites, have been successfully applied for the extraction of this compound herbicides.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies on the solid-phase extraction of this compound herbicides.

Table 1: Performance of Magnetic Solid-Phase Extraction (MSPE) Techniques

HerbicideSorbentSample MatrixRecovery (%)LODLOQReference
MonuronMagnetic chitosan graphene oxideSpiked Rice & River Water92.37 ± 1.14--[7]
LinuronMagnetic chitosan graphene oxideSpiked Rice & River Water94.09 ± 2.68--[7]
IsoproturonMagnetic chitosan graphene oxideSpiked Rice & River Water90.32 ± 1.23--[7]
TebuthiuronNanosized magnetic sorbents modified with diphenyldichlorosilaneEnvironmental Water-0.04 µg/L-[8]
MonolinuronNanosized magnetic sorbents modified with diphenyldichlorosilaneEnvironmental Water-0.04 µg/L-[8]
IsoproturonNanosized magnetic sorbents modified with diphenyldichlorosilaneEnvironmental Water-0.04 µg/L-[8]
MonuronNanosized magnetic sorbents modified with diphenyldichlorosilaneEnvironmental Water-0.04 µg/L-[8]

Table 2: Performance of Dispersive Solid-Phase Extraction (d-SPE) Techniques

HerbicideSorbentSample MatrixRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
This compound Herbicides (unspecified)Metal-organic framework Zn4O(NTB)2Edible and Medicinal Herbs69.8 - 83.30.09 - 0.320.32 - 1.08[4]

Table 3: Performance of Conventional SPE and Other Techniques

Herbicide(s)Sorbent/TechniqueSample MatrixRecovery (%)LODReference
Monuron, Diuron, Linuron, Metazachlor, MetoxuronC18 SPETap Water & Soft DrinksGood-[2][9]
Linuron and other pesticidesOasis HLBGroundwater>70-[2]
Linuron and other pesticidesStrata XGroundwater>70-[2]
Metoxuron, Monuron, Chlortoluron, Isoproturon, Monolinuron, Buturonp-Phenylenediamine-modified graphene oxideEnvironmental Water & Leaf Lettuces-0.10-0.25 ng/mL (water), 1.5-2.5 ng/g (lettuces)[10]
Chlorbromuron, Diuron, Linuron, Metoxuron, MonuronMagnet-integrated fabric phase sorptive extraction (MI-FPSE) with Carbowax 20 MEnvironmental Water85.2 - 110.00.3 µg/L[11]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction using C18 Cartridges

This protocol is a general guideline for the extraction of this compound herbicides from aqueous samples using C18 SPE cartridges.[2][9]

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.[2]

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to become dry.[2]

  • Sample Loading:

    • Pass the water sample (e.g., 50 mL of tap water or 20 mL of a soft drink sample) through the conditioned cartridge at a slow, steady flow rate.[9]

  • Washing (Optional):

    • Wash the cartridge with a small volume of deionized water to remove any co-adsorbed interfering compounds.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[2]

  • Elution:

    • Elute the retained herbicides with a small volume (e.g., 1.5 mL) of acetonitrile into a collection vial.[9]

  • Analysis:

    • The eluate can be directly injected into an HPLC system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

Protocol 2: Magnetic Solid-Phase Extraction using Magnetic Chitosan Graphene Oxide

This protocol describes the use of a magnetic composite for the extraction of this compound herbicides.[7]

Materials:

  • Magnetic chitosan graphene oxide composite

  • Sample solution (e.g., spiked river water)

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Elution solvent (e.g., methanol)

  • Vortex mixer

  • External magnet

Procedure:

  • Sample Preparation:

    • Adjust the pH of the sample solution to the optimal value (e.g., pH 5).[7]

  • Adsorption:

    • Add a known amount of the magnetic chitosan graphene oxide composite to the sample solution.

    • Agitate the mixture (e.g., using a vortex mixer) for a specified time to allow for the adsorption of the herbicides onto the magnetic sorbent.[7]

  • Magnetic Separation:

    • Place an external magnet against the side of the sample container to attract and immobilize the magnetic sorbent.

    • Decant and discard the supernatant.

  • Washing (Optional):

    • Wash the sorbent with a small amount of deionized water to remove any residual matrix components, followed by magnetic separation and decanting.

  • Elution:

    • Add the elution solvent to the sorbent and agitate to desorb the herbicides.

    • Separate the magnetic sorbent with the external magnet and collect the eluate containing the analytes.

  • Analysis:

    • The collected eluate is then ready for analysis by HPLC.

Visualizations

SPE_Workflow Start Sample Collection Pretreatment Sample Pre-treatment (e.g., Filtration, pH adjustment) Start->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Sorbent Conditioning Conditioning->Loading Washing Washing (Removal of Interferences) Loading->Washing Elution Elution (Recovery of Analytes) Washing->Elution Analysis Instrumental Analysis (e.g., HPLC) Elution->Analysis End Data Interpretation Analysis->End

Caption: General workflow for solid-phase extraction.

SPE_Types SPE Solid-Phase Extraction (SPE) Conventional Conventional SPE (Cartridge-based) SPE->Conventional Dispersive Dispersive SPE (d-SPE) SPE->Dispersive Magnetic Magnetic SPE (MSPE) SPE->Magnetic Fabric Fabric Phase Sorptive Extraction (FPSE) SPE->Fabric

Caption: Logical relationship of SPE techniques.

MSPE_Mechanism Start Dispersion of Magnetic Nanoparticles in Sample Adsorption Adsorption of this compound Herbicides onto Nanoparticles Start->Adsorption Separation Magnetic Separation (using external magnet) Adsorption->Separation Elution Elution of Herbicides from Nanoparticles Separation->Elution Analysis Analysis of Eluate Elution->Analysis

Caption: Mechanism of Magnetic Solid-Phase Extraction.

References

Application of Molecular Docking for Predicting Phenylurea Binding Modes with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylurea derivatives are a versatile class of organic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Their therapeutic potential spans various areas, including oncology, infectious diseases, and neurological disorders. A key computational method in the development of this compound-based drugs is molecular docking. This technique predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein, to form a stable complex. By simulating the binding process, molecular docking provides valuable insights into the binding affinity, mode of interaction, and potential efficacy of a compound, thereby guiding the rational design and optimization of new drug candidates.[1][2]

These application notes provide an overview of the use of molecular docking to predict the binding modes of this compound derivatives with several protein targets. Detailed protocols for performing molecular docking studies are also presented, along with a summary of quantitative data from relevant research and visualizations of key signaling pathways and experimental workflows.

This compound Derivatives and Their Protein Targets

Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound derivatives with a variety of protein targets.

Penicillin-Binding Protein 4 (PBP4)

Staphylococcus aureus PBP4 is a crucial enzyme involved in the biosynthesis of the bacterial cell wall and has been identified as a key factor in methicillin (B1676495) resistance.[3] this compound-based small molecules have been investigated as inhibitors of PBP4 to combat antibiotic resistance.[2][4] Molecular docking studies have been employed to understand the structure-activity relationships of these inhibitors and to guide the design of more potent analogs.[4]

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[1][5] Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[6] this compound-containing cyanopyridine derivatives have been synthesized and evaluated as inhibitors of AChE and BChE, with molecular docking used to predict their binding interactions within the active sites of these enzymes.[7][8]

α-Glucosidase

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine.[9][10] Its inhibition is a therapeutic approach for managing type 2 diabetes by delaying glucose absorption.[11] Novel cyanopyridine derivatives containing a this compound moiety have demonstrated inhibitory activity against α-glucosidase, and molecular docking has been used to elucidate their binding modes.[7][8]

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers, including anaplastic large-cell lymphoma and non-small-cell lung cancer.[4][12][13] this compound derivatives have been designed as ALK inhibitors, and molecular docking has been crucial in understanding how these compounds interact with the ATP-binding pocket of the ALK kinase domain.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the interaction of this compound derivatives with their protein targets.

Table 1: Inhibitory Activity of Cyanopyridine Derivatives Containing this compound Against Cholinesterases and α-Glucosidase [7][8]

CompoundTarget EnzymeKᵢ (µM)Docking Score (kcal/mol)
11d Acetylcholinesterase (AChE)40.73 ± 6.54-8.81
11d Butyrylcholinesterase (BChE)29.17 ± 4.88-3.52
11a α-Glucosidase (α-Gly)3.66 ± 0.93-2.98
10a Acetylcholinesterase (AChE)87.05 ± 16.98Not Reported
10a Butyrylcholinesterase (BChE)124.03 ± 22.43Not Reported
10e α-Glucosidase (α-Gly)26.33 ± 5.05Not Reported

Table 2: Inhibitory Activity of this compound Derivatives Against Anaplastic Lymphoma Kinase (ALK) [15]

CompoundTargetIC₅₀ (µM)
Sorafenib Analog 10m EGFR0.01
Sorafenib Analog 10q EGFR0.01
Sorafenib Analog 10b VEGFR-20.05
Sorafenib EGFR0.02
Sorafenib VEGFR-20.08

Experimental Protocols

General Molecular Docking Protocol

This protocol provides a general workflow for performing molecular docking of this compound derivatives with a protein target using software such as AutoDock.[13]

1. Preparation of the Protein Target:

  • Obtain Protein Structure: Download the 3D structure of the target protein from a public database like the Protein Data Bank (PDB) (e.g., PDB ID: 3LA4 for Jack bean urease).[16]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds in the protein side chains if flexible docking is being performed.

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

2. Preparation of the this compound Ligand:

  • Obtain or Draw Ligand Structure: Obtain the 3D structure of the this compound derivative from a database like PubChem or draw it using a molecular modeling software.

  • Prepare the Ligand:

    • Optimize the geometry of the ligand using a suitable force field.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand structure in the appropriate format (e.g., PDBQT for AutoDock).

3. Setting up the Docking Simulation:

  • Define the Binding Site:

    • Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to explore the binding pocket adequately.

  • Configure Docking Parameters:

    • Select the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the number of docking runs, population size, and other genetic algorithm parameters. A higher number of runs increases the chances of finding the optimal binding pose.

4. Running the Docking Simulation and Analyzing Results:

  • Run the Docking: Execute the docking simulation using the prepared protein, ligand, and grid parameter files.

  • Analyze the Results:

    • The docking software will generate multiple possible binding poses (conformations) of the ligand within the protein's binding site, each with a corresponding docking score (e.g., binding energy in kcal/mol).

    • The poses are typically clustered based on their root-mean-square deviation (RMSD).

    • The pose with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.

    • Visualize the predicted binding pose and interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

Experimental Validation of Docking Predictions

Computational predictions from molecular docking should be validated through experimental assays.[17][18][19]

1. Enzyme Inhibition Assays:

  • For this compound derivatives targeting enzymes like cholinesterases or α-glucosidase, in vitro enzyme inhibition assays are performed to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[7][8]

  • These experimental values can then be correlated with the docking scores to validate the computational predictions.

2. Cell-Based Assays:

  • For targets like ALK in cancer, the anti-proliferative activity of the this compound derivatives is evaluated in cancer cell lines expressing the target protein. The IC₅₀ values are determined to assess the compound's potency.[15]

3. X-ray Crystallography:

  • The most definitive validation is to determine the co-crystal structure of the this compound derivative bound to its protein target using X-ray crystallography. This allows for a direct comparison of the experimentally determined binding mode with the computationally predicted pose.[20]

Visualization of Pathways and Workflows

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation p1 Obtain Protein Structure (PDB) p2 Prepare Protein (Remove water, add hydrogens, assign charges) p1->p2 l1 Obtain/Draw Ligand Structure l2 Prepare Ligand (Optimize geometry, assign charges) l1->l2 d1 Define Binding Site (Grid Box) p2->d1 l2->d1 d2 Set Docking Parameters d1->d2 d3 Run Docking Simulation d2->d3 a1 Analyze Docking Results (Binding energy, poses) d3->a1 a2 Visualize Interactions a1->a2 v1 Experimental Validation (Enzyme assays, cell assays, crystallography) a1->v1

Caption: General workflow for molecular docking.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses ALK ALK Receptor Tyrosine Kinase RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT PLCG PLCγ Pathway ALK->PLCG Ligand Ligand (e.g., this compound Inhibitor) Ligand->ALK Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation Differentiation Differentiation PLCG->Differentiation

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle with ACh ACh_synthesis->Vesicle ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Role of AChE in a cholinergic synapse.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Phenylurea Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo pharmacokinetic (PK) studies of phenylurea derivatives in mouse models. The protocols outlined herein are intended to assist researchers in obtaining robust and reproducible data on the absorption, distribution, metabolism, and excretion (ADME) of this important class of compounds. This compound derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties, often through the inhibition of key signaling pathways.[1]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of selected this compound-containing compounds in mice, providing a basis for comparison. Due to the structural diversity within the this compound class, pharmacokinetic profiles can vary significantly.

Compound NameDosing Route & DoseCmax (ng/mL)Tmax (min)t½ (min)AUC (ng·h/mL)Mouse StrainReference
NSC 161128I.P., 200 mg/kg2555138Not ReportedCD1[2]
SorafenibP.O., 20 mg/kg~2,500360192-252Not ReportedBALB/c

Note: There is a limited amount of publicly available, directly comparable pharmacokinetic data for a wide range of this compound derivatives in mice. The data for Sorafenib, a multi-kinase inhibitor containing a this compound moiety, is provided for context but may not be representative of all this compound derivatives due to its complex structure.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in mice to determine the plasma concentration-time profile of a this compound derivative.

Materials:

  • This compound derivative test compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, 10% DMSO/90% corn oil)

  • Male or female mice (e.g., CD-1, C57BL/6, BALB/c), 8-12 weeks old

  • Dosing syringes and needles (oral gavage, intravenous)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)[3]

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least 3-5 days before the experiment. House them in a temperature- and light-controlled environment with free access to food and water.

  • Dose Preparation: Prepare the dosing formulation of the this compound derivative in the selected vehicle at the desired concentration. Ensure the formulation is homogeneous.

  • Dosing:

    • Oral (P.O.) Administration: Administer a single dose of the compound via oral gavage.

    • Intravenous (I.V.) Administration: Administer a single bolus dose via the tail vein.

    • Intraperitoneal (I.P.) Administration: Administer a single dose into the peritoneal cavity.[2]

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[3] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into EDTA-coated tubes.[3]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until bioanalysis.

  • Data Analysis: Analyze the plasma samples using a validated bioanalytical method (see Section 2.2). Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using non-compartmental analysis software.[3]

Bioanalytical Method: LC-MS/MS Protocol for Quantification in Mouse Plasma

This protocol provides a general framework for the quantitative analysis of this compound derivatives in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

  • Plasma samples from the in vivo study

  • Internal standard (IS) (a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Standard and Quality Control (QC) Preparation: Prepare calibration standards and QC samples by spiking known concentrations of the this compound derivative into blank mouse plasma.

  • Sample Preparation (Protein Precipitation): a. Aliquot 20 µL of each plasma sample (unknowns, standards, and QCs) into a 96-well plate or microcentrifuge tubes. b. Add 100 µL of ACN containing the internal standard to each well. c. Vortex the plate/tubes for 5 minutes to precipitate proteins. d. Centrifuge at 4000 x g for 10 minutes. e. Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

      • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound, followed by a re-equilibration step.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's properties.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for the analyte and the internal standard.

  • Data Processing: Integrate the peak areas of the analyte and the internal standard. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use the regression equation to determine the concentrations of the unknown samples and QCs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often targeted by this compound derivatives and a typical experimental workflow for an in vivo pharmacokinetic study.

experimental_workflow acclimatization Animal Acclimatization formulation Dose Formulation acclimatization->formulation dosing Dosing (P.O., I.V., or I.P.) formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Experimental Workflow for an In Vivo PK Study

This compound derivatives are known to inhibit several receptor tyrosine kinases and other enzymes involved in cancer progression.

signaling_pathways cluster_vegfr VEGFR-2 Signaling cluster_cmet c-Met Signaling cluster_flt3 FLT3 Signaling cluster_ido1 IDO1 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Phenylurea_V This compound Derivative Phenylurea_V->VEGFR2 Inhibition HGF HGF cMet c-Met HGF->cMet RAS RAS/MAPK Pathway cMet->RAS PI3K_Met PI3K/Akt Pathway cMet->PI3K_Met TumorGrowth Tumor Growth & Metastasis RAS->TumorGrowth PI3K_Met->TumorGrowth Phenylurea_C This compound Derivative Phenylurea_C->cMet Inhibition FL FLT3 Ligand FLT3 FLT3 FL->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_FLT3 PI3K/Akt FLT3->PI3K_FLT3 Leukemia Leukemic Cell Proliferation & Survival STAT5->Leukemia PI3K_FLT3->Leukemia Phenylurea_F This compound Derivative Phenylurea_F->FLT3 Inhibition Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Phenylurea_I This compound Derivative Phenylurea_I->IDO1 Inhibition

Common Signaling Pathways Targeted by this compound Derivatives

References

Application Notes and Protocols for Electrochemical Degradation of Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical degradation of phenylurea herbicides, a class of widely used agricultural chemicals that can persist in the environment. Electrochemical advanced oxidation processes (EAOPs) offer a promising and effective method for the remediation of water contaminated with these herbicides. These techniques are based on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and mineralize persistent organic pollutants.

Introduction to Electrochemical Degradation Techniques

Electrochemical degradation techniques are advanced oxidation processes that utilize an electric current to generate powerful oxidizing species for the destruction of organic pollutants. The primary reactive species is the hydroxyl radical (•OH), which has a high standard redox potential and reacts rapidly with most organic compounds. The main electrochemical techniques for treating this compound herbicides include:

  • Electrochemical Oxidation (EO) , also known as Anodic Oxidation (AO): This process involves the direct or indirect oxidation of pollutants at the anode surface. Direct oxidation occurs via electron transfer from the organic molecule to the anode. Indirect oxidation involves the generation of oxidants like hydroxyl radicals from water discharge at the anode surface.

  • Electro-Fenton (EF) : This method combines the principles of Fenton's reagent (Fe²⁺ + H₂O₂) with electrochemistry. Hydrogen peroxide (H₂O₂) is continuously generated in situ at the cathode via the reduction of dissolved oxygen, and this H₂O₂ then reacts with a catalytic amount of Fe²⁺ to produce hydroxyl radicals.

  • Photoelectro-Fenton (PEF) : PEF is an enhancement of the EF process where the solution is irradiated with UV light. The UV radiation photolyzes the Fe(III)-oxalato complexes formed during the degradation process, which regenerates Fe²⁺ and produces additional hydroxyl radicals, thereby accelerating the degradation rate. Solar Photoelectro-Fenton (SPEF) utilizes sunlight as the UV source, making it a more sustainable option.[1]

These techniques have demonstrated high efficiency in the degradation and mineralization of various this compound herbicides, including diuron (B1670789), linuron, and isoproturon.[2][3][4]

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the cited literature. Researchers should optimize these parameters for their specific experimental setup and target herbicide.

General Experimental Setup

A typical electrochemical reactor for herbicide degradation consists of an electrochemical cell, a power supply, and analytical instrumentation for monitoring the degradation process.

Diagram of a Typical Electrochemical Reactor Setup

G cluster_reactor Electrochemical Reactor anode Anode solution Herbicide Solution + Electrolyte anode->solution cathode Cathode cathode->solution stirrer Magnetic Stirrer solution->stirrer analytical Analytical Instruments (HPLC, TOC Analyzer) solution->analytical Sampling power_supply DC Power Supply power_supply->anode + power_supply->cathode -

Caption: A schematic of a basic electrochemical reactor setup.

Materials and Equipment:

  • Electrochemical Cell: A glass or acrylic reactor of suitable volume (e.g., 100 mL to 2.5 L).[1] For photo-assisted processes, a quartz reactor is necessary to allow UV light penetration.

  • Anode: Boron-doped diamond (BDD) or mixed metal oxide (MMO) electrodes like Ti/Ru₀.₃Ti₀.₇O₂ are commonly used.[5][6]

  • Cathode: Stainless steel, carbon felt, or an air-diffusion cathode for H₂O₂ generation in EF and PEF processes.[1]

  • Power Supply: A DC power supply capable of operating in galvanostatic (constant current) or potentiostatic (constant potential) mode.

  • Magnetic Stirrer: To ensure homogeneity of the solution.

  • Supporting Electrolyte: An inert salt like Na₂SO₄ to increase the conductivity of the solution.

  • pH Meter and Controller: To monitor and adjust the pH of the solution.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) for herbicide concentration measurement and a Total Organic Carbon (TOC) analyzer for mineralization assessment.

Protocol for Anodic Oxidation (AO) of Diuron

This protocol is based on the anodic oxidation of Diuron using a Ti/Ru₀.₃Ti₀.₇O₂ anode.[6][7]

  • Prepare the Synthetic Wastewater: Dissolve the desired concentration of Diuron (e.g., 9.5, 19, or 38 mg L⁻¹) in ultrapure water containing a supporting electrolyte, such as 0.17 mol L⁻¹ Na₂SO₄.[6]

  • Assemble the Reactor: Place the Ti/Ru₀.₃Ti₀.₇O₂ anode and a stainless-steel cathode in the electrochemical cell with a fixed inter-electrode gap (e.g., 2 cm).[6]

  • Set Operating Conditions:

    • Adjust the initial pH of the solution if necessary. For many AO processes, acidic pH is favorable.

    • Set the desired current density (e.g., 10, 20, or 40 mA cm⁻²).[6][8]

    • Maintain a constant temperature, typically room temperature.

    • Ensure continuous stirring of the solution.

  • Initiate Electrolysis: Start the DC power supply to begin the degradation process.

  • Collect and Analyze Samples: At regular time intervals, withdraw aliquots of the solution. Filter the samples if necessary and analyze the concentration of Diuron using HPLC and the TOC using a TOC analyzer.

  • Data Analysis: Plot the concentration of Diuron and TOC as a function of time to determine the degradation kinetics and mineralization efficiency.

Protocol for Electro-Fenton (EF) Degradation of this compound Herbicides

This protocol describes a general procedure for the EF degradation of this compound herbicides like diuron, monuron, and fenuron.[1][4]

  • Prepare the Solution: Dissolve the herbicide in an acidic aqueous solution (pH ~3.0) containing a supporting electrolyte (e.g., Na₂SO₄).[1]

  • Add Catalyst: Introduce a catalytic amount of Fe²⁺ (e.g., 0.1-1.0 mM).[9]

  • Assemble the Reactor: Use a reactor with a suitable anode (e.g., Pt or BDD) and an air-diffusion cathode. The air-diffusion cathode is crucial for the in-situ generation of H₂O₂.[1]

  • Set Operating Conditions:

    • Maintain the pH at approximately 3.0, as this is the optimal pH for the Fenton reaction.

    • Apply a constant current density.

    • Continuously supply air or oxygen to the air-diffusion cathode.

    • Stir the solution vigorously.

  • Start the Experiment: Turn on the power supply and the air/oxygen supply.

  • Monitoring: Collect samples at specific time points for HPLC and TOC analysis to track the degradation and mineralization of the herbicide.

Data Presentation

The following tables summarize quantitative data from various studies on the electrochemical degradation of this compound herbicides.

Table 1: Degradation Efficiency and Mineralization of this compound Herbicides by Different Electrochemical Techniques.

HerbicideTechniqueAnodeCurrent Density (mA cm⁻²)Initial ConcentrationDegradation Efficiency (%)Mineralization (TOC Removal) (%)Treatment Time (min)Reference
DiuronSPEFBDD1000.185 mM>99~70360[1]
DiuronPEFBDD1000.185 mM>9993360[1]
DiuronEFPt-0.185 mM>99~60360[1]
DiuronAOTi/Ru₀.₃Ti₀.₇O₂4038 mg L⁻¹~100-120[6][7]
DiuronAOCF/Bi-PbO₂15-97.698.725 (degradation), 50 (COD)[5]
MetobromuronPhoto-Fenton-like---97.6-20[5]
IsoproturonElectro-Fenton----93.7180[4]
MonuronElectro-Fenton----92.6180[4]
DiuronElectro-Fenton----92.0180[4]

Table 2: Kinetic Data for the Degradation of this compound Herbicides.

HerbicideTechniqueRate Constant (k)Order of ReactionReference
DiuronSPEF-Pseudo-first-order[1]
DiuronAO-First-order[6][7]
IsoproturonUV/Persulfate-Pseudo-first-order[10]
ChlortoluronUV/Persulfate-Pseudo-first-order[10]
DiuronElectro-Fenton4.8 x 10⁹ M⁻¹s⁻¹ (k_app)Second-order (with •OH)[4]
MonuronElectro-Fenton-Second-order (with •OH)[4]
FenuronElectro-Fenton12 x 10⁹ M⁻¹s⁻¹ (k_app)Second-order (with •OH)[4]

Degradation Pathways and Byproducts

The electrochemical degradation of this compound herbicides proceeds through a series of oxidation reactions initiated by hydroxyl radicals. The degradation pathways generally involve:

  • N-demethylation and N-dealkoxylation: The removal of methyl and methoxy (B1213986) groups from the urea (B33335) side chain.

  • Hydroxylation of the aromatic ring: The addition of hydroxyl groups to the phenyl ring, making it more susceptible to further oxidation.

  • Cleavage of the urea bond: Breaking the bond between the carbonyl group and the nitrogen atom.

  • Ring-opening: The cleavage of the aromatic ring, leading to the formation of short-chain carboxylic acids.

  • Mineralization: The complete conversion of the organic molecule to CO₂, H₂O, and inorganic ions (e.g., Cl⁻, NO₃⁻).

Identified Byproducts:

During the degradation process, several aromatic and aliphatic intermediates can be formed. For instance, in the degradation of diuron, intermediates such as 3,4-dichloroaniline (B118046) have been identified.[4] The final products of complete mineralization are typically oxalic and oxamic acids before their conversion to inorganic species.[1] The identification of these byproducts is crucial for assessing the detoxification of the treated water.

Diagram of a Generalized Degradation Pathway

G PUH This compound Herbicide Intermediates1 N-demethylated and Hydroxylated Intermediates PUH->Intermediates1 + •OH Intermediates2 Aromatic Ring Cleavage Products (e.g., Carboxylic Acids) Intermediates1->Intermediates2 + •OH Mineralization CO2 + H2O + Inorganic Ions Intermediates2->Mineralization + •OH

Caption: A simplified pathway for this compound herbicide degradation.

Conclusion and Future Perspectives

Electrochemical degradation techniques, particularly Electro-Fenton and Anodic Oxidation, are highly effective for the removal and mineralization of this compound herbicides from contaminated water.[2][3] The choice of the specific method and operating conditions depends on the target herbicide, the water matrix, and economic considerations. Future research should focus on the development of more efficient and stable electrode materials, the scaling-up of reactor designs for industrial applications, and the investigation of the toxicity of degradation intermediates to ensure the environmental safety of the treated water. The use of solar energy in processes like SPEF presents a sustainable and cost-effective approach for future remediation efforts.[1]

References

Application Notes and Protocols for Fabric Phase Sorptive Extraction of Phenylurea Herbicides in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylurea herbicides are a class of chemical compounds widely used in agriculture to control broadleaf weeds and grasses. Due to their extensive use, persistence, and potential for water contamination, there is a growing need for sensitive and efficient analytical methods to monitor their presence in environmental water samples. Fabric Phase Sorptive Extraction (FPSE) has emerged as a novel, green, and highly efficient sample preparation technique that addresses many of the challenges associated with traditional extraction methods.[1][2]

FPSE utilizes a flexible and permeable fabric substrate, such as cellulose (B213188) or polyester, coated with a sol-gel organic-inorganic hybrid sorbent.[1][2] This design provides a large surface area for analyte interaction and allows for the direct extraction of target compounds from aqueous samples with minimal or no sample pretreatment.[1][3] The technique combines the principles of solid-phase extraction (SPE) and solid-phase microextraction (SPME), offering high sorbent loading and rapid extraction equilibrium.[2]

This application note provides a detailed protocol for the extraction of this compound herbicides from water samples using FPSE, followed by analysis with High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Principles and Theory of Fabric Phase Sorptive Extraction (FPSE)

FPSE is a sorption-based microextraction technique that relies on the partitioning of analytes between the sample matrix and a sorbent-coated fabric membrane. The extraction process is governed by several key principles:

  • Sorbent Chemistry: FPSE offers a wide range of sorbent chemistries, from nonpolar to polar, as well as ion-exchange and mixed-mode phases.[3] For the analysis of moderately polar this compound herbicides, polar sorbents like Carbowax 20M (CW 20M) are particularly effective due to the potential for dipole-dipole interactions and hydrogen bonding with the urea (B33335) functional group of the herbicides.[1]

  • Sol-Gel Technology: The sorbent is chemically bonded to the fabric substrate using sol-gel technology. This creates a porous, sponge-like network with a high surface area and ensures the stability of the coating in various organic solvents and across a wide pH range.[4]

  • Extraction Mechanism: The permeable nature of the fabric substrate allows the sample to flow through the sorbent matrix, facilitating rapid mass transfer and accelerating the attainment of extraction equilibrium.[1] The high sorbent loading capacity of FPSE membranes allows for the efficient extraction of analytes even at trace levels.

The overall workflow of the FPSE technique is a simple, two-step process involving extraction and subsequent elution, as illustrated in the diagram below.

FPSE_Workflow cluster_extraction Extraction Step cluster_elution Elution Step Sample Water Sample (containing this compound herbicides) Extraction Extraction with Agitation (e.g., stirring, shaking) Sample->Extraction FPSE_Membrane FPSE Membrane (e.g., Sol-gel CW 20M) FPSE_Membrane->Extraction Loaded_Membrane Herbicide-loaded FPSE Membrane Extraction->Loaded_Membrane Analyte Adsorption Elution Elution (e.g., vortexing, sonication) Loaded_Membrane->Elution Elution_Solvent Organic Solvent (e.g., Methanol) Elution_Solvent->Elution Final_Extract Final Extract for HPLC-DAD Analysis Elution->Final_Extract

FPSE Experimental Workflow

Experimental Protocols

This section provides a detailed protocol for the determination of five this compound herbicides (chlorbromuron, diuron, linuron, metoxuron, and monuron) in water samples using a magnet-integrated FPSE (MI-FPSE) device with a sol-gel Carbowax 20M (CW 20M) coated cellulose membrane, followed by HPLC-DAD analysis.[1][5][6][7][8]

Materials and Reagents
  • FPSE Membrane: Sol-gel Carbowax 20M (CW 20M) coated cellulose membrane.

  • Standards: Analytical standards of chlorbromuron, diuron, linuron, metoxuron, and monuron.

  • Solvents: HPLC grade methanol, acetonitrile (B52724), and water.

  • Other Reagents: Sodium chloride (NaCl).

  • Water Samples: Tap water, river water, lake water, etc.

Instrumentation
  • HPLC System: An HPLC system equipped with a diode-array detector (DAD).

  • Analytical Column: A C18 reversed-phase column is suitable for the separation of this compound herbicides.

  • Magnetic Stirrer

  • Vortex Mixer

  • Centrifuge

Preparation of Standard Solutions

Prepare individual stock solutions of each this compound herbicide in methanol. From these stock solutions, prepare working standard mixtures at various concentrations by appropriate dilution with the mobile phase.

FPSE Procedure

The FPSE procedure involves an activation step, followed by extraction and elution.

FPSE_Protocol cluster_protocol Detailed FPSE Protocol Activation 1. Membrane Activation - Immerse in Acetonitrile/Methanol (1:1) - Immerse in Deionized Water Extraction 2. Extraction - Immerse activated membrane in water sample - Add NaCl (optional, to increase ionic strength) - Stir for a defined time (e.g., 30 min) Activation->Extraction Rinsing_Drying 3. Rinsing and Drying - Remove membrane from sample - Rinse with deionized water - Dry with lint-free tissue Extraction->Rinsing_Drying Elution 4. Elution - Place membrane in a vial with elution solvent (e.g., Methanol) - Vortex or sonicate for a defined time (e.g., 5-10 min) Rinsing_Drying->Elution Analysis 5. Analysis - Transfer the eluate for HPLC-DAD analysis Elution->Analysis

Step-by-step FPSE Protocol

Optimized Parameters for this compound Herbicide Extraction: [1][8]

  • FPSE Membrane Size: 1.5 cm x 1.5 cm

  • Sample Volume: 20 mL

  • Extraction Time: 30 minutes

  • Stirring Rate: 1000 rpm

  • Salt Addition: 0% w/v NaCl (Note: salt addition may enhance extraction for some analytes but should be optimized)

  • Elution Solvent: 1 mL of Methanol

  • Elution Time: 5 minutes

HPLC-DAD Analysis

The final extract obtained from the FPSE procedure is directly injected into the HPLC-DAD system for the separation and quantification of the this compound herbicides.

Typical HPLC-DAD Conditions: [1]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

Quantitative Data

The following table summarizes the quantitative performance of the MI-FPSE-HPLC-DAD method for the determination of five this compound herbicides in water samples.[1][5][6][8]

AnalyteLinear Range (µg/L)Coefficient of Determination (r²)LOD (µg/L)LOQ (µg/L)Intra-day Recovery (%)Inter-day Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Chlorbromuron 1.0 - 100.00.9990.31.085.2 - 105.587.7 - 101.12 - 76 - 13
Diuron 1.0 - 100.00.9980.31.091.3 - 110.092.6 - 103.22 - 76 - 13
Linuron 1.0 - 100.00.9990.31.088.9 - 108.390.2 - 102.52 - 76 - 13
Metoxuron 1.0 - 100.00.9990.31.090.1 - 107.891.5 - 104.72 - 76 - 13
Monuron 1.0 - 100.00.9980.31.093.3 - 110.092.6 - 103.22 - 76 - 13

Conclusion

Fabric Phase Sorptive Extraction is a simple, rapid, and green analytical technique that offers excellent performance for the extraction and preconcentration of this compound herbicides from water samples.[1] The use of a polar sol-gel CW 20M coated FPSE membrane provides high extraction efficiency for these moderately polar compounds.[1] The FPSE-HPLC-DAD method demonstrates good linearity, low limits of detection, and high accuracy and precision, making it a valuable tool for environmental monitoring and food safety applications. The flexibility to choose from a wide variety of sorbent chemistries makes FPSE a versatile platform for the analysis of a broad range of analytes in complex matrices.[3]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Phenylurea Products by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude phenylurea products by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for effective recrystallization. This compound is sparingly soluble in cold water but its solubility increases significantly in hot water, making water a common and effective solvent for its recrystallization.[1] For crude products with certain impurities, organic solvents or a mixed-solvent system may be more appropriate. This compound shows good solubility in hot ethanol (B145695).[1] A study on the equilibrium solubility of 1-phenylurea in 15 different mono-solvents showed that its mole-fraction solubility increases with temperature. The solubility was highest in solvents like DMF, DMSO, and NMP, and lowest in water.[2][3]

Q2: What are the most common impurities in a crude this compound product?

A2: When synthesized from aniline (B41778) and urea, the most common impurities are unreacted starting materials (aniline and urea) and a significant side-product, 1,3-dithis compound (B7728601) (carbanilide). Carbanilide (B493258) is much less soluble in hot water than this compound, which can be exploited during the purification process.

Q3: How can I remove colored impurities from my crude this compound?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed during the hot filtration step. Use only a small amount, as excessive use can also adsorb your desired product and reduce the yield.

Q4: What is "oiling out" and why does it happen with this compound?

A4: "Oiling out" is a phenomenon where the compound comes out of the cooling solution as a liquid (an oil) rather than solid crystals.[4][5][6] This can occur if the melting point of the crude solid is lower than the boiling point of the solvent, often due to the presence of significant impurities which depress the melting point.[5][7] Since pure this compound has a melting point of 145-147 °C, using a solvent with a very high boiling point could potentially lead to this issue.[8] It can also be caused by a solution that is too concentrated or cooled too rapidly.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Crude this compound does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. Insoluble impurities are present (e.g., carbanilide). 3. The solvent is not hot enough.1. Add more hot solvent in small portions until the product dissolves. 2. If a solid remains, it is likely an impurity. Perform a hot gravity filtration to remove it. 3. Ensure the solvent is at or near its boiling point.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is cooling too slowly, or not enough. 3. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[5] 2. Cool the solution in an ice-water bath to further decrease solubility. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. 1. The solution is too concentrated. 2. The solution is being cooled too quickly. 3. The melting point of the impure product is below the temperature of the solution.[5][7]1. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[4][5] 2. Allow the flask to cool undisturbed at room temperature before moving to an ice bath. Insulating the flask can help slow the cooling rate. 3. Consider using a different solvent or a mixed-solvent system with a lower boiling point.
The yield of purified this compound is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4][5] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold.1. Use the minimum amount of hot solvent required for dissolution. The mother liquor can be concentrated and cooled to recover a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. Dilute the solution with a small amount of extra hot solvent before filtering. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. 1. Insufficient activated charcoal was used. 2. The colored impurity has similar solubility properties to this compound in the chosen solvent.1. Repeat the recrystallization, ensuring a small amount of activated charcoal is added to the hot solution before filtration. 2. Consider a different recrystallization solvent in which the impurity is more soluble.

Quantitative Data

The solubility of a compound is crucial for selecting the appropriate recrystallization solvent. Below is a summary of the mole fraction solubility (x₁) of 1-phenylurea in various solvents at different temperatures. A higher mole fraction indicates greater solubility.

Solvent283.15 K (10°C)293.15 K (20°C)303.15 K (30°C)313.15 K (40°C)323.15 K (50°C)
N,N-dimethylformamide (DMF)0.20150.25510.31520.38060.4501
Dimethyl sulfoxide (B87167) (DMSO)0.16980.21850.27310.33290.3968
N-methyl-2-pyrrolidinone (NMP)0.15330.19820.24910.30560.3668
Methanol0.05120.06980.09250.11980.1523
Ethanol0.03450.04810.06520.08650.1126
Ethyl Acetate0.00350.00550.00830.01210.0173
Water0.00110.00160.00230.00330.0046
Data adapted from the Journal of Chemical & Engineering Data, 2022.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Water

This protocol is suitable for crude this compound where impurities like carbanilide are present.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of boiling water (e.g., 100 mL) and heat the mixture on a hot plate to a gentle boil with stirring. Add more boiling water in small portions until all the this compound has just dissolved.

  • Hot Filtration (Impurity Removal): If a significant amount of solid (likely carbanilide) remains undissolved, or if colored impurities are present (in which case, add a spatula-tip of activated charcoal), perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with boiling water. Place a fluted filter paper in the funnel and quickly filter the hot solution. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Press the crystals dry on the filter paper, then transfer them to a watch glass and allow them to air dry completely. The melting point of the purified this compound should be approximately 147°C.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)

This method is useful when a single solvent is not ideal. Ethanol is a good solvent for this compound, while water acts as an anti-solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Induce Saturation: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath to complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold ethanol/water mixture, and dry as described in Protocol 1.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_dissolved Does it fully dissolve? dissolve->check_dissolved hot_filter Perform Hot Gravity Filtration check_dissolved->hot_filter No (insoluble impurities) cool Cool Solution Slowly to Room Temperature check_dissolved->cool Yes add_solvent Add more hot solvent check_dissolved->add_solvent No (more solvent needed) hot_filter->cool check_crystals Do crystals form? cool->check_crystals induce_xtal Induce Crystallization: - Scratch flask - Add seed crystal check_crystals->induce_xtal No ice_bath Cool in Ice Bath check_crystals->ice_bath Yes boil_off Boil off excess solvent check_crystals->boil_off Still no (too much solvent) induce_xtal->check_crystals vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash_dry Wash with Ice-Cold Solvent and Dry vacuum_filter->wash_dry end End: Pure this compound wash_dry->end add_solvent->dissolve boil_off->cool

Caption: A workflow diagram for the recrystallization of this compound.

Troubleshooting_Oiling_Out start Problem: Compound has 'Oiled Out' reheat Reheat solution until oil redissolves start->reheat add_solvent Add small amount of additional hot solvent reheat->add_solvent cool_slowly Cool VERY slowly (insulate flask) add_solvent->cool_slowly check_crystals Crystals form? cool_slowly->check_crystals success Success: Proceed to ice bath and filtration check_crystals->success Yes change_solvent Failure: Consider a different solvent or mixed-solvent system check_crystals->change_solvent No

Caption: A troubleshooting guide for when a compound "oils out".

References

Strategies to improve the yield and purity of phenylurea synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenylurea synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies to improve yield and purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • Reaction of Aniline (B41778) with Urea (B33335): This method involves heating aniline or its salt with urea, typically in an aqueous solution. It is a cost-effective method but can lead to the formation of symmetrical dithis compound (carbanilide) as a significant byproduct.[1][2][3]

  • Reaction of Aniline with a Cyanate (B1221674) Salt: This approach utilizes the reaction of an aniline salt with a cyanate salt, such as potassium cyanate or sodium cyanate, in an aqueous medium.[4][5][6] This method can offer good yields and is often preferred for its simplicity.[4]

  • Reaction of Phenyl Isocyanate with Ammonia (B1221849) or Amines: Phenyl isocyanate is highly reactive and readily reacts with ammonia or primary/secondary amines to form the corresponding this compound derivative.[7][8] This method is often used for creating substituted phenylureas but requires careful handling of the moisture-sensitive isocyanate.[7]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a highly effective and commonly used method to monitor the progress of the reaction.[4][9] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used for separation.[9]

Q3: What is a suitable solvent for recrystallizing this compound to improve its purity?

A3: this compound can be effectively purified by recrystallization. Common solvents for this purpose include:

The choice of solvent may depend on the specific impurities present in the crude product.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I address them?

A: Low yields in this compound synthesis can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction:

    • Solution: Monitor the reaction to completion using TLC. If starting material remains after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. Be cautious, as excessive heat can promote side reactions.[9]

  • Suboptimal Molar Ratio of Reactants:

    • Solution: The stoichiometry of the reactants is critical. For the aniline and urea method, an excess of urea can be used to drive the reaction forward.[9] When using aniline and potassium cyanate, a slight excess of the cyanate is often employed.[4] Refer to the optimized reaction conditions in the tables below.

  • Side Reactions:

    • Solution: The formation of byproducts, particularly symmetrical dithis compound (carbanilide), is a common cause of low yields.[1] To minimize this, it is crucial to remove the desired this compound from the reaction mixture as it forms, especially in the aniline/urea reaction, as prolonged heating can cause the this compound to react with unreacted aniline.[1]

  • Hydrolysis of Phenyl Isocyanate (if applicable):

    • Solution: Phenyl isocyanate is highly sensitive to moisture and can hydrolyze to form aniline, which then reacts with more isocyanate to produce dithis compound.[7] Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Issue 2: Presence of Impurities in the Final Product

Q: My final this compound product is impure. How can I identify and remove common impurities?

A: The most common impurity in many this compound syntheses is symmetrical dithis compound (carbanilide).

  • Identification:

    • Dithis compound has a significantly higher melting point (around 235-242°C) compared to this compound (around 147°C).[1][10] This difference can be a preliminary indicator. Spectroscopic methods like NMR and IR can also be used for confirmation.

  • Removal:

    • Hot Filtration: this compound is more soluble in boiling water than dithis compound. During the purification of this compound from the aniline/urea reaction, a hot filtration step can be employed to remove the less soluble dithis compound.[1]

    • Recrystallization: As mentioned in the FAQs, recrystallization from a suitable solvent is a very effective method for purification.[1][5][9]

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound synthesis methods.

Table 1: Synthesis of this compound from Aniline and Urea

ParameterValueReference
Molar Ratio (Aniline HCl:Urea)1 : 1.07[1]
SolventWater[1][2]
TemperatureBoiling (reflux)[1][2]
Reaction Time1.5 - 2 hours (repeated cycles)[1]
Yield (this compound)52 - 55%[1]
Yield (Dithis compound)38 - 40%[1]

Table 2: Synthesis of this compound from Aniline and Potassium Cyanate

ParameterValueReference
Molar Ratio (Aniline:KOCN)1 : 2.2[4]
SolventWater with HCl[4]
TemperatureRoom Temperature[4]
Reaction Time6 hours[4]
Yield94%[4]

Table 3: Synthesis of Substituted Phenylureas from Amines and Isocyanates

ReactantsSolventTemperatureTimeYieldReference
2,5-Dimethylaniline + Phenyl IsocyanateDCM or THFRoom Temp2-4 hoursHigh (not specified)[7]
p-Phenylenediamine + m-Tolyl IsocyanateDichloromethaneRoom Temp1-5 hours60-96% (analogous)[12]

Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline Hydrochloride and Urea[1]
  • Reaction Setup: Dissolve 390 g (3 moles) of aniline hydrochloride and 190 g (3.2 moles) of urea in 1500 cc of water in a 3-liter flask equipped with a reflux condenser.

  • Heating: Boil the solution under reflux. After approximately one hour, crystals of carbanilide (B493258) (dithis compound) will begin to separate.

  • First Filtration: After 1.5 to 2 hours, rapidly filter the hot mixture by suction to remove the carbanilide crystals. Wash the crystals with 100 cc of boiling water.

  • This compound Crystallization: Chill the filtrate to crystallize the this compound. Filter off the this compound crystals and rinse with a small amount of cold water.

  • Subsequent Cycles: Return the filtrate to the flask and boil under reflux for another 1.5 to 2 hours. Repeat the hot filtration and cold crystallization steps to obtain more this compound. This process is typically repeated a third time.

  • Purification: Dissolve the crude this compound in a minimum amount of boiling water, add decolorizing carbon, and filter while hot. As the filtrate begins to cool, any remaining carbanilide will precipitate and should be filtered off. The filtrate is then allowed to cool completely to yield pure this compound.

Protocol 2: Synthesis of 1-Phenylurea from Aniline and Potassium Cyanate[4]
  • Reaction Setup: To a stirring solution of aniline (0.18 mL; 2 mmol) and 1 N aqueous HCl (3 mL), add potassium cyanate (357 mg; 4.4 mmol; 2.2 equiv.).

  • Reaction: Allow the reaction mixture to stir at room temperature for 6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: At the end of the reaction, filter the precipitates that have formed.

  • Washing: Wash the collected solid with aqueous 1 N HCl (5 mL).

  • Drying: Air-dry the solid residue to obtain 1-phenylurea.

Visualizations

Phenylurea_Synthesis_Pathways cluster_0 Method 1: From Aniline and Urea cluster_1 Method 2: From Aniline and Cyanate cluster_2 Method 3: From Phenyl Isocyanate Aniline_Urea Aniline + Urea Isocyanic_Acid Isocyanic Acid (intermediate) Aniline_Urea->Isocyanic_Acid + Heat Phenylurea1 This compound Isocyanic_Acid->Phenylurea1 + Aniline Diphenylurea1 Dithis compound (byproduct) Phenylurea1->Diphenylurea1 + Aniline, Heat Aniline_Cyanate Aniline + KOCN Phenylurea2 This compound Aniline_Cyanate->Phenylurea2 + Acid Phenyl_Isocyanate Phenyl Isocyanate Phenylurea3 This compound Phenyl_Isocyanate->Phenylurea3 + Ammonia/Amine Diphenylurea2 Dithis compound (byproduct) Phenyl_Isocyanate->Diphenylurea2 + Aniline (from hydrolysis) Ammonia Ammonia/Amine Water Water (contaminant) Water->Phenyl_Isocyanate hydrolysis

Caption: Overview of common this compound synthesis pathways.

Troubleshooting_Workflow Start Start this compound Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Check for Incomplete Reaction (TLC) CheckYield->IncompleteReaction Yes Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes End High Yield, Pure Product CheckPurity->End No OptimizeRatio Optimize Molar Ratios IncompleteReaction->OptimizeRatio MinimizeSideReactions Minimize Side Reactions OptimizeRatio->MinimizeSideReactions MinimizeSideReactions->CheckYield DryReagents Use Anhydrous Conditions MinimizeSideReactions->DryReagents If using isocyanate DryReagents->CheckYield HotFilter Perform Hot Filtration Recrystallize->HotFilter HotFilter->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Addressing the thermal lability of phenylurea compounds during gas chromatography analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of thermally labile phenylurea compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound compound peaks showing significant tailing in the chromatogram?

A1: Peak tailing for this compound compounds is a common issue primarily caused by their polar nature and thermal instability within the GC system. Several factors can contribute to this phenomenon:

  • Active Sites: The presence of active silanol (B1196071) groups (-Si-OH) on the surfaces of the injector liner, column, or packing material can lead to strong interactions with the polar functional groups of this compound molecules, causing delayed elution and peak tailing.[1]

  • Injector Temperature: High injector temperatures can cause partial degradation of the this compound compounds into more polar and reactive species, such as isocyanates and amines, which can interact more strongly with active sites.[2][3]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create new active sites for interaction.

  • Incompatible Stationary Phase: Using a GC column with a stationary phase that is not well-suited for polar analytes can result in poor peak shape.

Q2: I am observing ghost peaks in my blank runs after analyzing this compound samples. What is the cause and how can I eliminate them?

A2: Ghost peaks are typically the result of carryover from previous injections or contamination within the GC system, which can be exacerbated by the thermal degradation of this compound compounds.[1]

  • Injector Contamination: this compound compounds can degrade in the hot inlet, and their degradation products can contaminate the injector liner and seals. These contaminants can then slowly elute in subsequent runs, appearing as ghost peaks.[1]

  • Septum Bleed: Using a septum that is not appropriate for the high temperatures often used in the injector can lead to the release of volatile compounds (bleed) that manifest as ghost peaks.[1]

  • Column Contamination: If the column is not properly conditioned or if there is significant carryover from a previous highly concentrated sample, ghost peaks can appear.

To eliminate ghost peaks, it is recommended to clean the injector, use a high-quality, low-bleed septum, and ensure the column is properly conditioned. A solvent wash of the column may also be necessary.

Q3: My results for this compound analysis are not reproducible. What are the likely causes?

A3: Poor reproducibility in the analysis of thermally labile compounds like phenylureas is a common challenge. The primary reason is the inconsistent degradation of the analytes in the GC inlet.[1] Factors contributing to this include:

  • Injector Temperature Fluctuations: Even small variations in the injector temperature can lead to different degrees of degradation from one run to the next.[1]

  • Inconsistent Injection Speed: A slow or inconsistent injection speed can affect the residence time of the analyte in the hot injection port, leading to variable degradation.[1]

  • Matrix Effects: The sample matrix can influence the thermal degradation of phenylureas. Variations in the matrix composition between samples can lead to inconsistent results.[1]

  • System Leaks: Leaks in the carrier gas lines or at the injector can affect flow rates and pressures, leading to retention time and peak area variability.[1]

Troubleshooting Guides

Issue: Significant Peak Tailing and/or Broadening

This issue is a strong indicator of analyte degradation or interaction with active sites within the GC system.

Potential Cause Troubleshooting Step Expected Outcome
High Injector Temperature Lower the injector temperature in increments of 10-20°C.Reduced on-column degradation, leading to sharper, more symmetrical peaks.
Active Sites in Injector/Liner Use a deactivated liner (e.g., silylated). Clean the injector regularly.Minimized interaction between the analyte and active surfaces, improving peak shape.
Active Sites on Column Use a highly inert column. Condition the column according to the manufacturer's instructions.Reduced secondary interactions, leading to improved peak symmetry.
Slow Carrier Gas Flow Rate Increase the carrier gas flow rate.[1]Decreased residence time of the analyte in the hot injector, reducing the extent of thermal degradation.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Lower Injector Temperature q2 Use Deactivated Liner/Column q3 Increase Carrier Gas Flow Rate res1 Peak Shape Improved? res2 Peak Shape Improved? res3 Peak Shape Improved? end_good Problem Resolved end_bad Consider Derivatization or Alternative Method

Caption: Troubleshooting workflow for peak tailing.

Issue: Low Analyte Recovery or Complete Signal Loss

This often indicates severe thermal degradation of the this compound compound.

Potential Cause Troubleshooting Step Expected Outcome
Excessive Injector Temperature Significantly lower the injector temperature or use a cool on-column or splitless injection technique.Preservation of the intact this compound molecule, leading to increased analyte response.
Highly Active GC System Deactivate the entire flow path, including the injector liner and the first few meters of the column.Reduced adsorption and degradation of the analyte.
Analyte Instability Consider derivatization to form a more thermally stable analog.The derivatized compound will be less prone to thermal degradation, resulting in a significant improvement in recovery and peak shape.

G cluster_0 Addressing Low Analyte Recovery start Low/No Analyte Signal q1 Use Cool On-Column or PTV Injection q2 Deactivate GC System Components q3 Perform Analyte Derivatization res1 Signal Improved? res2 Signal Improved? res3 Signal Improved? end_good Problem Resolved end_bad Consider Alternative Analytical Method (e.g., HPLC)

Caption: Troubleshooting workflow for low analyte recovery.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound herbicides using different analytical techniques.

Table 1: GC-MS Performance Data for this compound Herbicides (without derivatization) [4][5]

HerbicideLimit of Detection (LOD) (ng/mL)Precision (RSD, %)Recovery (%)
Chlorbromuron0.5 - 5.0~7.0>95
Fluometuron0.5 - 5.0~7.0>95
Diuron0.5 - 5.0~7.0>95
Linuron0.5 - 5.0~7.0>95
Metobromuron0.5 - 5.0~7.0>95
Monolinuron0.5 - 5.0~7.0>95
Monuron0.5 - 5.0~7.0>95

Table 2: Performance Data for Derivatized this compound Herbicides by GC-MS [6]

HerbicideLimit of Detection (LOD) (ng/L)Standard Deviation (%)Matrix
Various PUHs0.3 - 1.0<10 (for >4 ng/L)Nanopure water, lake water, WWTP effluent

Table 3: Thermal Degradation Onset of 4-Chlorothis compound [7]

ParameterTemperature (°C)
Onset Decomposition Temperature (T_onset)~200 - 210
Peak Degradation Temperature (T_peak)~210 - 220

Experimental Protocols

Protocol 1: Derivatization of this compound Compounds by Methylation for GC-MS Analysis[1]

This protocol describes the conversion of phenylureas to their more thermally stable methyl derivatives.

Reagents:

  • This compound standard or sample extract

  • Iodomethane (B122720) (CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the this compound compound in anhydrous THF, add a slight excess of sodium hydride.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the corresponding anion.

  • Add a slight excess of iodomethane to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a preliminary GC injection).

  • Quench the reaction carefully by adding a few drops of water.

  • Extract the methylated this compound derivative with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

G cluster_0 Methylation Derivatization Workflow start This compound in Anhydrous THF step1 Add NaH, Stir 15 min step2 Add CH3I, Stir 1-2 hours step3 Quench with Water step4 Extract with Organic Solvent step5 Dry, Concentrate, Reconstitute end Analyze by GC-MS

Caption: Workflow for methylation derivatization.

Protocol 2: Minimizing Thermal Degradation without Derivatization[2][3]

This protocol focuses on optimizing GC conditions to analyze this compound compounds directly.

GC System Configuration:

  • Injector: Use a splitless or cool on-column injector to minimize the initial thermal stress on the analyte.

  • Injector Liner: Employ a highly deactivated (silylated) glass liner.

  • Column: Use a high-quality, low-bleed capillary column with a non-polar or medium-polarity stationary phase.

  • Carrier Gas: Use a high-purity carrier gas (Helium or Hydrogen) at a relatively high flow rate.

Optimized GC Conditions:

  • Injector Temperature: Set the injector temperature as low as possible while still ensuring efficient volatilization of the analytes. A starting point of 180-200°C is recommended.

  • Carrier Gas Flow: Operate at a higher than optimal linear velocity to reduce the residence time in the injector.

  • Temperature Program: Start with a low initial oven temperature to focus the analytes at the head of the column, followed by a temperature ramp to elute the compounds of interest.

  • Chemical Additives: In some cases, the addition of a small amount of an amine to the sample or the use of an amine-deactivated column can help to block active sites and improve peak shape.[2][3]

G cluster_0 Logic for Direct GC Analysis Optimization goal Goal: Minimize Thermal Degradation strategy1 Reduce Thermal Stress strategy2 Minimize Analyte-System Interaction strategy3 Reduce Residence Time

Caption: Logical relationships for optimizing direct GC analysis.

References

Optimizing the stirring rate for efficient fabric phase sorptive extraction of phenylureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fabric Phase Sorptive Extraction (FPSE) of phenylureas. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Fabric Phase Sorptive Extraction of phenylureas, with a focus on optimizing the stirring rate for efficient extraction.

Problem Potential Cause Recommended Solution Visual/Analytical Cues
Low or Inconsistent Phenylurea Recovery Suboptimal Stirring Rate: The stirring speed is too low, leading to insufficient mass transfer of the analytes to the FPSE membrane.Gradually increase the stirring rate in increments (e.g., 100-200 rpm) and analyze the recovery at each step to determine the optimal speed. For many this compound extractions, an optimal rate is around 1000 rpm.[1]Chromatographic analysis will show low peak areas for the target phenylureas. Replicate injections may show high relative standard deviation (RSD).
Excessive Stirring Rate: The stirring speed is too high, creating a deep vortex that may lift the FPSE membrane out of the sample solution or cause it to wrap around the stir bar, reducing the effective surface area for extraction. In extreme cases, it can lead to analyte loss through splashing or aerosol formation.Decrease the stirring rate to a point where a gentle vortex is maintained without disturbing the position of the FPSE membrane. Ensure the membrane remains fully immersed in the sample throughout the extraction.A deep vortex is visible, and the FPSE membrane is not freely floating in the sample but is either pushed to the side, wrapped around the stir bar, or partially out of the solution.
Stir Bar Decoupling: The magnetic stir bar is not spinning smoothly or has stopped, leading to a complete halt of convective mass transfer. This can be caused by starting the stirrer at too high a speed or using a stir bar that is not properly centered.Always start the magnetic stirrer at a low speed and gradually increase to the target rpm. Ensure the vial is centered on the stir plate and that the stir bar is in the center of the vial.The stir bar will be visibly wobbling, stationary, or spinning erratically. This will result in very low and highly variable analyte recovery.
Physical Damage to the FPSE Membrane (Tearing, Fraying) Excessive Stirring Speed: High agitation rates can cause physical stress on the fabric membrane, leading to tearing or fraying of the edges, especially with prolonged extraction times.Reduce the stirring speed. If a high speed is necessary for efficient extraction, consider using a wider vial to increase the distance between the membrane and the vial walls, or a stir bar with a smooth, rounded shape.Visual inspection of the FPSE membrane after extraction will show clear signs of physical damage. This can lead to a loss of the sorbent coating and inconsistent results.
Sample Splashing or Aerosol Formation High Stirring Rate and/or Inappropriate Vial Size: A high stirring speed in a narrow or overly full vial can lead to sample splashing or the formation of aerosols, resulting in sample loss and potential contamination.Reduce the stirring speed. Use a larger sample vial to provide more headspace and minimize the risk of splashing. Ensure the sample volume does not exceed 75% of the vial's total volume.Visible droplets of the sample on the upper walls or cap of the vial. This can lead to inaccurate quantification of the analytes.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting stirring rate for optimizing the FPSE of phenylureas?

A good starting point for optimizing the stirring rate is typically around 500-700 rpm. From there, you can gradually increase the speed in increments of 100-200 rpm and monitor the extraction efficiency. For many this compound applications, the optimal stirring rate is found to be around 1000 rpm.[1]

Q2: How does the stirring rate affect the extraction time?

An optimized stirring rate enhances the mass transfer of the analytes from the sample matrix to the FPSE membrane, which can help in reaching the extraction equilibrium faster.[1] Therefore, by efficiently stirring the sample, you may be able to reduce the overall extraction time required to achieve maximum recovery.

Q3: Can the optimal stirring rate vary for different phenylureas?

While a generally effective range can be established, the optimal stirring rate can show minor variations depending on the specific physicochemical properties of the this compound analytes, the type of FPSE membrane used, and the sample matrix. It is always recommended to perform an optimization study for your specific application.

Q4: What should I do if the FPSE membrane wraps around the stir bar?

This is a clear indication that the stirring rate is too high or the stir bar is too large for the vial. Immediately reduce the stirring speed. If the problem persists, use a smaller stir bar or a wider extraction vial.

Q5: How can I ensure my stirring conditions are reproducible between experiments?

To ensure reproducibility, always use the same model of magnetic stir plate, the same size and shape of stir bar, and the same type of extraction vial. Place the vial in the center of the stir plate for each experiment and use a digital stirrer with a precise rpm setting. Document all stirring parameters in your experimental protocol.

Experimental Protocols

Optimization of Stirring Rate for this compound Extraction

This protocol outlines the steps to determine the optimal stirring rate for the efficient extraction of phenylureas from a water sample using FPSE.

  • Preparation of Standard Solutions: Prepare a stock solution of the target this compound(s) in a suitable organic solvent (e.g., methanol). Spike a known volume of deionized water with the stock solution to achieve the desired concentration for your experiment.

  • FPSE Membrane Preparation: Prior to use, condition the FPSE membrane by rinsing it with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to remove any potential contaminants. Allow the membrane to air dry completely.

  • Extraction Setup:

    • Place a known volume of the spiked water sample into a glass vial.

    • Add a clean, Teflon-coated magnetic stir bar to the vial.

    • Immerse the conditioned FPSE membrane into the sample solution.

    • Place the vial in the center of a magnetic stir plate.

  • Stirring Rate Optimization:

    • Set the initial stirring rate to a low value (e.g., 500 rpm) and perform the extraction for a fixed period (e.g., 30 minutes).

    • After extraction, remove the FPSE membrane, gently dry it with a lint-free wipe, and elute the analytes with a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Analyze the eluate using a suitable analytical technique (e.g., HPLC-UV or LC-MS/MS) to determine the recovery of the phenylureas.

    • Repeat the experiment with increasing stirring rates (e.g., 600, 700, 800, 900, 1000, 1100, 1200 rpm), keeping all other parameters constant.

  • Data Analysis: Plot the recovery of the phenylureas as a function of the stirring rate. The optimal stirring rate is the lowest speed at which the maximum recovery is achieved. Further increases in speed that do not result in a significant increase in recovery should be avoided to prevent the issues outlined in the troubleshooting guide.

Quantitative Data Summary

The following table summarizes the effect of stirring rate on the extraction recovery of five this compound pesticides from water samples using Magnet-Integrated Fabric Phase Sorptive Extraction (MI-FPSE).

Stirring Rate (rpm)Chlorbromuron Recovery (%)Diuron Recovery (%)Linuron Recovery (%)Metoxuron Recovery (%)Monuron Recovery (%)
0~30~25~35~20~15
500~60~55~65~50~45
1000~85~80~90~75~70
1500~85~80~90~75~70

Data adapted from a study on the determination of this compound herbicides in water samples by MI-FPSE-HPLC-DAD.[1] The recoveries are approximate values based on graphical data.

Visualizations

FPSE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_solution Prepare this compound Standard Solution setup_vial Place Sample, Stir Bar, and Membrane in Vial prep_solution->setup_vial condition_membrane Condition FPSE Membrane condition_membrane->setup_vial start_stirring Set and Start Stirring setup_vial->start_stirring extraction_process Perform Extraction (e.g., 30 min) start_stirring->extraction_process elute_analytes Elute Analytes from Membrane extraction_process->elute_analytes hplc_analysis Analyze Eluate by HPLC elute_analytes->hplc_analysis

Caption: Experimental workflow for Fabric Phase Sorptive Extraction (FPSE) of phenylureas.

Troubleshooting_Logic start Low or Inconsistent Recovery? check_stirring Is Stirring Consistent? start->check_stirring Yes check_rate Is Stirring Rate Optimal? check_stirring->check_rate Yes solution1 Center Vial, Start Slowly, Gradually Increase Speed check_stirring->solution1 No check_vortex Is Vortex Too Deep? check_rate->check_vortex Yes solution2 Increase Stirring Rate check_rate->solution2 No check_membrane Is Membrane Damaged? check_vortex->check_membrane No solution3 Decrease Stirring Rate check_vortex->solution3 Yes solution4 Decrease Stirring Rate, Use Wider Vial check_membrane->solution4 Yes end Problem Resolved check_membrane->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for low or inconsistent recovery in FPSE of phenylureas.

References

The effect of salt addition on the extraction recovery of phenylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of salt addition on the extraction recovery of phenylurea herbicides. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the "salting-out effect" and how does it improve the extraction of this compound herbicides?

A1: The salting-out effect is a phenomenon where the solubility of a non-polar or moderately polar substance (like this compound herbicides) in an aqueous solution is decreased by the addition of a salt.[1][2] In the context of extraction, adding a salt such as sodium chloride (NaCl) to your aqueous sample increases the ionic strength of the solution. This reduces the ability of water molecules to dissolve the herbicide molecules, effectively "pushing" them into the organic extraction solvent or onto a solid-phase extraction (SPE) sorbent, thereby increasing the extraction recovery.[1][2][3]

Q2: What are the most common salts used to enhance the extraction of this compound herbicides?

A2: The most frequently used salts in the extraction of this compound herbicides are sodium chloride (NaCl) and magnesium sulfate (B86663) (MgSO₄).[4][5] Other salts like sodium sulfate (Na₂SO₄) and ammonium (B1175870) sulfate ((NH₄)₂SO₄) have also been used in salting-out assisted liquid-liquid extraction (SALLE) for pesticides.[3]

Q3: How does the addition of salt affect different extraction techniques for this compound herbicides?

A3: The addition of salt is a key step in several extraction techniques:

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): In this method, a water-miscible organic solvent (like acetonitrile) is mixed with the aqueous sample. The addition of a salt induces phase separation, allowing the herbicides to be partitioned into the organic layer.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis. It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by the addition of salts (typically MgSO₄ and NaCl) to induce phase separation and remove excess water from the organic phase.[4][7]

  • Solid-Phase Extraction (SPE) and Fabric Phase Sorptive Extraction (FPSE): Adding salt to the sample before passing it through an SPE cartridge or immersing an FPSE membrane can increase the affinity of the this compound herbicides for the sorbent material by reducing their solubility in the sample matrix.[1][2]

Q4: Is there an optimal salt concentration for maximizing recovery?

A4: Yes, the extraction recovery generally increases with salt concentration up to a certain point. For example, one study on the fabric phase sorptive extraction of five this compound herbicides found that increasing the NaCl concentration from 0% to 20% (w/v) significantly improved recovery.[1][2] However, excessively high salt concentrations can sometimes have detrimental effects on the recovery of more hydrophobic compounds.[4] It is recommended to optimize the salt concentration for your specific analytes and sample matrix.

Troubleshooting Guide

Issue 1: Low recovery of this compound herbicides despite adding salt.

  • Possible Cause 1: Inadequate salt concentration.

    • Solution: The amount of salt may be insufficient to induce a strong salting-out effect. Try incrementally increasing the salt concentration. For example, if you are using 5% NaCl, try increasing it to 10%, 15%, and 20% (w/v) to see if recovery improves. Refer to the data in Table 1 for guidance on the effect of NaCl concentration.

  • Possible Cause 2: Suboptimal pH of the sample.

    • Solution: The pH of the sample can influence the charge state of the analytes and their solubility. This compound herbicides are generally stable under neutral and slightly acidic conditions. Ensure the pH of your sample is within the optimal range for your target herbicides (typically pH 5-7).

  • Possible Cause 3: Inefficient phase separation (in LLE and QuEChERS).

    • Solution: Ensure thorough mixing after salt addition to facilitate the partitioning of the analytes into the organic phase. Centrifugation at an appropriate speed and for a sufficient duration is crucial for clear phase separation. If emulsions form, consider adding more salt or placing the sample in an ultrasonic bath for a short period.

  • Possible Cause 4: Inappropriate choice of salt.

    • Solution: While NaCl is effective for the salting-out effect, MgSO₄ is also used, particularly in the QuEChERS method, as it also serves as a drying agent, removing residual water from the organic extract.[8] For very dry samples, the addition of water before extraction might be necessary to ensure the salts dissolve and the partitioning occurs correctly.

Issue 2: High variability in recovery rates between samples.

  • Possible Cause 1: Inconsistent salt addition.

    • Solution: Ensure that the salt is accurately weighed and added consistently to each sample. Use calibrated weighing equipment.

  • Possible Cause 2: Matrix effects.

    • Solution: Different sample matrices (e.g., river water vs. wastewater) can have varying compositions of co-extractives that interfere with the extraction process.[9][10] High concentrations of dissolved organic matter can compete with the analytes for the extraction solvent or sorbent. A sample cleanup step after extraction, such as dispersive solid-phase extraction (d-SPE) used in the QuEChERS method, can help remove interfering matrix components.[11] Using matrix-matched standards for calibration can also help to compensate for matrix effects.[10]

Issue 3: Clogging of the SPE cartridge or slow flow rate after salt addition.

  • Possible Cause 1: Precipitation of the salt.

    • Solution: Ensure that the salt is fully dissolved in the sample before loading it onto the SPE cartridge. If the salt concentration is too high, it may precipitate out of the solution. You may need to dilute the sample or use a lower salt concentration.

  • Possible Cause 2: High viscosity of the sample.

    • Solution: The addition of a large amount of salt can increase the viscosity of the sample. Applying a gentle vacuum or positive pressure can help to facilitate the passage of the sample through the SPE cartridge.

Data Presentation

Table 1: Effect of NaCl Concentration on the Extraction Recovery of this compound Herbicides using Fabric Phase Sorptive Extraction (FPSE)

NaCl Concentration (% w/v)Metoxuron Recovery (%)Monuron Recovery (%)Diuron Recovery (%)Linuron Recovery (%)Chlorbromuron Recovery (%)
0~38~35~42~48~45
5~45~42~50~55~52
10~52~48~58~62~58
15~58~55~65~68~65
20~62~58~70~72~68
25~62~58~70~72~68
30~61~57~69~71~67

Data adapted from a study on the determination of this compound herbicides in water samples. The recovery percentages are approximate values derived from the graphical data presented in the study.[1][2]

Experimental Protocols

Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for this compound Herbicides in Water Samples

This protocol is a generalized procedure based on common practices in SALLE for pesticide analysis.

  • Sample Preparation:

    • Collect a 10 mL water sample in a 50 mL screw-cap centrifuge tube.

    • If the sample contains suspended solids, centrifuge at 4000 rpm for 5 minutes and use the supernatant.

    • Spike the sample with an appropriate internal standard if required.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Salting-Out and Phase Separation:

    • Add 2 grams of anhydrous sodium chloride (NaCl) and 4 grams of anhydrous magnesium sulfate (MgSO₄) to the tube. The MgSO₄ will also help to remove water from the acetonitrile phase.

    • Immediately cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes to achieve complete phase separation. You should observe a distinct organic layer (top) and an aqueous layer (bottom).

  • Extract Collection:

    • Carefully transfer the upper acetonitrile layer to a clean tube using a pipette.

  • Optional Cleanup (d-SPE):

    • For samples with complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step can be performed.

    • Add a portion of the acetonitrile extract (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds and then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Preparation for Analysis:

    • Take an aliquot of the final extract (either from step 4 or 5).

    • The extract can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC-UV analysis.

Mandatory Visualization

Salting_Out_Effect Fig 1. Conceptual diagram of the salting-out effect. H2O_1 H₂O Herbicide_1 Herbicide Herbicide_2 Herbicide H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O H2O_5 H₂O H2O_6 H₂O H2O_7 H₂O Salt_1 Na⁺ H2O_7->Salt_1 H2O_8 H₂O H2O_8->Salt_1 H2O_9 H₂O Salt_2 Cl⁻ H2O_9->Salt_2 H2O_10 H₂O H2O_10->Salt_2 H2O_11 H₂O H2O_12 H₂O Herbicide_3 Herbicide Herbicide_2->Herbicide_3 Partitioning Enhanced

Caption: Salting-out mechanism enhancing herbicide extraction.

Extraction_Workflow start Start: Aqueous Sample (containing this compound Herbicides) add_solvent Add Organic Solvent (e.g., Acetonitrile) start->add_solvent vortex1 Vortex to Mix add_solvent->vortex1 add_salt Add Salt(s) (e.g., NaCl, MgSO₄) vortex1->add_salt shake Shake Vigorously add_salt->shake centrifuge Centrifuge for Phase Separation shake->centrifuge collect_supernatant Collect Organic Supernatant centrifuge->collect_supernatant cleanup Optional: d-SPE Cleanup collect_supernatant->cleanup analyze Analysis by LC-MS/MS or HPLC collect_supernatant->analyze No cleanup->analyze Yes

Caption: Workflow for salting-out assisted extraction.

References

Minimizing carbanilide (diphenylurea) formation during phenylurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenylurea synthesis. The focus is on minimizing the formation of the common byproduct, carbanilide (B493258) (1,3-dithis compound).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of carbanilide (dithis compound) formation during the synthesis of this compound from aniline (B41778) and urea (B33335)?

A1: Carbanilide is primarily formed through a secondary reaction where the initially synthesized this compound reacts with another molecule of aniline.[1] This subsequent reaction is favored under prolonged heating and at elevated temperatures. An alternative pathway involves the thermal decomposition of this compound to phenyl isocyanate, which then rapidly reacts with aniline to produce dithis compound.[1]

Q2: How does reaction time influence the formation of carbanilide?

A2: Longer reaction times generally lead to a higher yield of carbanilide at the expense of the desired this compound. To maximize the yield of this compound, it is often recommended to interrupt the reaction and isolate the product before it has the chance to convert into the dithis compound byproduct.[1]

Q3: What is the effect of temperature on the product distribution?

A3: Higher reaction temperatures accelerate both the formation of this compound and its subsequent conversion to carbanilide. While a certain amount of heat is necessary to initiate the reaction between aniline and urea, excessive temperatures will favor the formation of the more thermodynamically stable dithis compound. Optimal temperature control is therefore crucial for maximizing this compound yield.

Q4: How does the molar ratio of reactants (aniline to urea) affect the synthesis?

A4: The molar ratio of aniline to urea is a critical parameter. Using an excess of urea can help to favor the formation of this compound. Conversely, an excess of aniline can increase the likelihood of the secondary reaction that forms carbanilide. The optimal ratio needs to be determined for a specific set of reaction conditions.

Q5: Are there alternative synthesis methods that avoid carbanilide formation?

A5: Yes, several methods can be employed to synthesize this compound with minimal carbanilide formation. One common method is the reaction of an aniline salt (e.g., aniline hydrochloride) with an alkali metal cyanate (B1221674), such as potassium cyanate.[2][3] This reaction proceeds through an isocyanate intermediate but is generally cleaner and gives high yields of this compound without the significant formation of the dithis compound byproduct. Another approach is the direct reaction of aniline with phenyl isocyanate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and high yield of carbanilide - Reaction time is too long.- Reaction temperature is too high.- Incorrect molar ratio of reactants.- Reduce the overall reaction time. Consider a stepwise heating and filtration process to remove this compound as it forms.[1]- Lower the reaction temperature. For the aniline and urea reaction, refluxing at 100-104°C is a common starting point.[4]- Adjust the molar ratio of aniline to urea. An excess of urea is generally preferred.
Product is discolored (e.g., reddish-purple) Oxidation of aniline or intermediates. This can be more prevalent in open systems exposed to air and light.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).[5]- Use a closed reaction vessel like an autoclave to exclude air and light.[5]- Purify the final product by recrystallization, possibly with the use of decolorizing carbon.[1]
Reaction mixture bumps violently - Over-concentration of reactants.- Rapid, uncontrolled crystallization.- Ensure adequate solvent volume. If using water, do not use less than the recommended amount as it can lead to sudden and rapid crystallization.[1]- Use boiling chips or ensure efficient stirring to promote smooth boiling.
Difficulty in separating this compound from carbanilide Both products precipitating from the reaction mixture.- Take advantage of the differential solubility of the two compounds. Carbanilide is practically insoluble in boiling water, whereas this compound is soluble.[1] Filter the hot reaction mixture to remove carbanilide, then cool the filtrate to crystallize this compound.

Data Presentation: Influence of Reaction Conditions on Product Yield

The following table summarizes the impact of different reaction conditions on the yield of this compound and the formation of the dithis compound byproduct, based on data from experimental studies.

Aniline HCl:Urea:Water Molar Ratio Temperature (°C) Time (min) Aniline HCl Conversion (%) This compound Selectivity (%) This compound Yield (%) Dithis compound Selectivity (%) Dithis compound Yield (%) Reference
1:1.5:80120409774722423[5]
1:2:50130309975822221.7[5]
1:4:6011060987674.52221.5[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline Hydrochloride and Urea (Minimizing Carbanilide)

This protocol is adapted from a procedure that aims to maximize this compound yield by periodically removing it from the reaction mixture.[1]

Materials:

  • Aniline hydrochloride (390 g, 3 moles)

  • Urea (190 g, 3.2 moles)

  • Water (1500 mL)

Procedure:

  • In a 3-liter flask equipped with a reflux condenser, dissolve the aniline hydrochloride and urea in water.

  • Heat the solution to boiling and maintain a gentle reflux. After approximately one hour, crystals of carbanilide will begin to separate.

  • After 1.5 to 2 hours of boiling, rapidly filter the hot mixture by suction to remove the precipitated carbanilide. Wash the crystals with 100 mL of boiling water and combine the filtrate and washings.

  • Chill the filtrate in an ice bath to crystallize the this compound.

  • Collect the this compound crystals by filtration and rinse with a small amount of cold water.

  • The filtrate can be returned to the reaction flask and boiled for another 1.5 to 2 hours to obtain a second crop of carbanilide and this compound by repeating steps 3-5. This process can be repeated a third time.

  • The crude this compound can be purified by recrystallization from a minimum amount of boiling water, using decolorizing carbon if necessary. If a flocculent precipitate of carbanilide appears as the solution begins to cool, it should be filtered off while the solution is still hot.

Protocol 2: Synthesis of this compound from Aniline Hydrochloride and Potassium Cyanate

This method generally provides a cleaner product with a higher yield of this compound and minimal carbanilide formation.[2]

Materials:

  • Aniline hydrochloride (5 g)

  • Potassium cyanate (4 g)

  • Water (120 mL)

  • Activated charcoal (1-2 g)

Procedure:

  • Dissolve the aniline hydrochloride in hot water in a flask equipped with a reflux condenser.

  • Add the potassium cyanate to the solution.

  • Heat the solution under reflux for 30 minutes.

  • Add the activated charcoal to the boiling solution and filter through a preheated Büchner funnel.

  • Allow the clear filtrate to cool, which will cause the this compound to crystallize.

  • Collect the crystals by filtration and purify them by recrystallization from hot water.

Visualizations

Reaction Pathway for this compound and Carbanilide Formation

ReactionPathway Aniline Aniline This compound This compound (Desired Product) Aniline->this compound + Urea - Ammonia Carbanilide Carbanilide (Dithis compound Byproduct) Aniline->Carbanilide Urea Urea Urea->this compound This compound->Carbanilide + Aniline - Ammonia Isocyanate Phenyl Isocyanate (Intermediate) This compound->Isocyanate Heat Isocyanate->Carbanilide + Aniline Ammonia Ammonia Workflow cluster_reaction Reaction & Isolation Cycle Start 1. Mix Aniline HCl, Urea, and Water Boil 2. Boil for 1.5-2 hours Start->Boil FilterHot 3. Hot Filtration Boil->FilterHot CoolFiltrate 4. Cool Filtrate FilterHot->CoolFiltrate Filtrate IsolateCarbanilide Isolate Carbanilide FilterHot->IsolateCarbanilide Solid Isolatethis compound 5. Isolate this compound CoolFiltrate->Isolatethis compound Reboil 6. Re-boil Filtrate Isolatethis compound->Reboil Remaining Filtrate Purify 7. Purify this compound (Recrystallization) Isolatethis compound->Purify Reboil->Boil Repeat Cycle

References

Technical Support Center: Microbial Degradation of Persistent Phenylurea Herbicides in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the microbial degradation of persistent phenylurea herbicides in soil.

Troubleshooting Guide

This section addresses common issues encountered during experimental work on the microbial degradation of this compound herbicides.

Q1: Why is the degradation of my target this compound herbicide slower than expected in my soil microcosm study?

A1: Several factors can contribute to slow degradation rates. Consider the following troubleshooting steps:

  • Bioavailability: this compound herbicides can strongly adsorb to soil organic matter and clay particles, reducing their availability to microorganisms.[1][2][3][4] The persistence of these herbicides is often linked to their sorption in soil.[1][2][3][4]

    • Troubleshooting: Analyze the organic matter and clay content of your soil. Consider using desorption-promoting agents, like cyclodextrins, to increase bioavailability, though their effectiveness can vary.[5]

  • Sub-optimal Environmental Conditions: Microbial activity is highly dependent on environmental parameters.

    • Troubleshooting:

      • pH: Ensure the soil pH is within the optimal range for the degrading microorganisms. For example, some isoproturon-degrading bacteria exhibit optimal activity at a pH between 7.0 and 7.5.[6][7]

      • Moisture: Maintain soil moisture at an appropriate level, typically around 50-70% of the water-holding capacity, to support microbial activity without creating anaerobic conditions.[6][8]

      • Temperature: Most microbial degradation processes are optimal within a specific temperature range, generally between 20-30°C.[9][10] Low temperatures can significantly slow down degradation.[6][8]

  • Lack of Adapted Microbial Consortia: The soil may lack a sufficient population of microorganisms capable of degrading the specific this compound herbicide.[9][10] Long-term exposure to these herbicides can lead to the adaptation and proliferation of degrading microbial communities.[11][12]

    • Troubleshooting: Consider bioaugmentation by introducing known herbicide-degrading microbial strains or consortia into the soil microcosm.[13][14][15][16] Alternatively, biostimulation by adding nutrients could enhance the activity of the indigenous degrading populations.[5]

  • Formation of Inhibitory Metabolites: The degradation process can sometimes lead to the accumulation of intermediate metabolites that are more toxic than the parent compound, potentially inhibiting further microbial activity.[5][17][18] For example, 3,4-dichloroaniline (B118046) (3,4-DCA), a common metabolite of diuron (B1670789) and linuron, can be more toxic.[5][17][19]

    • Troubleshooting: Monitor the formation and concentration of known metabolites using appropriate analytical techniques. If inhibitory metabolites are detected, investigate co-metabolism strategies or the use of microbial consortia capable of degrading both the parent herbicide and its toxic byproducts.[17]

Q2: How can I confirm that the observed loss of the herbicide is due to microbial degradation and not abiotic factors?

A2: It is crucial to differentiate between biotic and abiotic degradation.

  • Troubleshooting: Set up parallel control experiments:

    • Sterile Control: Use autoclaved or gamma-irradiated soil to eliminate microbial activity. Any loss of the herbicide in this control can be attributed to abiotic processes like hydrolysis or photolysis.

    • No-Herbicide Control: A control without the added herbicide is essential to monitor for any background interference during analysis.

    • Abiotic Degradation: While microbial degradation is the primary mechanism for the breakdown of this compound herbicides in soil, some abiotic processes like photochemical degradation on the soil surface can occur.[9][10][20]

Q3: I am having difficulty isolating pure cultures of microorganisms that can degrade my target this compound herbicide. What could be the reason?

A3: The degradation of complex organic molecules like this compound herbicides in soil is often a community effort.

  • Explanation: It's possible that the complete mineralization of the herbicide is carried out by a microbial consortium, where different species perform sequential degradation steps.[11][19] Some microorganisms may only be able to perform the initial hydrolysis, while others break down the resulting aniline (B41778) derivatives.[11]

    • Troubleshooting:

      • Co-culturing: Attempt to isolate stable microbial consortia instead of single strains.

      • Enrichment Techniques: Use enrichment culture techniques with the target herbicide as the sole source of carbon and/or nitrogen to select for capable microorganisms.[9][10] However, success with this method can be variable.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common persistent this compound herbicides found in soil?

A1: Some of the most frequently studied and detected persistent this compound herbicides include Diuron, Linuron, Isoproturon (B30282), Monuron, and Chlorotoluron.[1][8][20][21]

Q2: What are the primary microbial degradation pathways for this compound herbicides?

A2: The microbial degradation of this compound herbicides generally proceeds through a series of key steps:

  • N-demethylation and/or N-demethoxylation: The initial steps often involve the removal of methyl and/or methoxy (B1213986) groups from the urea (B33335) side chain.[17][22] This leads to the formation of metabolites such as DCPMU (N-(3,4-dichlorophenyl)-N-methylurea) and DCPU (N-(3,4-dichlorophenyl)urea) from diuron.[13][14][17][22]

  • Hydrolysis: The urea bridge is then hydrolyzed by amidase enzymes, leading to the formation of a substituted aniline (e.g., 3,4-dichloroaniline from diuron and linuron) and other byproducts.[11][17]

  • Ring Cleavage: The resulting aniline derivative is further degraded, typically through hydroxylation and subsequent cleavage of the aromatic ring.[17][22] This is often the rate-limiting step and can be carried out by different microorganisms in a consortium.

Q3: What types of microorganisms are known to degrade this compound herbicides?

A3: A variety of bacteria and fungi have been identified as being capable of degrading this compound herbicides. Some prominent examples include species from the genera Arthrobacter, Bacillus, Pseudomonas, Sphingomonas, Variovorax, Aspergillus, Phanerochaete, and Trichoderma.[7][15][16][17][19][23][24][25]

Q4: What are the key factors influencing the persistence of this compound herbicides in soil?

A4: The persistence of these herbicides, often measured by their half-life (DT50), is influenced by a combination of factors:

  • Soil Properties:

    • Organic Matter and Clay Content: Higher organic matter and clay content generally lead to increased adsorption, which can decrease bioavailability and slow down degradation.[3][6][8]

    • pH: Soil pH affects both the chemical stability of the herbicide and the activity of degrading microorganisms.[6][7][8]

  • Climatic Conditions:

    • Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally accelerate microbial degradation.[6][8] Drought conditions can significantly increase persistence.[8]

  • Herbicide Properties: The chemical structure of the herbicide, including the nature and position of substituents on the phenyl ring and the urea group, influences its susceptibility to microbial attack.[5]

Quantitative Data Summary

Table 1: Half-lives (DT50) of Common this compound Herbicides in Soil

HerbicideSoil TypeHalf-life (DT50) in daysReference
DiuronAerobic soil conditions14 - 372[17][25]
LinuronVarious soil types30 - 150 (average 60)[26]
IsoproturonAgricultural soilVaries significantly based on soil pH and microbial population[7]
MonuronNot specified< 30 - 166[21]

Table 2: Performance of Analytical Methods for this compound Herbicide Quantification

Analytical MethodHerbicideLinearity (R²)Recovery (%)LOD (µg/L)LOQ (µg/L)MatrixReference
HPLC-UV/DADDiuron>0.9990 - 1050.01 - 0.820.03 - 5.0Soil, Water[27]
HPLC-UV/DADLinuron>0.9987.8 - 103.70.05 - 1.290.1 - 5.0Water[27]
HPLC-UV/DADIsoproturon>0.9987.8 - 103.70.050.1Water[27]
LC-MS/MSDiuron>0.9985 - 1100.001 - 0.10.003 - 0.3Soil, Water
GC-MSDiuron>0.9980 - 1150.01 - 0.50.03 - 1.5Soil[27]

Experimental Protocols

Protocol 1: Soil Microcosm Setup for Herbicide Degradation Study

This protocol outlines the basic steps for establishing a laboratory soil microcosm to study the degradation of a this compound herbicide.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm depth) from a relevant field site.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

    • Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay), and water holding capacity.

  • Microcosm Assembly:

    • Weigh a specific amount of fresh soil (e.g., 50-100 g) into individual glass jars or flasks.

    • Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity) using sterile deionized water.

    • Pre-incubate the soil microcosms in the dark at a constant temperature (e.g., 25°C) for one week to allow the microbial community to stabilize.

  • Herbicide Application:

    • Prepare a stock solution of the target this compound herbicide in a suitable solvent (e.g., acetone (B3395972) or methanol).

    • Spike the soil with the herbicide solution to achieve the desired final concentration. Ensure the volume of the solvent is minimal to avoid inhibitory effects on microorganisms.

    • Thoroughly mix the soil to ensure even distribution of the herbicide. Allow the solvent to evaporate in a fume hood.

  • Incubation and Sampling:

    • Cover the microcosms with perforated parafilm or a loose cap to allow for gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature.

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

  • Controls:

    • Sterile Control: Use autoclaved soil to assess abiotic degradation.

    • No-Herbicide Control: To check for background interference.

Protocol 2: Extraction and Analysis of this compound Herbicides from Soil by HPLC-UV

  • Extraction:

    • To a soil sample (e.g., 10 g) from the microcosm, add an appropriate extraction solvent (e.g., 20 mL of methanol (B129727) or acetonitrile).

    • Shake the mixture vigorously on a mechanical shaker for a specified time (e.g., 1-2 hours).

    • Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to separate the soil particles from the supernatant.

    • Carefully collect the supernatant. Repeat the extraction process on the soil pellet twice more and combine the supernatants.

  • Cleanup (if necessary):

    • For soils with high organic matter, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering compounds.

  • Analysis:

    • Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using an HPLC system equipped with a UV detector. A C18 column is commonly used for the separation of this compound herbicides.[5][28] The mobile phase is typically a mixture of acetonitrile (B52724) and water.[5]

Visualizations

Microbial_Degradation_Pathway cluster_herbicide Parent Herbicide cluster_intermediates Intermediates cluster_mineralization Mineralization This compound This compound Herbicide (e.g., Diuron) Demethylated N-Demethylated/ N-Demethoxylated Intermediates This compound->Demethylated N-demethylation/ demethoxylation Aniline Substituted Aniline (e.g., 3,4-DCA) Demethylated->Aniline Hydrolysis (Amidase) RingCleavage Ring Cleavage Products Aniline->RingCleavage Hydroxylation & Ring Fission Mineralization CO2 + H2O + Biomass RingCleavage->Mineralization Further Metabolism

Caption: Generalized microbial degradation pathway for this compound herbicides.

Experimental_Workflow A Soil Collection & Preparation B Microcosm Setup (Soil + Moisture Adjustment) A->B C Herbicide Spiking B->C D Incubation (Controlled Temperature & Time) C->D E Sampling at Time Intervals D->E F Solvent Extraction from Soil Samples E->F G Sample Cleanup (e.g., SPE) F->G H Analysis (HPLC or GC-MS) G->H I Data Analysis (Degradation Kinetics) H->I Factors_Influencing_Persistence cluster_soil Soil Properties cluster_climate Climatic Factors cluster_herbicide Herbicide Properties Persistence Herbicide Persistence in Soil OrganicMatter Organic Matter & Clay (Sorption) OrganicMatter->Persistence increases pH Soil pH pH->Persistence influences MicrobialBiomass Microbial Biomass & Activity MicrobialBiomass->Persistence decreases Temperature Temperature Temperature->Persistence decreases (at optimum) Moisture Moisture Moisture->Persistence decreases (at optimum) Structure Chemical Structure (e.g., logKow) Structure->Persistence determines Concentration Application Rate Concentration->Persistence can influence rate

References

Neutralizing residual chlorine in drinking water for accurate phenylurea analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of phenylurea compounds in chlorinated drinking water. Accurate quantification of these herbicides requires effective neutralization of residual chlorine to prevent analyte degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound analytes. Analyte Degradation by Residual Chlorine: Incomplete or ineffective neutralization of residual chlorine can lead to the chemical degradation of this compound herbicides.[1]1. Verify Quenching Agent Addition: Ensure the appropriate quenching agent was added to the sample immediately upon collection. 2. Increase Quenching Agent Concentration: If low-level chlorine is still suspected, a slight increase in the concentration of the quenching agent may be necessary. However, be mindful of potential interferences from the agent itself. 3. Evaluate a Different Quenching Agent: Ascorbic acid is generally recommended for organic analytes.[2][3][4][5] If using another agent, consider switching to ascorbic acid.
Inconsistent or non-reproducible results. Variable Residual Chlorine Levels: The concentration of residual chlorine can vary between samples, leading to inconsistent analyte degradation if a fixed amount of quenching agent is used.1. Measure Residual Chlorine: If possible, measure the residual chlorine in a parallel sample to adjust the amount of quenching agent accordingly. 2. Standardize Sampling Time: Collect all samples at a similar time of day to minimize variations in chlorine levels due to water treatment plant operations.
Interference peaks in the chromatogram. Quenching Agent Interference: The quenching agent or its byproducts may co-elute with the this compound analytes, causing analytical interference.1. Analyze a Quenched Blank: Prepare a blank sample (deionized water) with the quenching agent and run it through the entire analytical procedure to identify any potential interference peaks. 2. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column to achieve better separation between the analytes and interfering peaks.[6][7][8] 3. Choose a Non-interfering Quencher: If interference is persistent, test a different quenching agent. For example, if using sodium sulfite (B76179), consider ascorbic acid.
Poor peak shape or splitting. Matrix Effects: The quenching agent, when present at high concentrations, can alter the sample matrix and affect the chromatography.1. Dilute the Sample: If the analyte concentration is sufficiently high, a dilution may mitigate matrix effects. 2. Optimize Solid-Phase Extraction (SPE): Ensure the SPE protocol effectively removes the quenching agent and other matrix components. A different sorbent material may be required.[6][8][9]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to neutralize residual chlorine in drinking water samples before this compound analysis?

Residual chlorine is a powerful oxidizing agent used to disinfect drinking water.[10][11] However, it can react with and degrade organic molecules like this compound herbicides.[1] This degradation leads to inaccurate and artificially low measurements of the target analytes. To obtain an accurate concentration, residual chlorine must be "quenched" or neutralized immediately after sample collection.[2][3][5]

Q2: What are the most common quenching agents for residual chlorine?

Commonly used quenching agents include ascorbic acid, sodium thiosulfate, sodium sulfite, and ammonium (B1175870) chloride.[2][3][5][12]

Q3: Which quenching agent is best for this compound analysis?

For the analysis of organic disinfection by-products (DBPs), which are structurally similar to this compound herbicides in their susceptibility to chlorine, ascorbic acid is often recommended.[2][3][4][5] It is effective at quenching chlorine and generally has minimal impact on the stability of many organic compounds. Sodium sulfite is also effective but can sometimes adversely affect the measurement of certain organic DBPs.[2]

Q4: How much quenching agent should I add to my samples?

The amount of quenching agent required depends on the concentration of residual chlorine in the water sample. It is crucial to add a sufficient amount to completely neutralize the chlorine without adding a large excess that could interfere with the analysis.

Quenching AgentTypical Concentration of Stock SolutionRecommended Volume
Sodium Thiosulfate10% (w/v)0.1 mL per 100 mL of sample
Ascorbic Acid10 mg/mL0.5 - 1.0 mL per 500 mL of sample
Sodium Sulfite10% (w/v)0.1 mL per 100 mL of sample

Note: These are general guidelines. It is advisable to determine the optimal amount for your specific water matrix and expected chlorine levels.

Q5: Can the quenching agent interfere with my HPLC-UV or LC-MS analysis?

Yes, it is possible for the quenching agent or its reaction byproducts to cause interference. For example, some quenching agents may absorb UV light at the same wavelength as the this compound analytes or suppress ionization in an MS source. It is essential to run a "quenched blank" (reagent water with the quenching agent) to assess any potential interferences.[4]

Q6: What is a typical experimental workflow for this compound analysis in chlorinated water?

A standard workflow involves sample collection and preservation, solid-phase extraction (SPE) to concentrate the analytes and clean up the sample, followed by analysis using High-Performance Liquid Chromatography (HPLC) with a suitable detector.[6][7][8][9]

Experimental Protocol: this compound Analysis by HPLC-UV

This protocol provides a general methodology for the determination of this compound herbicides in drinking water.

1. Sample Collection and Preservation:

  • Collect a 500 mL water sample in an amber glass bottle.[9]
  • Immediately add a chlorine quenching agent. For example, add 1 mL of a 10 mg/mL ascorbic acid solution.
  • Mix the sample by inverting the bottle several times.
  • Store the sample at 4°C until extraction.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
  • Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10 mL/min.
  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.
  • Dry the cartridge under vacuum for 10-15 minutes.
  • Elute the this compound herbicides with two 3 mL aliquots of methanol or acetonitrile (B52724) into a collection tube.[6][9]

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  • Reconstitute the residue in 1 mL of the mobile phase starting composition.
  • Vortex the sample to ensure the residue is fully dissolved.
  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

  • HPLC System: An HPLC system equipped with a UV detector.[6][8]
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[6][7] For example, a starting condition of 40% acetonitrile and 60% water, with a linear gradient to 80% acetonitrile over 15 minutes.
  • Flow Rate: 1.0 mL/min.[6]
  • Injection Volume: 20 µL.
  • Detection Wavelength: Typically in the range of 210-250 nm, depending on the specific this compound compounds.[6][7]
  • Quantification: Create a calibration curve using external standards of the target this compound herbicides.

Workflow and Logic Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (500 mL Water) Quenching 2. Chlorine Quenching (e.g., Ascorbic Acid) SampleCollection->Quenching SPE 3. Solid-Phase Extraction (C18 Cartridge) Quenching->SPE Concentration 4. Concentration & Reconstitution (Nitrogen Evaporation) SPE->Concentration HPLC 5. HPLC-UV Analysis Concentration->HPLC Data 6. Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low Analyte Recovery? Cause1 Incomplete Quenching? Start->Cause1 Cause2 Analyte Degradation Pre-Quenching? Start->Cause2 Cause3 SPE Issues? Start->Cause3 Solution1 Increase Quencher Conc. or Change Quencher Cause1->Solution1 Solution2 Quench Immediately After Collection Cause2->Solution2 Solution3 Optimize SPE Method (Sorbent, Solvents) Cause3->Solution3

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Optimizing Phenylurea Compound Extraction through Sample pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced extraction of phenylurea compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing sample pH during solid-phase extraction (SPE). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and improve your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample pH for extracting this compound compounds using reversed-phase SPE?

A1: For most neutral this compound herbicides, the sample pH generally has a minimal impact on extraction efficiency within a range of 3 to 10. However, to ensure the compounds are in their most non-polar, neutral form for optimal retention on C18 or other reversed-phase sorbents, a slightly acidic to neutral pH is often recommended. Some studies suggest adjusting the sample pH to below 3, particularly for water samples, to enhance recovery, though comprehensive data across a wide range of phenylureas is limited. It is advisable to perform a preliminary pH optimization study for your specific analytes and matrix.

Q2: How does pH affect the chemical stability of this compound compounds during sample preparation?

A2: this compound herbicides are generally stable in aqueous solutions at a neutral pH (between 4 and 10) under moderate temperatures. However, their stability can be compromised under strongly acidic or basic conditions, where hydrolysis can occur, leading to degradation. Therefore, it is crucial to avoid extreme pH values during the entire sample preparation process to maintain the integrity of the target analytes.

Q3: Can I use the same pH for all types of this compound compounds?

A3: While many this compound herbicides are neutral, some may have acidic or basic properties depending on their specific chemical structure. The pKa value of a compound dictates the pH at which it will be ionized. For acidic compounds, adjusting the sample pH to approximately 2 units below the pKa will ensure they are in their neutral form. Conversely, for basic compounds, the pH should be adjusted to about 2 units above the pKa. Since pKa values can vary between different this compound compounds, a universal pH may not be optimal for all. It is best to determine the pKa of your specific analytes of interest to guide pH adjustment.

Q4: What are the consequences of using a suboptimal sample pH for extraction?

A4: Using a suboptimal pH can lead to reduced extraction efficiency and poor recovery of your target analytes. If the this compound compounds are ionized, their affinity for the non-polar stationary phase in reversed-phase SPE will decrease, causing them to be washed away during sample loading and washing steps. This results in inaccurate quantification and can compromise the sensitivity of your analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Compounds Sample pH is causing ionization of the analytes, reducing their retention on the SPE sorbent.Adjust the sample pH to ensure the this compound compounds are in their neutral form. For unknown pKa values, test a range of pH values (e.g., 3, 5, 7, 9) to determine the optimal condition for your specific analytes.
This compound compounds are degrading due to extreme sample pH.Ensure the sample pH is maintained within a stable range (typically 4-10) throughout the extraction process. Avoid highly acidic or alkaline conditions.
High Variability in Recovery Inconsistent sample pH across different samples.Use a calibrated pH meter and appropriate buffers to ensure consistent and accurate pH adjustment for all samples before extraction.
Analyte Breakthrough During Sample Loading The analytes are not sufficiently retained on the SPE sorbent due to improper pH.In addition to optimizing the sample pH, ensure the SPE cartridge is properly conditioned and that the sample loading flow rate is slow and steady to allow for adequate interaction between the analytes and the sorbent.
Co-elution of Interferences The sample pH may be affecting the retention of matrix components, causing them to co-elute with the analytes of interest.Experiment with different sample pH values to see if it's possible to selectively retain the analytes while minimizing the retention of interfering compounds. A change in pH might alter the charge of matrix components, affecting their interaction with the sorbent.

Data Presentation

Due to the limited availability of comprehensive, publicly accessible quantitative data directly comparing the percentage recovery of a wide range of this compound compounds at various specific pH values, a detailed comparative table cannot be provided at this time. However, the general principle for reversed-phase SPE is to ensure the analytes are in their neutral, non-ionized form for maximum retention. The pKa of a compound is the primary determinant of its ionization state at a given pH.

Table 1: General Guidance for pH Adjustment Based on this compound Compound Properties

Compound Type General pKa Range Recommended Sample pH for Reversed-Phase SPE Rationale
Neutral Phenylureas Not applicable (no ionizable group)6.0 - 8.0To maintain neutrality and stability.
Acidic Phenylureas (Example: pKa ~ 4)< 2.0To keep the compound in its protonated, neutral form.
Basic Phenylureas (Example: pKa ~ 9)> 11.0To keep the compound in its deprotonated, neutral form.

Note: Specific pKa values for individual this compound compounds should be consulted for precise pH adjustments.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound Compounds from Water Samples

This protocol provides a general procedure for the extraction of this compound herbicides from aqueous samples using a C18 SPE cartridge.

1. Materials and Reagents

2. Sample Preparation

  • Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • Using a calibrated pH meter, adjust the pH of the water sample to the predetermined optimal value using dilute HCl or NaOH. For neutral phenylureas, adjusting to pH 7 is a common starting point.

3. SPE Cartridge Conditioning

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Pass 5 mL of methanol through each cartridge to activate the sorbent.

  • Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out at this stage.

4. Sample Loading

  • Load the pH-adjusted water sample (e.g., 100 mL) onto the conditioned cartridge at a slow and steady flow rate of approximately 5-10 mL/min.

5. Cartridge Washing

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences that may have been retained.

6. Cartridge Drying

  • Dry the cartridge thoroughly by drawing air through it under full vacuum for 15-20 minutes. This step is crucial to remove any remaining water before elution with an organic solvent.

7. Elution

  • Place a collection tube inside the vacuum manifold under each cartridge.

  • Elute the retained this compound compounds by passing two 3 mL aliquots of acetonitrile through the cartridge. Allow the solvent to soak the sorbent bed for a minute before applying vacuum to draw it through.

8. Extract Concentration and Reconstitution

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase of your analytical method (e.g., acetonitrile/water mixture).

  • Vortex the vial to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis by HPLC-UV or LC-MS.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter Sample Sample->Filter Adjust_pH Adjust Sample pH Filter->Adjust_pH Condition Condition Cartridge (Methanol & Water) Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Acetonitrile) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze Analyze by HPLC/LC-MS Reconstitute->Analyze

Caption: Experimental workflow for the solid-phase extraction of this compound compounds.

ph_logic Start Start: Assess this compound Compound Properties pKa_known Is the pKa known? Start->pKa_known Neutral Is the compound acidic, basic, or neutral? pKa_known->Neutral Yes Optimize_pH Perform pH optimization experiment (e.g., pH 3, 5, 7, 9) pKa_known->Optimize_pH No Adjust_acid Adjust pH to ~2 units below pKa Proceed Proceed with SPE Adjust_acid->Proceed Adjust_base Adjust pH to ~2 units above pKa Adjust_base->Proceed Neutral->Adjust_acid Acidic Neutral->Adjust_base Basic Adjust_neutral Adjust pH to neutral (e.g., pH 7) Neutral->Adjust_neutral Neutral Adjust_neutral->Proceed Optimize_pH->Proceed

Technical Support Center: Enhancing Oral Bioavailability and In Vivo Stability of Phenylurea Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of phenylurea-based drug candidates. The focus is on strategies to improve oral bioavailability and in vivo stability, crucial factors for therapeutic efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Dissolution Issues

Q1: My this compound compound shows high variability in my in vitro assays, particularly in IC50 values. What is the likely cause?

A1: High variability in in vitro assays with this compound compounds often stems from their poor aqueous solubility.[1] These compounds are typically dissolved in a high concentration in an organic solvent like DMSO for a stock solution. When this stock is diluted into aqueous assay buffers, the compound can precipitate, especially at higher concentrations. This leads to an inconsistent and lower-than-expected effective concentration of the compound in the assay, resulting in variable IC50 values.[1]

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the final assay buffer.

    • Reduce Final DMSO Concentration: Minimize the percentage of DMSO in the final assay volume, ideally to less than 0.5%.

    • Use of Surfactants: Consider adding a small, non-interfering concentration of a pharmaceutically acceptable surfactant to the assay buffer to improve wettability and prevent precipitation.

    • Pre-incubation and Mixing: After adding the compound to the buffer, ensure thorough mixing and allow for a brief pre-incubation period for equilibration before adding to the cells or protein.[1]

Q2: My compound has very low aqueous solubility (<0.1 mg/mL). What formulation strategies should I consider for in vivo oral dosing?

A2: For compounds with low aqueous solubility, several formulation strategies can significantly enhance dissolution and subsequent absorption. This compound candidates often fall under the Biopharmaceutics Classification System (BCS) Class II, which is characterized by low solubility and high permeability. The primary goal is to increase the dissolution rate in the gastrointestinal fluids.[2]

  • Recommended Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate. ASDs are a highly effective method for enhancing the bioavailability of poorly soluble drugs.[3]

    • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine microemulsion in the GI tract. This enhances solubilization and can promote lymphatic uptake, partially bypassing the liver.

    • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within a cyclodextrin's hydrophilic cavity forms a soluble inclusion complex, improving its aqueous solubility.

In Vivo Stability and Metabolism Issues

Q3: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the reason?

A3: This is a common discrepancy that can be attributed to several factors beyond simple solubility issues:[1]

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes (like CYPs) into an inactive form.[1]

  • Efflux Pump Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[1]

Q4: How can I determine if high first-pass metabolism is the primary reason for low oral bioavailability?

A4: A combination of in vitro and in vivo experiments is necessary to pinpoint first-pass metabolism as the culprit:

  • In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes, which are rich in CYP enzymes, and measure the rate of its disappearance over time. A short metabolic half-life suggests susceptibility to hepatic metabolism.

  • Compare Oral (PO) vs. Intravenous (IV) Dosing: Conduct a pharmacokinetic study in an animal model (e.g., rats) where the drug is administered both orally and intravenously. A significantly lower Area Under the Curve (AUC) for the oral dose compared to the IV dose strongly indicates poor absorption and/or a high first-pass effect.

Data Presentation: Enhancing Bioavailability of Sorafenib (B1663141)

The following tables summarize quantitative data from preclinical studies on Sorafenib, a this compound-based kinase inhibitor, demonstrating the impact of formulation strategies on oral bioavailability.

Table 1: In Vivo Pharmacokinetic Parameters of Sorafenib in Different Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)Relative Bioavailability (%)
Pure Sorafenib Suspension207.25 ± 1.751.5 ± 0.232.4 ± 1.72100% (Reference)
Liquisolid Compact (LSC14)2025.76 ± 1.221.0 ± 0.05103.61 ± 1.05~320%
NanomatrixNot Specified--13-33 times higher than suspension1300-3300%

Data compiled from multiple sources for illustrative purposes.[4][5][6]

Table 2: Pharmacokinetic Parameters of Sorafenib in Dogs

FormulationDoseCmaxAUCRelative Bioavailability (%)
Nexavar® (Marketed Product)Not SpecifiedReferenceReference100% (Reference)
Amorphous Solid Dispersion (ASD) TabletNot Specified~50% higher~50% higher~150%

Data from a study comparing a developed ASD tablet to the marketed product, Nexavar®.[7][8]

Visualizations: Workflows and Pathways

Logical Decision Tree for Formulation Strategy

G start Start: Low Oral Bioavailability solubility Is aqueous solubility < 0.1 mg/mL? start->solubility metabolism Is in vitro metabolic half-life short? solubility->metabolism Yes permeability Is Caco-2 efflux ratio high? solubility->permeability No sol_enhance Solubility Enhancement: - Amorphous Solid Dispersion - Lipid-Based (SEDDS) - Particle Size Reduction metabolism->sol_enhance No prodrug Chemical Modification: - Prodrug approach to mask metabolic soft spots metabolism->prodrug Yes efflux_inhib Formulation Strategy: - Include P-gp inhibitors (e.g., certain excipients) permeability->efflux_inhib Yes reassess Re-evaluate Permeability & In Vivo PK permeability->reassess No sol_enhance->reassess prodrug->reassess efflux_inhib->reassess

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Experimental Workflow for In Vivo Pharmacokinetic Study

G start Start: In Vivo PK Study acclimatize Animal Acclimatization (e.g., Rats, 5-7 days) start->acclimatize fasting Overnight Fasting (if required) acclimatize->fasting dosing Oral (gavage) or IV (bolus) Dose Administration fasting->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis LC-MS/MS Analysis of Drug Concentration plasma->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_calc end End: Report PK Profile pk_calc->end

Caption: General workflow for an in vivo pharmacokinetic study.

Metabolic Pathway of this compound Drugs

G drug This compound Drug (e.g., Sorafenib) absorption GI Absorption drug->absorption liver Liver (Hepatocytes) absorption->liver Portal Vein cyp3a4 CYP3A4 Enzyme liver->cyp3a4 Metabolism circulation Systemic Circulation liver->circulation Unchanged Drug metabolite Oxidative Metabolites (e.g., N-oxides) cyp3a4->metabolite excretion Excretion metabolite->excretion circulation->excretion Renal/Biliary

Caption: First-pass metabolism of this compound drugs via CYP enzymes.

Experimental Protocols

Protocol 1: Amorphous Solid Dispersion (ASD) Preparation (Solvent Evaporation Method)
  • Objective: To prepare an amorphous solid dispersion of a this compound compound to enhance its aqueous solubility.

  • Materials:

    • This compound compound (API)

    • Polymer (e.g., PVP K30, HPMC-AS)

    • Volatile organic solvent (e.g., dichloromethane, methanol, acetone) capable of dissolving both API and polymer.

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Solubilization: Accurately weigh the API and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inner wall of the flask.

    • Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at a specified temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

    • Pulverization and Sieving: Gently pulverize the dried ASD using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

    • Characterization: Store the final product in a desiccator. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the API.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a this compound compound and determine if it is a substrate for efflux transporters like P-gp.

  • Materials:

    • Caco-2 cells (ATCC)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

    • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)

    • Test compound, positive control (e.g., propranolol (B1214883) - high permeability), negative control (e.g., mannitol (B672) - low permeability)

    • LC-MS/MS system for analysis

  • Procedure:

    • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 1.5 x 10⁵ cells/cm². Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer.[9]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²), indicating a tight monolayer.[10]

    • Permeability Measurement (Apical to Basolateral - A to B):

      • Wash the monolayer with pre-warmed transport buffer.

      • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

    • Permeability Measurement (Basolateral to Apical - B to A):

      • Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This direction is used to assess active efflux.

    • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

      • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
  • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound compound after oral administration.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Materials:

    • Test compound formulated for oral delivery (e.g., in a suspension with 0.5% CMC-Na).

    • Oral gavage needles.

    • Blood collection supplies (e.g., heparinized tubes).

    • Centrifuge.

    • LC-MS/MS system.

  • Procedure:

    • Acclimatization and Fasting: Acclimate rats for at least 5 days before the study. Fast the animals overnight (12-18 hours) with free access to water.[11]

    • Dosing: Administer the formulated compound orally via gavage at a specific dose (e.g., 25 mg/kg).[12] The dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).[12]

    • Blood Sampling: Collect blood samples (approx. 150-250 µL) from the suborbital vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12][13] Place samples into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples (e.g., 20,800 x g for 10 minutes at 4°C) to separate the plasma.[12] Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

    • Sample Analysis: Determine the concentration of the drug in the plasma samples using a validated UHPLC-MS/MS method.[12]

    • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[13]

References

Troubleshooting N-demethylation in the metabolic pathways of phenylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the N-demethylation of phenylurea herbicides.

Frequently Asked Questions (FAQs) - Troubleshooting Experiments

Q1: My in vitro microsomal assay shows very low or no N-demethylation of my this compound herbicide. What are the potential causes and solutions?

A1: Low or absent N-demethylation activity in microsomal assays is a common issue. Several factors related to the assay conditions and the microsomes themselves can contribute to this problem.

Troubleshooting Low N-demethylation Activity in Microsomal Assays

Potential CauseExplanationTroubleshooting Steps
Inactive Microsomes Liver microsomes are sensitive to storage conditions and freeze-thaw cycles, which can lead to a loss of enzymatic activity.- Aliquot microsomes upon receipt to minimize freeze-thaw cycles. - Thaw microsomes rapidly at 37°C and keep them on ice until use. - Use a consistent source and lot of microsomes for your experiments.
Cofactor Issues N-demethylation by cytochrome P450 enzymes is dependent on the cofactor NADPH. An improperly prepared or degraded NADPH regenerating system will limit the reaction.- Prepare the NADPH regenerating system fresh for each experiment. - Ensure all components of the system (NADP+, glucose-6-phosphate, etc.) are at the correct concentrations. - Run a positive control with a compound known to be metabolized by P450s to verify the activity of the regenerating system.
Sub-optimal Incubation Conditions The pH, temperature, and incubation time can all affect enzyme activity.- Ensure the incubation buffer is at the optimal pH (typically pH 7.4). - Maintain a constant temperature of 37°C during incubation. - Optimize the incubation time; if the turnover is very slow, a longer incubation may be needed, but be mindful of enzyme stability over time.
Pipetting Inaccuracies The small volumes used in microsomal assays are prone to pipetting errors, leading to incorrect concentrations of the substrate, microsomes, or cofactors.- Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions like microsomal suspensions.
Herbicide Solubility This compound herbicides often have low aqueous solubility. Precipitation of the compound in the assay buffer will lead to an inaccurate substrate concentration.- Visually inspect for precipitation when adding the herbicide stock solution to the buffer. - Keep the final concentration of the organic solvent (e.g., DMSO) used to dissolve the herbicide consistent and as low as possible (ideally <0.5%).

Q2: I am not detecting any demethylated metabolites in my whole-cell biotransformation assay. What could be the problem?

A2: In whole-cell assays, factors related to the cells themselves and the interaction of the herbicide with the cells can affect the outcome.

Troubleshooting Whole-Cell Biotransformation Assays

Potential CauseExplanationTroubleshooting Steps
Low Cell Permeability The this compound herbicide may not be efficiently crossing the cell membrane to reach the metabolic enzymes inside.- Review the physicochemical properties of your herbicide (e.g., logP) to assess its likely permeability. - If permeability is suspected to be low, consider using permeabilizing agents, but be aware they can affect cell viability.
Efflux Pump Activity The cells may be actively transporting the herbicide out before it can be metabolized.- Research if the cell line you are using is known to have high expression of efflux pumps. - Consider using an efflux pump inhibitor as a control experiment to see if metabolite formation increases.
Insufficient Incubation Time The rate of metabolism in whole cells may be slower than in isolated microsomes.- Perform a time-course experiment to determine the optimal incubation time for metabolite detection.
Cell Viability Issues The herbicide itself or the solvent used may be toxic to the cells, leading to reduced metabolic activity.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the herbicide concentrations used in your experiment. - Ensure the final solvent concentration is not cytotoxic.
Incorrect Cell Density An insufficient number of cells will result in a low overall metabolic capacity.- Optimize the cell density for your assay to ensure there is enough enzymatic activity to produce detectable levels of metabolites.

Q3: How can I confirm that the N-demethylation I'm observing is mediated by cytochrome P450 enzymes?

A3: You can use P450 inhibitors to see if they reduce the formation of the demethylated metabolites.

Confirmation of P450-Mediated Metabolism

MethodDescription
Chemical Inhibition Pre-incubate your microsomal or cellular preparation with a known P450 inhibitor before adding the this compound herbicide. A significant decrease in N-demethylation suggests P450 involvement.
Common Inhibitors - Malathion: A general inhibitor of P450s. - 1-Aminobenzotriazole (ABT): A broad-spectrum, mechanism-based P450 inhibitor. - Piperonyl butoxide (PBO): Another commonly used P450 inhibitor.

A detailed protocol for a P450 inhibition assay is provided in the "Experimental Protocols" section.

Q4: My HPLC analysis of the N-demethylation reaction is showing inconsistent retention times and peak shapes. What should I check?

A4: HPLC issues can often be resolved by systematically checking the different components of the system.

HPLC Troubleshooting for this compound Herbicide Analysis

SymptomPotential CauseSuggested Solution
Drifting Retention Times - Inconsistent mobile phase composition. - Fluctuating column temperature. - Poor column equilibration.- Prepare fresh mobile phase. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run.
Ghost Peaks - Contamination in the injector or column. - Carryover from a previous injection.- Flush the column with a strong solvent. - Clean the injection port and syringe. - Run blank injections between samples.
Split or Tailing Peaks - Column void or contamination. - Mismatched pH between sample solvent and mobile phase.- Replace the column or use a guard column. - Ensure the sample is dissolved in a solvent similar to the mobile phase.
High Backpressure - Blockage in the system (e.g., guard column, tubing, or column frit). - Precipitated buffer in the mobile phase.- Systematically check for blockages by removing components in order from the detector back to the pump. - Filter all mobile phases and ensure buffer components are fully dissolved.

Quantitative Data Summary

The following tables summarize key quantitative data related to the N-demethylation of common this compound herbicides.

Table 1: In Vitro N-demethylation Kinetics of Diuron in Liver Microsomes from Various Species

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Dog150 ± 1020 ± 37.5
Monkey130 ± 1025 ± 45.2
Rabbit110 ± 930 ± 53.7
Mouse90 ± 835 ± 62.6
Human80 ± 740 ± 72.0
Minipig70 ± 645 ± 81.6
Rat60 ± 550 ± 91.2
Data is presented as mean ± S.E. for three replicates.

Table 2: Degradation Rates of this compound Herbicides in Soil

HerbicideDegradation PathwayObservation
Isoproturon (B30282) N-demethylationThe initial N-demethylation is often the rate-limiting step in the complete mineralization of isoproturon in soil.[1]
Linuron (B1675549) N-dealkylationDegradation of linuron can be faster than other phenylureas, leading to successively dealkylated metabolites.[2]
Diuron N-demethylationInvolves successive N-demethylation steps.
Chlorotoluron N-demethylation & HydroxylationInvolves both N-demethylation and hydroxylation.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay for N-demethylation

This protocol determines the rate of N-demethylation of a this compound herbicide in a liver microsomal suspension.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in the phosphate buffer. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Prepare a stock solution of the this compound herbicide in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the stop solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard for analytical quantification).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, add the phosphate buffer.

    • Add the herbicide working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the liver microsomes to achieve the desired final concentration (e.g., 0.5 mg/mL).

    • Immediately after adding the microsomes, take a time point zero (T0) sample by transferring an aliquot to the stop solution.

    • Incubate the reaction mixture at 37°C.

    • Take samples at various time points (e.g., 5, 15, 30, 60 minutes) by transferring aliquots to the stop solution.

  • Sample Processing and Analysis:

    • Vortex the samples with the stop solution and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or plate for analysis.

    • Analyze the samples by a validated analytical method, such as LC-MS/MS, to quantify the parent herbicide and its demethylated metabolites.

  • Data Analysis:

    • Plot the concentration of the parent herbicide and metabolites over time.

    • Calculate the rate of disappearance of the parent compound and the rate of formation of the metabolites.

Protocol 2: Whole-Cell Biotransformation Assay

This protocol assesses the N-demethylation of a this compound herbicide using a suspension of cultured cells.

  • Cell Culture and Preparation:

    • Culture the desired cell line to a sufficient density.

    • Harvest the cells and wash them twice with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the assay buffer to a predetermined cell density.

  • Biotransformation Assay:

    • Add the cell suspension to a flask or multi-well plate.

    • Add the this compound herbicide from a stock solution to the desired final concentration.

    • Incubate the cell suspension under appropriate conditions (e.g., 37°C with shaking).

    • Collect samples of the entire cell suspension at various time points.

  • Sample Extraction and Analysis:

    • Extract the herbicide and its metabolites from the samples. This may involve cell lysis followed by liquid-liquid or solid-phase extraction.

    • Analyze the extracts by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 3: Cytochrome P450 Inhibition Assay

This protocol is used to determine if P450 enzymes are responsible for the observed N-demethylation.

  • Assay Setup:

    • Prepare the microsomal incubation mixture as described in Protocol 1.

    • Prepare stock solutions of the P450 inhibitor (e.g., malathion, ABT).

  • Inhibition Experiment:

    • In separate tubes, pre-incubate the microsomes with a range of concentrations of the P450 inhibitor for a short period (e.g., 15 minutes) at 37°C.

    • Include a control incubation without the inhibitor.

    • Initiate the N-demethylation reaction by adding the this compound herbicide.

    • Incubate for a fixed time point where metabolism is in the linear range.

    • Stop the reaction and process the samples as described in Protocol 1.

  • Data Analysis:

    • Quantify the formation of the N-demethylated metabolite in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition at each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation).

Visualizations

N_demethylation_pathway cluster_herbicide Parent Herbicide cluster_metabolites Metabolites Parent This compound Herbicide (N,N-dimethyl) Metabolite1 Mono-N-demethylated Metabolite Parent->Metabolite1 - CH3 Metabolite2 Di-N-demethylated Metabolite Metabolite1->Metabolite2 - CH3 Enzyme Cytochrome P450 (or other N-demethylase) Enzyme->Parent Enzyme->Metabolite1

Caption: this compound herbicide N-demethylation pathway.

troubleshooting_workflow Start Low/No N-demethylation Activity Observed CheckMicrosomes Check Microsome Activity (Positive Control) Start->CheckMicrosomes CheckCofactors Verify Cofactor Integrity (Freshly Prepared) Start->CheckCofactors CheckConditions Optimize Assay Conditions (pH, Temp, Time) Start->CheckConditions CheckSolubility Assess Herbicide Solubility (Visual Inspection) Start->CheckSolubility P450Inhibition Perform P450 Inhibition Assay (e.g., with Malathion) CheckMicrosomes->P450Inhibition CheckCofactors->P450Inhibition CheckConditions->P450Inhibition CheckSolubility->P450Inhibition Conclusion Identify Root Cause and Resolve P450Inhibition->Conclusion

Caption: Troubleshooting workflow for low N-demethylation.

experimental_workflow Start Hypothesis: N-demethylation is a key metabolic pathway MicrosomalAssay In Vitro Microsomal Stability Assay Start->MicrosomalAssay WholeCellAssay Whole-Cell Biotransformation Assay Start->WholeCellAssay InhibitionAssay P450 Inhibition Assay MicrosomalAssay->InhibitionAssay Analysis LC-MS/MS Analysis of Parent and Metabolites WholeCellAssay->Analysis InhibitionAssay->Analysis DataInterpretation Data Interpretation: - Calculate kinetic parameters - Determine IC50 values Analysis->DataInterpretation Conclusion Conclusion on the Role of N-demethylation DataInterpretation->Conclusion

Caption: Experimental workflow for investigating N-demethylation.

References

Validation & Comparative

Phenylurea Derivatives as Potent Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylurea scaffold has emerged as a privileged structure in the development of novel anticancer therapeutics. The remarkable success of Sorafenib (B1663141), a multi-kinase inhibitor bearing a diarylurea moiety, has spurred the exploration of a diverse range of this compound derivatives as potent inhibitors of cancer cell proliferation and survival. This guide provides an objective comparative analysis of the performance of various this compound derivatives, supported by experimental data, to aid researchers in the identification and development of next-generation anticancer agents.

Comparative Anti-proliferative Activity

The in vitro cytotoxic activity of this compound derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%, are presented below for a selection of promising this compound derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Sorafenib Diarylurea (Reference)HT-29 (Colon)14.01[1]
A549 (Lung)2.91[1]
HepG2 (Liver)5.69-13.6[2]
Compound 16j N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335)CEM (Leukemia)0.38 - 4.07[3]
Daudi (Lymphoma)0.38 - 4.07[3]
MCF-7 (Breast)0.38 - 4.07[3]
Bel-7402 (Hepatoma)0.38 - 4.07[3]
DU-145 (Prostate)0.38 - 4.07[3]
DND-1A (Melanoma)0.38 - 4.07[3]
LOVO (Colon)0.38 - 4.07[3]
MIA Paca (Pancreatic)0.38 - 4.07[3]
Compound 20 Benzyl (B1604629) urea analogue of SorafenibHT-29 (Colon)3.82[2]
Compound 3d 1,3-dithis compound (B7728601) appended aryl pyridine (B92270)Hela (Cervical)0.56[4]
APPU2n 1,3-dithis compound appended aryl pyridineMCF-7 (Breast)0.76[5]
PC-3 (Prostate)1.85[5]
Compound 5a 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureaKM12 (Colon)1.25[1][6]
SNB-75 (CNS)1.26[1][6]
MDA-MB-435 (Melanoma)1.41[1][6]
SK-MEL-28 (Melanoma)1.49[1][6]
A498 (Renal)1.33[1][6]

Mechanisms of Action: Targeting Key Signaling Pathways

This compound derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth, proliferation, and survival. A common mechanism involves the inhibition of protein kinases, particularly those in the RAF/MEK/ERK and VEGFR signaling cascades.[7]

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Sorafenib and many of its analogs are potent inhibitors of RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell growth.[7]

RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound Derivatives This compound Derivatives This compound Derivatives->RAF

Inhibition of the RAF/MEK/ERK signaling pathway by this compound derivatives.
VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key players in this process. Several this compound derivatives, including Sorafenib, inhibit VEGFR, thereby disrupting tumor angiogenesis.[7]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Signaling Downstream Signaling VEGFR->Downstream Signaling Angiogenesis, Proliferation Angiogenesis, Proliferation Downstream Signaling->Angiogenesis, Proliferation This compound Derivatives This compound Derivatives This compound Derivatives->VEGFR

Inhibition of the VEGFR signaling pathway by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer potential of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the this compound derivative and a vehicle control for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Experimental workflow for the MTT assay.
Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the effect of this compound derivatives on the expression and phosphorylation status of key signaling proteins.

Materials:

  • Cancer cells treated with this compound derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the determination of whether a this compound derivative induces cell cycle arrest.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest treated and untreated cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

The Annexin V-FITC/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, while PI stains the nucleus of cells with compromised membranes.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC and Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest treated and untreated cells and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Conclusion

This compound derivatives represent a promising class of anticancer agents with diverse mechanisms of action. The comparative data presented in this guide highlights the potent anti-proliferative activity of several novel derivatives, some of which exhibit superior or comparable efficacy to the established drug Sorafenib in certain cancer cell lines. The detailed experimental protocols provide a framework for the standardized evaluation of these compounds. Further investigation into the structure-activity relationships and the precise molecular targets of these potent this compound derivatives will be crucial for the development of more effective and selective cancer therapies. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanisms underlying the anticancer effects of this important class of compounds.

References

A Researcher's Guide to Validating the Structure-Activity Relationship of Novel Phenylurea Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Methodological Overview for Drug Development Professionals

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies, particularly kinase inhibitors. The validation of the structure-activity relationship (SAR) for newly synthesized this compound analogs is a critical phase in the hit-to-lead and lead optimization stages of drug discovery.[1][2] This guide provides an objective comparison framework, detailed experimental protocols, and logical workflows to assist researchers in this endeavor.

Comparative Analysis of this compound Analogs

The primary goal of SAR validation is to systematically understand how chemical modifications to a parent structure influence its biological activity.[1] By synthesizing and testing a series of related compounds, researchers can identify the key chemical features that govern potency, selectivity, and pharmacokinetic properties.[1]

Below is a representative table comparing hypothetical this compound analogs against a known standard, Sorafenib, a multi-kinase inhibitor with a this compound core. The data illustrates how modifications can impact target inhibition and cellular activity.

CompoundR-Group ModificationB-Raf V600E IC₅₀ (nM)VEGFR2 IC₅₀ (nM)A549 Cell Viability GI₅₀ (µM)
Sorafenib 4-chloro-3-(trifluoromethyl)phenyl6905.8
Analog 1 4-fluoro-3-(trifluoromethyl)phenyl151108.2
Analog 2 4-chloro-3-(methyl)phenyl5525015.4
Analog 3 4-bromo-3-(trifluoromethyl)phenyl4754.9

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Half-maximal growth inhibition) values represent the concentration that causes 50% inhibition of cell growth.

From this sample data, a preliminary SAR can be deduced:

  • Halogen substitution at the 4-position of the terminal phenyl ring appears crucial for potent activity.

  • Replacing the chloro group with a smaller fluoro group (Analog 1) slightly decreases potency.

  • Replacing the electron-withdrawing trifluoromethyl group with a methyl group (Analog 2) significantly reduces activity.

  • A larger bromo group (Analog 3) maintains or slightly improves potency compared to the chloro group of Sorafenib.

Key Experimental Protocols

Accurate and reproducible data is paramount for establishing a reliable SAR. The following are detailed protocols for essential in vitro assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A variety of formats exist, including radioactive assays ([³²P]-ATP) and non-radioactive luminescence-based assays.[3][4][5]

Example Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added, which converts the generated ADP into ATP and then uses the newly synthesized ATP to drive a luciferase/luciferin reaction, producing a light signal proportional to the initial kinase activity.[5]

  • Procedure:

    • Prepare a reaction plate by adding the kinase, substrate, and buffer solution.

    • Add the synthesized this compound analogs in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding an ATP solution. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the compounds on cell proliferation and is a crucial secondary screen to confirm that biochemical inhibition translates to a cellular effect. The MTT assay is a widely used colorimetric method.

Example Protocol: MTT Cell Viability Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, living cells.[6] The amount of formazan produced is proportional to the number of viable cells.[6]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[7]

    • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 72 hours). Include wells with untreated cells as a negative control.

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.[7]

    • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the results to generate a dose-response curve and determine the GI₅₀ value.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations were created using Graphviz (DOT language) to illustrate a typical SAR validation workflow and a relevant signaling pathway.

SAR Validation Workflow

This diagram outlines the logical progression of experiments in a typical structure-activity relationship study, from initial compound design to in vivo evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_analysis Analysis & Optimization cluster_invivo Preclinical Testing start Hypothesis (Target & Scaffold) synthesis Analog Synthesis start->synthesis biochem Biochemical Assay (e.g., Kinase IC50) synthesis->biochem Test Analogs cell_assay Cell-Based Assay (e.g., MTT GI50) biochem->cell_assay sar_analysis SAR Analysis cell_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization Refine Structure optimization->synthesis Iterative Cycle adme ADME/Tox Profiling optimization->adme Select Lead invivo In Vivo Model (Xenograft) adme->invivo

Caption: A typical workflow for validating the SAR of new chemical entities.

Targeted Signaling Pathway: Raf/MEK/ERK

This compound inhibitors like Sorafenib often target serine/threonine kinases in the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[8][9][10] Understanding this pathway is crucial for interpreting experimental results.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activates RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor (e.g., Sorafenib) Inhibitor->RAF Inhibits

Caption: The Raf/MEK/ERK signaling cascade, a common target for this compound kinase inhibitors.

References

Comparing the in vitro biological activity of different substituted phenylurea compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activity of various substituted phenylurea compounds. Drawing from published experimental data, this report summarizes their anticancer and enzyme-inhibiting properties, offering a valuable resource for identifying promising candidates for further investigation.

Substituted phenylureas are a versatile class of organic compounds demonstrating a broad spectrum of biological activities. Their structural adaptability allows for fine-tuning of their pharmacological properties, leading to their emergence as significant agents in medicine, particularly as anticancer drugs and enzyme inhibitors. This guide synthesizes data from multiple studies to present a comparative overview of their in vitro efficacy.

Comparative Anticancer Activity

The antiproliferative effects of substituted this compound derivatives have been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, serves as a key metric for comparing cytotoxic potency.

Compound ClassCompound IDCancer Cell LineIC50 (µM)
Diaryl Urea (B33335) Derivatives Compound 6aHT-29 (Colon)15.28
A549 (Lung)2.566
SorafenibHT-29 (Colon)14.01
A549 (Lung)2.913
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives Compound 8cA549 (Lung)< 5
Pyridine-Urea Derivatives Compound 8eMCF-7 (Breast)0.11 (72h)
Compound 8nMCF-7 (Breast)0.80 (72h)
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives Compound 5aVarious1.26 - 3.75
Compound 5dVarious1.26 - 3.75[1]
N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea Analogs Compound 16jCEM (Leukemia)0.38 - 4.07[1][2]
Daudi (Lymphoma)"[1][2]
MCF-7 (Breast)"[1][2]
Bel-7402 (Hepatoma)"[1][2]
DU-145 (Prostate)"[1][2]
DND-1A (Melanoma)"[1][2]
LOVO (Colon)"[2]
MIA Paca (Pancreatic)"[2]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives Compound 7iA549 (Lung)1.53 ± 0.46
HCT-116 (Colon)1.11 ± 0.34
PC-3 (Prostate)1.98 ± 1.27

Enzyme Inhibition Profile

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases and other enzymes crucial for disease progression.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a key immunotherapeutic target in cancer. Several this compound derivatives have demonstrated potent and selective inhibition of this enzyme.[3][4]

Compound IDSubstitution PatternIC50 (µM) against IDO1
i12p-methyl0.1 - 0.6[5]
i23p-chloro0.1 - 0.6[5]
i24p-nitro0.1 - 0.6[5]
i18p-fluoro5.475[3][5]
i19p-bromo4.077[3][5]
i3p-chloro5.687[3][5]

Notably, these compounds showed no inhibitory activity against tryptophan 2,3-dioxygenase (TDO), indicating their selectivity for IDO1.[3]

α-Glucosidase Inhibition

Certain this compound-derived Schiff bases have been identified as competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Compound IDSubstitution PatternIC50 (µM) against α-glucosidase
5hm-chloro phenyl2.49 ± 0.10
5ep-fluoro phenyl3.76 ± 0.11
5gm-methyl phenyl4.03 ± 0.12
5sm-fluoro phenyl4.10 ± 0.11
5lNot specified5.10 ± 0.13

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives involves the reaction of a substituted aniline (B41778) with a substituted phenyl isocyanate in an anhydrous solvent.[5][6]

cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Substituted Aniline Reaction Aniline->Reaction Isocyanate Substituted Phenyl Isocyanate Isocyanate->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Stirring Stirring at RT Stirring->Reaction Product Substituted this compound Derivative Reaction->Product Reaction

Caption: General reaction scheme for the synthesis of this compound derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The cytotoxic effects of this compound compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[7][8]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (typically dissolved in DMSO) for a specified period (e.g., 48 or 72 hours).[6][7]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6][8]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Cell viability is calculated relative to control cells, and the IC50 value is determined from the dose-response curve.[7]

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with this compound compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Dissolve formazan crystals D->E F Measure absorbance E->F G Calculate IC50 value F->G

Caption: A typical workflow for an MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[1]

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the recombinant kinase, a specific substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: The reaction is incubated to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: The amount of product formed (phosphorylated substrate or ADP) is quantified using a detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Signaling Pathway Inhibition

Some diaryl ureas, such as sorafenib, are known to inhibit multiple protein kinases involved in tumor progression and angiogenesis. A key pathway targeted by such compounds is the RAF/MEK/ERK signaling cascade, which plays a critical role in regulating cell proliferation and survival.[7]

cluster_pathway RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by this compound compounds.

References

Phenylurea Derivatives Emerge as Potent and Selective IDO1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A new class of phenylurea-based compounds is demonstrating significant promise as highly selective and potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. Recent studies have highlighted several derivatives with sub-micromolar inhibitory activity and high selectivity over the related enzyme, Tryptophan 2,3-dioxygenase (TDO), offering a potential new avenue for the development of next-generation cancer immunotherapies.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] In the tumor microenvironment, overexpression of IDO1 by cancer cells and various immune cells leads to a localized depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites.[3] This metabolic shift impairs the function of effector T-cells and natural killer cells while promoting the activity of regulatory T-cells and myeloid-derived suppressor cells, ultimately allowing cancer cells to escape immune surveillance.[3][4][5] Consequently, inhibiting IDO1 has become a major focus in the development of novel cancer immunotherapies.[1][6]

Recent research has identified a series of this compound derivatives as particularly effective IDO1 inhibitors.[7][8] Notably, compounds designated as i12, i23, and i24 have shown potent IDO1 inhibition with IC50 values in the range of 0.1–0.6 μM.[7][8] A key advantage of these compounds is their high selectivity, as they have demonstrated no inhibitory activity against TDO.[7] This selectivity is crucial as TDO can also contribute to tryptophan metabolism, and dual inhibition may not always be desirable.

Comparative Inhibitory Activity

To contextualize the performance of these novel this compound derivatives, their inhibitory activities are compared with other well-established IDO1 inhibitors, including the clinical candidate Epacadostat.

Compound ClassSpecific Compound/DerivativeIDO1 Enzymatic IC50 (µM)Cellular IDO1 IC50 (µM)TDO SelectivityReference(s)
This compound Compound i120.2Not ReportedNo inhibitory activity[3][7]
This compound Compound i230.6Not ReportedNo inhibitory activity[3][7]
This compound Compound i240.1Not ReportedNo inhibitory activity[3][7]
N,N-dithis compound Compound 3g1.73 ± 0.97Not ReportedNot Reported[9][10]
Hydroxyamidine Epacadostat (INCB024360)0.0720.0071>100-fold vs. IDO2 and TDO2[5][11]
Imidazothiazole BMS-9862050.077 (enzymatic)1.1 (HEK293 cells)Selective over IDO2 and TDO[1][11]

The IDO1 Signaling Pathway and Inhibition

The IDO1 pathway plays a central role in mediating immune suppression within the tumor microenvironment. Pro-inflammatory signals, such as interferon-gamma (IFN-γ), upregulate IDO1 expression in tumor and immune cells.[12][13] The resulting depletion of tryptophan and production of kynurenine leads to the suppression of anti-tumor immune responses. IDO1 inhibitors, including the novel this compound derivatives, act by blocking the enzymatic activity of IDO1, thereby restoring tryptophan levels and preventing the accumulation of immunosuppressive kynurenine. This action is intended to reinvigorate the immune system's ability to recognize and attack cancer cells.

IDO1_Pathway IDO1 Signaling Pathway in Tumor Immune Evasion cluster_TME Tumor Microenvironment cluster_Metabolism Tryptophan Catabolism cluster_Immune_Response Immune Response Tumor_Cell Tumor_Cell IDO1 IDO1 Tumor_Cell->IDO1 Immune_Cell Immune_Cell Immune_Cell->IDO1 IFN_gamma IFN_gamma IFN_gamma->Tumor_Cell Upregulates IFN_gamma->Immune_Cell Upregulates Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Suppression T_Cell_Suppression Tryptophan->T_Cell_Suppression Depletion leads to Kynurenine->T_Cell_Suppression Induces Treg_Activation Treg_Activation Kynurenine->Treg_Activation Induces Immune_Evasion Immune_Evasion T_Cell_Suppression->Immune_Evasion Treg_Activation->Immune_Evasion Phenylurea_Inhibitor This compound Derivatives Phenylurea_Inhibitor->IDO1 Inhibits

IDO1 pathway in immune evasion and inhibitor action.

Experimental Protocols

The validation of novel IDO1 inhibitors relies on robust enzymatic and cell-based assays to determine their potency and selectivity.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified IDO1 enzyme.

Methodology:

  • Recombinant human IDO1 is incubated with a reaction buffer containing L-tryptophan, methylene (B1212753) blue, and ascorbic acid.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

  • The reaction is initiated and allowed to proceed for a specified time at a controlled temperature (e.g., 25-37°C).

  • The reaction is terminated, and the amount of kynurenine produced is quantified, typically by measuring absorbance at 321 nm or by using HPLC.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 Cells)

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular environment.[14]

Methodology:

  • Human cancer cell lines known to express IDO1, such as HeLa or SKOV-3, are seeded in 96-well plates.[3][14]

  • To induce or enhance IDO1 expression, cells are treated with human interferon-gamma (IFN-γ), typically at a concentration of 100 ng/mL, for 24 hours.[3][14]

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • The cells are incubated for an additional 24-48 hours.[3]

  • The supernatant is collected, and the concentration of kynurenine is measured.

  • The cellular IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

The workflow for screening and validating these inhibitors is a multi-step process, starting from initial screening to more complex cellular and in vivo models.

Experimental_Workflow Experimental Workflow for IDO1 Inhibitor Validation A Compound Library (e.g., this compound Derivatives) B Primary Screening: IDO1 Enzymatic Assay A->B C Determine Enzymatic IC50 B->C D Secondary Screening: Cell-Based IDO1 Assay (e.g., HeLa, SKOV-3 cells) C->D E Determine Cellular IC50 D->E F Selectivity Assay: TDO Enzymatic Assay E->F G Assess Selectivity over TDO F->G H In Vivo Studies (e.g., Xenograft Models) G->H I Evaluate Anti-Tumor Efficacy and Pharmacokinetics H->I J Lead Compound Identification I->J

Workflow for the validation of novel IDO1 inhibitors.

Conclusion

The emergence of novel this compound derivatives as potent and selective IDO1 inhibitors represents a significant advancement in the field of cancer immunotherapy. Their sub-micromolar efficacy and, critically, their high selectivity over TDO, position them as strong candidates for further preclinical and clinical development. The data presented herein, alongside established experimental protocols, provide a clear framework for the continued evaluation and comparison of these promising compounds against other IDO1-targeting agents. Further in vivo studies will be crucial to fully elucidate their therapeutic potential and to determine their efficacy in combination with other immunotherapies, such as checkpoint inhibitors.

References

Comparative study of fungal versus bacterial degradation pathways for phenylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylurea herbicides are a significant class of agrochemicals used for broad-spectrum weed control. Their persistence in the environment and potential toxicity necessitate a thorough understanding of their biodegradation. This guide provides a comparative analysis of the degradation pathways employed by two key microbial groups: fungi and bacteria. The information presented is supported by experimental data to aid researchers in developing effective bioremediation strategies.

Comparative Degradation Pathways

Microbial degradation of this compound herbicides, such as diuron, linuron (B1675549), and isoproturon (B30282), proceeds through distinct primary pathways in fungi and bacteria. While both groups can initiate the breakdown of these compounds, the enzymatic machinery and the extent of degradation often differ significantly.

Bacterial degradation is characterized by two main initial strategies: stepwise N-dealkylation of the urea (B33335) side chain or direct hydrolysis of the amide bond.[1][2] This process is often mediated by specific hydrolase and oxygenase enzymes.[2][3][4][5] Notably, several bacterial strains, particularly from genera like Sphingomonas and Variovorax, have demonstrated the ability to completely mineralize this compound herbicides, using them as a sole source of carbon and nitrogen.[6][7] The degradation typically leads to the formation of N-dealkylated intermediates and corresponding aniline (B41778) derivatives, such as 3,4-dichloroaniline (B118046) (3,4-DCA), which can be further metabolized.[1][4][8]

Fungal degradation , in contrast, often involves partial degradation and is characterized by hydroxylation reactions in addition to N-dealkylation.[9][10] Fungi, including species from the genera Mortierella, Cunninghamella, and the white-rot fungus Phanerochaete chrysosporium, utilize powerful, less specific enzyme systems like cytochrome P450 monooxygenases and ligninolytic enzymes (e.g., lignin (B12514952) peroxidase and manganese peroxidase) for the initial attack.[11][12] A key distinction is that complete mineralization of the aromatic ring of this compound herbicides by fungi has not been reported.[1][6][13] Instead, fungal metabolism often results in hydroxylated and N-dealkylated metabolites which may then be available for further degradation by soil bacteria, suggesting a synergistic relationship in the environment.[1][13]

Quantitative Data Summary

The efficiency and byproducts of this compound herbicide degradation vary significantly between different microbial species. The following tables summarize key quantitative data from various studies.

Table 1: Bacterial Degradation of this compound Herbicides
Bacterial StrainHerbicideInitial Conc. (mg/L)Degradation (%)TimeKey MetabolitesReference
Ochrobactrum anthropi CD3Diuron5010060 d3,4-dichloroaniline (3,4-DCA)[8]
Ochrobactrum anthropi CD3Linuron5010060 d3,4-DCA[8]
Ochrobactrum anthropi CD3Isoproturon508960 d-[8]
Arthrobacter sp. N2Diuron5010010 h-[8]
Arthrobacter sp. N2Isoproturon501005 d-[8]
Micrococcus sp. PS-1Diuron2509630 h3,4-DCA[14]
Mixed Bacterial CultureIsoproturon10010010 d3-(4-isopropylphenyl)-1-methylurea, 4-isopropylaniline[15]
Mixed Bacterial CultureDiuron2010048 hDCPMU, DCPU, 3,4-DCA[16]
Table 2: Fungal Degradation of this compound Herbicides
Fungal StrainHerbicideInitial Conc. (µg/mL)Degradation (%)TimeKey MetabolitesReference
Phanerochaete chrysosporiumDiuron7~9410 dDCPMU, DCPU[11]
Mortierella sp. Gr4Linuron-100-Dealkylated metabolites, 3,4-DCA, unidentified diol[9][10]
Mortierella sp. Gr4Isoproturon---N-demethylated and hydroxylated metabolites[9]
Mortierella sp. Gr4Diuron---N-demethylated metabolites[9]
P. chrysosporium & T. asperellumLinuron1 ppm (in soil)Significant reduction--[12]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow.

bacterial_degradation cluster_n_dealkylation Pathway 1: N-Dealkylation cluster_hydrolysis Pathway 2: Direct Hydrolysis Parent This compound Herbicide (e.g., Diuron) Meta1 N-demethylated Metabolite (e.g., DCPMU) Parent->Meta1 N-demethylation (Rieske Oxygenase) Meta2 N,N-didemethylated Metabolite (e.g., DCPU) Meta1->Meta2 N-demethylation Aniline Aniline Derivative (e.g., 3,4-DCA) Meta2->Aniline Hydrolysis Parent2 This compound Herbicide (e.g., Linuron) Parent2->Aniline Mineralization Ring Cleavage & Mineralization (CO2 + H2O) Aniline->Mineralization

Caption: Generalized bacterial degradation pathways for this compound herbicides.

fungal_degradation cluster_transformations Initial Transformations Parent This compound Herbicide (e.g., Isoproturon) Demethyl N-demethylated Metabolite Parent->Demethyl N-demethylation (Cytochrome P450) Hydroxyl Hydroxylated Metabolite Parent->Hydroxyl Hydroxylation (Cytochrome P450, Ligninolytic Enzymes) Aniline Aniline Derivative Demethyl->Aniline Hydrolysis Further_Deg Further Bacterial Degradation Hydroxyl->Further_Deg Aniline->Further_Deg

Caption: Common fungal transformation pathways for this compound herbicides.

experimental_workflow cluster_isolation Isolation & Culture cluster_degradation_assay Degradation Assay cluster_analysis Analysis Soil Collect Contaminated Soil/Water Sample Enrich Enrichment Culture (Herbicide as sole C/N source) Soil->Enrich Isolate Isolate Pure Strains on Agar (B569324) Plates Enrich->Isolate Inoculate Inoculate Liquid Medium with Isolate & Herbicide Isolate->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Sample Collect Samples Over Time Incubate->Sample Extract Extract Herbicide & Metabolites Sample->Extract Analyze Analyze by HPLC/LC-MS for Quantification Extract->Analyze Identify Identify Metabolites by GC-MS/NMR Analyze->Identify

Caption: General experimental workflow for studying herbicide biodegradation.

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with a history of this compound herbicide application.

  • Enrichment: Inoculate a mineral salt medium (MSM) containing the target herbicide (e.g., 50-100 mg/L) as the sole source of carbon and/or nitrogen with a small amount of the environmental sample.

  • Incubation: Incubate the culture at a controlled temperature (e.g., 25-30°C) on a rotary shaker.

  • Sub-culturing: Periodically transfer an aliquot of the culture to fresh enrichment medium to select for proficient degraders.

  • Isolation: Plate serial dilutions of the enriched culture onto MSM agar plates containing the herbicide. Individual colonies are then picked and re-streaked to ensure purity.

Protocol 2: Herbicide Degradation Assay in Liquid Culture
  • Culture Preparation: Grow the isolated bacterial or fungal strain in a suitable nutrient-rich medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass.

  • Inoculation: Harvest and wash the microbial cells and inoculate them into a fresh MSM liquid medium amended with a known concentration of the this compound herbicide.

  • Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from the culture.

  • Extraction: Extract the herbicide and its metabolites from the liquid samples using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the formation of metabolites.[14][17] Mass Spectrometry (LC-MS, GC-MS) can be used for the identification of unknown metabolites.[17]

Conclusion

Both fungi and bacteria play crucial roles in the environmental fate of this compound herbicides. Bacteria, particularly specialized strains, are capable of complete mineralization, making them prime candidates for bioaugmentation strategies.[6] Fungi, with their powerful oxidative enzymes, initiate the breakdown of these compounds, often creating metabolites that are more readily degraded by the broader soil microbial community.[1][13] Understanding these distinct yet complementary pathways is essential for developing effective and sustainable bioremediation technologies to mitigate the environmental impact of these widely used herbicides. The synergistic application of fungal and bacterial consortia may offer the most robust approach for the complete detoxification of this compound-contaminated sites.[1][3]

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Phenylurea Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of phenylurea derivatives concerning their cytotoxic effects. By leveraging experimental data from multiple studies, this document aims to elucidate the key molecular descriptors influencing cytotoxicity and provide detailed protocols for relevant assays.

Comparative Analysis of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against different cancer cell lines. The following tables summarize the quantitative data from two distinct studies, highlighting the chemical structures, molecular descriptors, and observed cytotoxicities (IC50 values).

A study by Yahia et al. (2021) investigated the cytotoxicity of N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 breast cancer cell line.[1] Their QSAR analysis revealed a strong correlation between the lipophilic properties (π) of the substituents and the cytotoxic activity.[1] The best-derived QSAR equation was:

Log 1/IC50 = 0.354 π + 0.064 [1]

This equation indicates that increasing the lipophilicity of the substituent group enhances the cytotoxic activity of these compounds against MCF-7 cells.[1]

CompoundSubstituent (R)π (Hansch)IC50 (µM)Log 1/IC50
1H00.886.05
22-Cl0.710.496.31
33-Cl0.710.646.19
44-Cl0.710.556.26
52,4-diCl1.420.316.51

Table 1: QSAR Data for N-benzoyl-N'-phenylthiourea Derivatives against MCF-7 Cells. Data sourced from Yahia et al. (2021).[1]

In another study, Chumchoo et al. (2017) explored the cytotoxicity of a series of (thio)urea derivatives against various cancer cell lines, including the human cholangiocarcinoma (HuCCA-1) cell line. Their QSAR models suggested that high ionization potential is a key descriptor for cytotoxicity against this cell line.[2]

CompoundR1R2IC50 (µM) vs. HuCCA-1Ionization Potential (eV)
11 HH>1009.25
12 H4-Cl>1009.15
13 4-ClH>1009.32
14 3,4-di-OCH3H46.308.21
15 3,4-di-OCH34-Cl35.808.23
16 3,4-di-OCH34-F26.708.25
17 HH>1009.45
18 H4-Cl75.609.35
19 H4-F50.209.38
20 HH39.809.12
21 H4-Cl28.109.02
22 H4-F25.109.05
23 --19.908.98
24 --15.808.95

Table 2: Cytotoxicity and Molecular Descriptors of (Thio)urea Derivatives against HuCCA-1 Cells. Data sourced from Chumchoo et al. (2017).[2][3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Human cancer cell line of interest

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the culture medium. After 24 hours, replace the existing medium with 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for a desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Logical Relationships and Workflows

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Modeling Model Development cluster_Validation Model Validation & Application Data_Collection Dataset Assembly (Chemical Structures & Biological Activity) Structure_Preparation 2D/3D Structure Generation & Optimization Data_Collection->Structure_Preparation Data_Splitting Dataset Splitting (Training & Test Sets) Structure_Preparation->Data_Splitting Descriptor_Calculation Molecular Descriptor Calculation (e.g., Lipophilic, Electronic, Steric) Data_Splitting->Descriptor_Calculation Feature_Selection Feature Selection (Identifying Relevant Descriptors) Descriptor_Calculation->Feature_Selection Model_Building Model Generation (e.g., MLR, PLS, Machine Learning) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Using Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction of New Compounds Applicability_Domain->Prediction

Caption: A typical workflow for a QSAR modeling study.

Signaling Pathways

This compound derivatives can induce cytotoxicity through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. One such pathway is the Akt/GSK-3β/c-Myc axis.

Signaling_Pathway This compound This compound Derivative Akt Akt This compound->Akt Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition (Phosphorylation) cMyc c-Myc GSK3b->cMyc Degradation Apoptosis Apoptosis GSK3b->Apoptosis Promotion Proliferation Cell Proliferation & Survival cMyc->Proliferation Promotion

Caption: this compound derivatives can inhibit the Akt pathway.

In many cancers, the Akt signaling pathway is overactive, leading to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) through phosphorylation.[4] This inactivation of GSK-3β prevents the degradation of the oncoprotein c-Myc, which in turn promotes cell proliferation and survival.[5][6] Certain this compound derivatives can inhibit Akt, leading to the activation of GSK-3β, subsequent degradation of c-Myc, and ultimately, a decrease in cell proliferation and induction of apoptosis.

Drug-induced cytotoxicity can also be mediated by other general signaling pathways, primarily the intrinsic and extrinsic apoptosis pathways.

General_Apoptosis_Pathways cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Crosstalk (via Bid) Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

The extrinsic pathway is initiated by the binding of extracellular death ligands (like TNF-α or FasL) to their corresponding cell surface receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[7][8] The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase-9.[7][8] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8]

References

Comparing the long-term effects of different phenylurea herbicides on soil microbial communities

Author: BenchChem Technical Support Team. Date: December 2025

The application of phenylurea herbicides has been a cornerstone of weed management in agriculture for decades. However, their persistence in the soil raises concerns about the long-term consequences for soil health, particularly the intricate communities of microorganisms that drive essential ecosystem functions. This guide provides a comparative analysis of the long-term effects of different this compound herbicides on soil microbial communities, drawing upon available experimental data to inform researchers, scientists, and professionals in drug and pesticide development.

Data Presentation

The following tables summarize the quantitative data from long-term studies on the effects of this compound herbicides on various soil microbial parameters.

Table 1: Effects on Microbial Population and Diversity

Herbicide(s)Duration of TreatmentMicrobial ParameterObserved EffectReference
Diuron (B1670789), Linuron (B1675549), Chlorotoluron (B1668836)10 yearsTotal Heterotrophic CFUSmall but significant decrease compared to untreated soil.[1][2]
Diuron, Linuron10 yearsBacterial Diversity (DGGE)Decrease in diversity; some bacterial groups were more affected.[1][2]
Linuron112 daysMicrobial Biomass CarbonTemporal increase at high doses, then returned to control levels.[3]
Linuron112 daysShannon Diversity IndexNo significant alteration at recommended doses.[3]

Table 2: Effects on Microbial Activity and Function

Herbicide(s)Duration of TreatmentMicrobial ParameterObserved EffectReference
Diuron, Linuron, Chlorotoluron10 yearsFunctional Abilities (BIOLOG)Altered substrate utilization patterns, indicating a shift in the functional potential of the microbial community.[1][2]
Linuron112 daysSoil RespirationMinor increase at high doses.[3]
Linuron112 daysDehydrogenase ActivityDecreased at high doses.[3]
Diuron, Linuron10 yearsBiodegradation PotentialLong-term linuron treatment enhanced the soil's capacity to degrade linuron, while no such effect was observed for diuron and chlorotoluron.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the key studies cited in this guide.

Study 1: Long-Term (10-year) Application of Diuron, Linuron, and Chlorotoluron (El Fantroussi et al., 1999)
  • Experimental Design: Soil samples were collected from a field with a 10-year history of regular treatment with a combination of diuron and linuron, and another field with a 10-year history of chlorotoluron application. An adjacent, untreated field with similar soil characteristics served as the control.

  • Soil Sampling: Multiple soil cores were collected from the top 10 cm of each plot and pooled to create composite samples.

  • Microbial Community Structure Analysis (Denaturing Gradient Gel Electrophoresis - DGGE):

    • DNA Extraction: Total DNA was extracted from the soil samples.

    • PCR Amplification: The 16S rRNA genes were amplified from the extracted DNA using universal bacterial primers.

    • DGGE: The PCR products were separated on a polyacrylamide gel containing a denaturing gradient of urea (B33335) and formamide. The resulting band patterns provided a fingerprint of the bacterial community structure.

  • Community-Level Physiological Profiling (CLPP) (BIOLOG GN Microplates):

    • Microbial Inoculation: Soil extracts containing microorganisms were used to inoculate BIOLOG GN microplates, which contain 95 different carbon sources.

    • Incubation: The plates were incubated, and the utilization of each carbon source was monitored by the color change of a redox indicator.

    • Data Analysis: The pattern of substrate utilization provided a physiological fingerprint of the microbial community's functional capabilities. Principal Component Analysis (PCA) was used to compare the fingerprints from different treatments.

  • Enumeration of Culturable Bacteria:

    • Serial Dilution and Plating: Soil suspensions were serially diluted and plated on nutrient agar (B569324) to determine the number of colony-forming units (CFU) of heterotrophic bacteria.

Study 2: 112-Day Incubation with Linuron (Medo et al., 2021)
  • Experimental Design: A laboratory microcosm experiment was conducted using silty-loam luvisol. The soil was treated with linuron at the recommended field rate and a 100-fold higher rate. An untreated control was also included. The experiment was monitored for 112 days.

  • Microbial Biomass Carbon:

    • The chloroform (B151607) fumigation-extraction method was used to determine microbial biomass carbon at various time points throughout the incubation period.

  • Soil Respiration:

    • Soil respiration was measured by quantifying the CO2 evolved from the soil microcosms over time.

  • Dehydrogenase Activity:

    • Dehydrogenase activity was assayed by measuring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (B7774302) (TPF), which was quantified spectrophotometrically.

  • Bacterial Community Composition:

    • DNA Extraction and Sequencing: DNA was extracted from soil samples, and the V3-V4 hypervariable region of the 16S rRNA gene was amplified and sequenced using an Illumina MiSeq platform.

    • Data Analysis: The sequence data was processed to determine the taxonomic composition and diversity of the bacterial communities.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of this compound herbicides' long-term effects on soil microbial communities.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Microbial Community Analysis cluster_interpretation Data Interpretation A Long-Term Field Plots (with and without herbicide history) B Soil Sampling (composite samples from topsoil) A->B C DNA Extraction B->C E Community Function (e.g., BIOLOG, Enzyme Assays) B->E F Microbial Biomass (e.g., Chloroform Fumigation) B->F G Population Enumeration (e.g., Plate Counts, qPCR) B->G D Community Structure (e.g., 16S rRNA gene sequencing, DGGE) C->D H Statistical Analysis (e.g., PCA, ANOVA) D->H E->H F->H G->H I Comparative Assessment of Herbicide Effects H->I

Caption: Experimental workflow for assessing long-term herbicide effects.

Signaling_Pathway cluster_herbicide This compound Herbicides in Soil cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_outcome Long-Term Outcomes Herbicide Diuron / Linuron / Isoproturon / Chlorotoluron Toxicity Direct Toxicity to Susceptible Microbes Herbicide->Toxicity Metabolism Metabolism by Tolerant Microbes Herbicide->Metabolism Weed_Litter Altered Weed Biomass and Litter Input Herbicide->Weed_Litter Community_Shift Shift in Microbial Community Structure Toxicity->Community_Shift Metabolism->Community_Shift Root_Exudates Changes in Root Exudates Weed_Litter->Root_Exudates Weed_Litter->Community_Shift Root_Exudates->Community_Shift Function_Alteration Alteration of Soil Functions (e.g., nutrient cycling, decomposition) Community_Shift->Function_Alteration Diversity_Change Changes in Microbial Diversity Community_Shift->Diversity_Change

Caption: Conceptual model of this compound herbicide impacts on soil microbes.

References

Phenylurea Derivatives: A Comparative Analysis of Enzymatic Selectivity for IDO1 over TDO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enzymatic selectivity of phenylurea derivatives, supported by experimental data.

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in cancer immunotherapy due to its role in mediating tumor immune evasion.[1] This enzyme catalyzes the initial and rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway.[2] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which together suppress the function of effector T-cells and natural killer cells while activating regulatory T-cells and myeloid-derived suppressor cells.[1] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.

Tryptophan 2,3-dioxygenase (TDO) is another enzyme that catalyzes the same initial step of the kynurenine pathway.[3] While structurally distinct from IDO1, TDO shares the same substrate and produces the same immunosuppressive metabolites. Therefore, the selective inhibition of IDO1 over TDO is a key consideration in the development of targeted cancer immunotherapies to minimize potential off-target effects. This guide provides a comparative evaluation of the enzymatic selectivity of several this compound derivatives for IDO1 over TDO, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against IDO1 and TDO. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A higher IC50 value indicates lower potency. The selectivity index is calculated as the ratio of the TDO IC50 to the IDO1 IC50. A higher selectivity index signifies greater selectivity for IDO1.

Compound ClassSpecific DerivativeIDO1 IC50 (µM)TDO IC50 (µM)Selectivity Index (TDO/IDO1)Reference
This compoundi120.2No inhibitory activity> 500[2][4]
This compoundi230.6No inhibitory activity> 167[2][4]
This compoundi240.1No inhibitory activity> 1000*[2][4]
N,N-dithis compound3g1.73 ± 0.97Not ReportedNot Applicable[5]

*Selectivity index is estimated based on the highest concentration tested against TDO with no observed inhibition, which was >50 µM for compounds i12, i23, and i24.[2]

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental approach, the following diagrams have been generated using Graphviz.

Kynurenine_Pathway Kynurenine Pathway and Enzyme Inhibition cluster_0 Tryptophan Catabolism cluster_1 Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 / TDO Immunosuppressive Metabolites Immunosuppressive Metabolites Kynurenine->Immunosuppressive Metabolites This compound Derivatives This compound Derivatives IDO1 IDO1 This compound Derivatives->IDO1 Inhibits TDO TDO This compound Derivatives->TDO No Significant Inhibition

Caption: The role of IDO1 and TDO in the kynurenine pathway and their inhibition by this compound derivatives.

Experimental_Workflow Enzymatic Selectivity Assay Workflow Start Start Prepare Reagents Prepare Reagents: - Recombinant IDO1/TDO - L-Tryptophan (Substrate) - this compound Derivatives (Inhibitors) - Assay Buffer and Cofactors Start->Prepare Reagents Enzymatic Reaction Incubate Enzyme, Inhibitor, and Substrate in 96-well plate Prepare Reagents->Enzymatic Reaction Reaction Termination Stop Reaction (e.g., with Trichloroacetic Acid) Enzymatic Reaction->Reaction Termination Product Quantification Measure Kynurenine Production (e.g., Colorimetric or Fluorescence) Reaction Termination->Product Quantification Data Analysis Calculate IC50 Values and Selectivity Index Product Quantification->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for determining the enzymatic selectivity of inhibitors for IDO1 over TDO.

Experimental Protocols

The following are representative protocols for determining the inhibitory activity of compounds against IDO1 and TDO.

Recombinant Human IDO1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1.

Materials and Reagents:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • This compound derivatives (test inhibitors)

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

  • Ascorbic acid (20 mM)

  • Methylene (B1212753) blue (10 µM)

  • Catalase (100 µg/mL)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's reagent (2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the test compounds, dissolved in DMSO, to the wells at various concentrations. Ensure the final DMSO concentration is low (e.g., ≤1%) to prevent enzyme inhibition.

  • Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of up to 400 µM.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding TCA.[1]

  • To quantify the kynurenine produced, incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.[1]

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new microplate and add Ehrlich's reagent to each well.

  • Incubate for 10-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at 490 nm using a spectrophotometer.[6]

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Recombinant Human TDO Enzymatic Assay

This assay measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant human TDO.

Materials and Reagents:

  • Recombinant human TDO (hTDO) enzyme

  • L-Tryptophan (substrate)

  • This compound derivatives (test inhibitors)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Sodium ascorbate (B8700270) (40 mM)

  • Methylene blue (20 µM)

  • Catalase (0.2 mg/mL)

  • DMSO for dissolving inhibitors

  • TCA for reaction termination

  • Ehrlich's reagent (2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid)

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO and further dilute it in the assay buffer to the desired concentrations.

  • In a 96-well microplate, add the assay buffer, sodium ascorbate, methylene blue, and catalase.

  • Add varying concentrations of L-tryptophan (e.g., 0-800 µM for hTDO).

  • Add a fixed concentration of the test inhibitor or a range of concentrations for IC50 determination.

  • Initiate the reaction by adding the recombinant hTDO enzyme.[6]

  • Incubate the plate at 25°C for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding TCA.

  • Incubate the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[6]

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new microplate and add Ehrlich's reagent.

  • Incubate for 10-20 minutes at room temperature for color development.

  • Measure the absorbance at 490 nm using a spectrophotometer.[6]

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The presented data demonstrates that the evaluated this compound derivatives exhibit high selectivity for IDO1 over TDO.[2][4] Specifically, compounds i12, i23, and i24 show potent inhibition of IDO1 with IC50 values in the sub-micromolar range, while displaying no measurable inhibitory activity against TDO.[2][4] This high degree of selectivity is a desirable characteristic for IDO1-targeted cancer immunotherapies, as it may reduce the potential for off-target effects related to TDO inhibition. The detailed experimental protocols provided herein offer a standardized approach for researchers to evaluate the enzymatic selectivity of novel inhibitor candidates. Further investigation into the structural basis for this selectivity could guide the rational design of next-generation IDO1 inhibitors with improved potency and selectivity profiles.

References

Comparative assessment of the antimitotic properties of various phenylurea analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimitotic properties of various phenylurea analogs, focusing on their efficacy as inhibitors of tubulin polymerization. The information presented is curated from peer-reviewed scientific literature to assist researchers in evaluating and selecting compounds for further investigation in the field of cancer drug discovery.

Comparative Antimitotic Activity

The antimitotic activity of this compound derivatives is primarily attributed to their ability to disrupt microtubule dynamics, a critical process for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of various this compound analogs against different cancer cell lines and in tubulin polymerization assays.

Table 1: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas Compound 16j (bromoacetyl at N'-end)CEM (leukemia)0.38[1]
Daudi (lymphoma)0.45[1]
MCF-7 (breast cancer)1.21[1]
Bel-7402 (hepatoma)0.89[1]
DU-145 (prostate cancer)4.07[1]
DND-1A (melanoma)0.62[1]
LOVO (colon cancer)0.55[1]
MIA Paca (pancreatic cancer)0.76[1]
3-Haloacylamino Benzoylureas (HBU) Compound 11e (6-fluoro substitution)Multiple (9 lines)0.01 - 0.30[2]
Compound 14b (6-fluoro substitution)Multiple (9 lines)0.01 - 0.30[2]
Diaryl Ureas Compound 6aHT-29 (Colon)15.28[3]
A549 (Lung)2.566[3]
Sorafenib (Reference)HT-29 (Colon)14.01
A549 (Lung)2.913
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives Compound 5aKM12 (Colon)1.25[4]
SNB-75 (CNS)1.26[4]
MDA-MB-435 (Melanoma)1.41[4]
SK-MEL-28 (Melanoma)1.49[4]
A498 (Renal)1.33[4]
Compound 5dMultiple1.26 - 3.75[4]

Table 2: Inhibition of Tubulin Polymerization by this compound Analogs

Compound ClassSpecific AnalogIC50 (µM)Reference
Benzoylthis compound sulfur analogues Compound 6n2.1[5]
3-Bromopropionylamino benzoylurea JIMB01~4.0 (complete inhibition)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for key assays used to evaluate the antimitotic properties of this compound analogs.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Fluorescent reporter (e.g., DAPI)

  • Test this compound analogs and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 2 mg/mL.

    • Prepare working solutions of test compounds and controls in GTB. The final DMSO concentration should be kept below 1%.

    • Prepare the tubulin reaction mix on ice by adding GTP (to 1 mM), glycerol (to 15%), and the fluorescent reporter to the tubulin solution.

  • Assay Execution:

    • Pre-warm the 96-well plate and the plate reader to 37°C.

    • Add 10 µL of the 10x test compound or control solution to the appropriate wells.

    • To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the reader and begin measuring fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for DAPI) at 1-minute intervals for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the initial rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test this compound analogs

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analog for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, to a final concentration of approximately 1 x 10^6 cells/mL.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis:

    • The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.

Immunofluorescence Staining of the Mitotic Spindle

This technique allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with antimitotic agents.

Materials:

  • Cells grown on glass coverslips

  • Test this compound analogs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells grown on coverslips with the this compound analog.

    • Fix the cells with the chosen fixation solution.

  • Immunostaining:

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary antibody diluted in blocking buffer.

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer, protected from light.

    • Wash with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Abnormal spindle formation, such as multipolar or monopolar spindles, and misaligned chromosomes are indicative of antimitotic activity.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of tubulin-targeting this compound analogs and the general workflows for the key experimental protocols.

Antimitotic_Mechanism cluster_inhibition This compound This compound Analog Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Polymerization Microtubule Polymerization (Dynamic Instability) This compound->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest Mitotic Arrest (Spindle Assembly Checkpoint Activation) Polymerization->Arrest Inhibition Metaphase Chromosome Alignment at Metaphase Plate Spindle->Metaphase Anaphase Anaphase Onset Metaphase->Anaphase Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of tubulin-targeting this compound analogs.

Experimental_Workflow cluster_tubulin In Vitro Tubulin Polymerization Assay cluster_cell Cell-Based Assays cluster_flow Cell Cycle Analysis cluster_if Immunofluorescence T1 Prepare Tubulin Reaction Mix T2 Add this compound Analog T1->T2 T3 Initiate Polymerization (37°C) T2->T3 T4 Measure Fluorescence/Turbidity T3->T4 T5 Calculate IC50 T4->T5 C1 Cell Culture & Treatment with this compound Analog F1 Fixation & DNA Staining C1->F1 I1 Fixation & Staining (α-tubulin, DAPI) C1->I1 F2 Flow Cytometry F1->F2 F3 Analyze G2/M Arrest F2->F3 I2 Fluorescence Microscopy I1->I2 I3 Analyze Spindle Defects I2->I3

Caption: General experimental workflow for assessing antimitotic properties.

References

Assessing the environmental impact and ecotoxicity of different phenylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact and ecotoxicity of different phenylurea herbicides. The information is intended to assist researchers and professionals in evaluating the environmental risks associated with these compounds. The data presented is compiled from various scientific studies and regulatory documents, with detailed experimental protocols provided for key ecotoxicological assays.

Environmental Fate and Properties

This compound herbicides are a class of compounds widely used for pre- and post-emergence weed control.[1] Their environmental persistence and mobility are influenced by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Log Kow), as well as environmental factors like soil type and microbial activity.[2][3] Herbicides with higher water solubility and lower Log Kow values tend to be more mobile in soil and have a higher potential to contaminate ground and surface waters.[4]

HerbicideWater Solubility (mg/L)Log KowEnvironmental Persistence
Diuron 422.85Moderately persistent in soil and water.[5]
Linuron (B1675549) 753.00Moderately persistent in soil, with a half-life of 16 to 40 days in pond water.[6]
Isoproturon (B30282) 702.50Moderately persistent in soil.[7]
Chlorotoluron 742.49Moderately persistent in soil.[8]
Fluometuron 1102.22Data not readily available in search results.
Monolinuron 7352.20Data not readily available in search results.
Metobromuron 3302.41Data not readily available in search results.

Ecotoxicity to Non-Target Organisms

The primary mode of action for this compound herbicides is the inhibition of photosynthesis at Photosystem II (PSII), making aquatic primary producers like algae particularly susceptible.[1] Toxicity varies significantly among different species and compounds. The following tables summarize acute toxicity data (EC50 and LC50 values) for several this compound herbicides against representative aquatic organisms. Lower values indicate higher toxicity.

Algae

The 72-hour growth inhibition test (OECD 201) is a standard method to assess the toxicity of substances to algae.

HerbicideSpeciesEndpointEC50 (µg/L)Reference
Diuron Scenedesmus subspicatusGrowth Inhibition (72h)19[9]
Pseudokirchneriella subcapitataGrowth Inhibition (72h)19.6 (NOECgeometric mean)[9]
Fragilaria capucina var. vaucheriaePopulation Growth (96h)0.069[10]
Linuron Chlorella vulgarisGrowth Inhibition50[6]
Mesotaenium caldariorumGrowth Inhibition10,000[6]
Isoproturon Phaeodactylum tricornutumGrowth Inhibition10[7]
Chlamydomonas reinhardtiiGrowth Inhibition (72h)43.25[11]
Chlorotoluron Ankistrodesmus fusiformisGrowth Inhibition (96h)50[12]
Amphora coffeaeformisGrowth Inhibition (96h)80[12]
Aquatic Invertebrates

The 48-hour acute immobilization test using Daphnia magna (OECD 202) is a common assay for invertebrate toxicity.

HerbicideSpeciesEndpointEC50/LC50 (µg/L)Reference
Diuron Daphnia magnaImmobilization (48h)1,000 - 2,500[5]
Daphnia magnaSurvival (21d NOEC)96[9]
Linuron Daphnia magnaImmobilization (48h)120[6]
Isoproturon Daphnia magnaReproduction (21d NOEC)10[7]
Chlorotoluron Daphnia magnaImmobilization (48h)>20,000[8]
Fish

The 96-hour acute toxicity test (OECD 203) is a standard for determining the lethal concentration of a substance to fish. The Zebrafish Embryo Acute Toxicity Test (OECD 236) is an alternative method that uses embryonic stages.

HerbicideSpeciesEndpointLC50 (µg/L)Reference
Diuron Oncorhynchus mykiss (Rainbow Trout)Mortality (96h)6,700 - 14,700[9]
Pimephales promelas (Fathead Minnow)Mortality (60d NOEC)26.4[10]
Linuron Oncorhynchus mykiss (Rainbow Trout)Mortality (96h)3,200 - 16,400[6]
Isoproturon Oncorhynchus mykiss (Rainbow Trout)Mortality (96h)19,000[7]
Chlorotoluron Oncorhynchus mykiss (Rainbow Trout)Mortality (96h)20,000 - 35,000[8]

Signaling Pathways

Inhibition of Photosystem II

This compound herbicides disrupt the photosynthetic electron transport chain by binding to the D1 protein in Photosystem II. This blocks the transfer of electrons to plastoquinone, halting ATP and NADPH production and leading to the formation of reactive oxygen species that cause cellular damage.[13]

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- QB QB (Secondary Quinone Acceptor) QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- QB->Plastoquinone Blocked ROS Reactive Oxygen Species (ROS) QB->ROS Leads to formation of D1_Protein D1 Protein Light Light Energy Light->P680 This compound This compound Herbicide This compound->D1_Protein Binds to CellDamage Cell Damage ROS->CellDamage

Caption: Inhibition of electron transport in Photosystem II by this compound herbicides.

Anti-Androgenic Mechanism of Linuron

Some this compound herbicides, such as linuron, exhibit endocrine-disrupting properties by acting as antagonists to the androgen receptor (AR).[14] Linuron can competitively bind to the AR, preventing androgens like testosterone (B1683101) from binding and activating the receptor. This can disrupt normal androgen-dependent gene expression and steroidogenesis.[14][15]

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Translocates and binds to AR->ARE Binding inhibited GeneExpression Androgen-Dependent Gene Expression ARE->GeneExpression Activates NoResponse Inhibition of Androgenic Response Testosterone Testosterone Testosterone->AR Binds to Linuron Linuron Linuron->AR Competitively binds to

Caption: Anti-androgenic mechanism of linuron via androgen receptor antagonism.

Experimental Protocols

The following are summaries of standard protocols used to generate the ecotoxicity data presented in this guide.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Typically Pseudokirchneriella subcapitata or other green algae.

  • Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours.

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control.

    • Inoculate the test solutions and controls with a low density of exponentially growing algae.

    • Incubate the cultures under constant illumination and temperature for 72 hours.

    • Measure algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to aquatic invertebrates.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.

  • Procedure:

    • Prepare at least five concentrations of the test substance in a suitable medium, along with a control.

    • Introduce a set number of daphnids (e.g., 20) into each test concentration and control.

    • Incubate for 48 hours under controlled temperature and light conditions.

    • Record the number of immobilized daphnids (those that cannot swim within 15 seconds after gentle agitation) at 24 and 48 hours.

  • Endpoint: The main endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after 48 hours.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

  • Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Procedure:

    • Acclimatize fish to the test conditions.

    • Prepare at least five test concentrations and a control.

    • Introduce a group of fish into each test chamber.

    • Observe and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within 96 hours.

Experimental Workflow for Ecotoxicity Assessment

The following diagram illustrates a general workflow for assessing the ecotoxicity of a chemical substance.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Test Execution cluster_analysis Phase 3: Data Analysis and Reporting TestSubstance Characterize Test Substance Properties ProtocolSelection Select Appropriate Test Protocols (e.g., OECD) TestSubstance->ProtocolSelection OrganismCulture Culture/Acclimate Test Organisms ProtocolSelection->OrganismCulture RangeFinding Range-Finding Test (Optional) OrganismCulture->RangeFinding DefinitiveTest Definitive Test with Multiple Concentrations RangeFinding->DefinitiveTest DataCollection Data Collection (Mortality, Growth, etc.) DefinitiveTest->DataCollection StatisticalAnalysis Statistical Analysis (Calculate EC50/LC50) DataCollection->StatisticalAnalysis RiskAssessment Environmental Risk Assessment StatisticalAnalysis->RiskAssessment Report Final Report Generation RiskAssessment->Report

Caption: General experimental workflow for ecotoxicological assessment.

References

Efficacy comparison between phenylurea and s-triazine based herbicides for weed control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of phenylurea and s-triazine-based herbicides reveals that while both classes effectively control a broad spectrum of weeds by inhibiting photosynthesis, their specific efficacy, crop tolerance, and environmental persistence can vary, influencing their suitability for different agricultural applications. Both herbicide families act on the photosystem II (PSII) complex in plants, but subtle differences in their binding to the D1 protein can lead to variations in their weed control spectrum and the development of resistance.

This compound and s-triazine herbicides are mainstays in chemical weed management programs worldwide. Both classes of herbicides disrupt photosynthesis at the photosystem II (PSII) reaction center, ultimately leading to the death of susceptible plants.[1] This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and agricultural professionals in making informed decisions for effective weed control strategies.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for both this compound and s-triazine herbicides is the inhibition of the photosynthetic electron transport chain. They achieve this by binding to the D1 protein within the photosystem II complex, located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB), thereby halting ATP and NADPH production necessary for CO2 fixation. This disruption leads to a cascade of events, including the formation of reactive oxygen species that cause lipid peroxidation, membrane damage, and ultimately, cell death.

dot

Photosynthesis Inhibition cluster_PSII Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA QB QB (Plastoquinone) QA->QB e- ElectronFlow Electron Flow ATP_NADPH ATP & NADPH Production Herbicides This compound or s-Triazine Herbicides D1 D1 Protein Herbicides->D1 Herbicides->ATP_NADPH Inhibits CellDeath Cell Death CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation PlantGrowth Plant Growth CO2_Fixation->PlantGrowth PlantGrowth->CellDeath Leads to

Figure 1. Mechanism of action of this compound and s-triazine herbicides.

Efficacy Comparison: Experimental Data

Direct comparative studies providing quantitative data on the efficacy of this compound and s-triazine herbicides are crucial for selecting the appropriate herbicide. The following table summarizes data from field trials comparing the weed control efficacy of representative herbicides from each class.

CropTarget WeedsThis compound HerbicideApplication RateThis compound Efficacy (%)s-Triazine HerbicideApplication Rates-Triazine Efficacy (%)Reference
MaizeBroadleaf and Grassy WeedsDiuron (B1670789)0.9 kg a.i./haEfficient ControlAtrazine (B1667683) (in mixture)1.0 kg a.i./haEfficient Control[2]
SoybeanPalmer amaranth, Green foxtail---S-metolachlor + Atrazine + Mesotrione-60-63[3]
CornPalmer amaranth, Green foxtail, Johnsongrass---Atrazine (in Storen mix)-85-96[4]
CornVelvetleaf, Common Ragweed, Common Lambsquarters---Atrazine (with tolpyralate)235-513 g a.i./ha90[5]
SoybeanGeneral WeedsLinuron560 g a.i./haAdditive/Synergistic effect with clomazoneAtrazine5 g a.i./ha-[6]

Note: "a.i." stands for active ingredient. Efficacy can be influenced by environmental conditions, weed growth stage, and the presence of herbicide-resistant biotypes.

Experimental Protocols

To ensure the reliability and reproducibility of herbicide efficacy data, standardized experimental protocols are essential. The following is a generalized protocol for a field trial to evaluate and compare the efficacy of this compound and s-triazine herbicides.

Objective: To determine and compare the efficacy of a this compound and an s-triazine herbicide for the control of target weed species in a specific crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: A minimum of four replicates per treatment.

  • Plot Size: Standard plot sizes, for example, 10 m x 2 m, to minimize edge effects.

Treatments:

  • Untreated Control (weedy check).

  • This compound herbicide at the recommended application rate.

  • This compound herbicide at a higher rate (e.g., 2x the recommended rate) to assess crop tolerance.

  • s-Triazine herbicide at the recommended application rate.

  • s-Triazine herbicide at a higher rate (e.g., 2x the recommended rate) to assess crop tolerance.

  • A commercial standard herbicide for comparison.

Site Selection and Preparation:

  • Select a field with a uniform infestation of the target weed species.

  • Ensure soil type and environmental conditions are representative of the intended use area.

  • Prepare the seedbed and plant the crop according to standard agricultural practices.

Application:

  • Equipment: Use a calibrated backpack or small plot sprayer with flat-fan nozzles for uniform spray coverage.

  • Timing: Apply the herbicides at the recommended crop and weed growth stage (e.g., pre-emergence or post-emergence).

  • Spray Volume: A typical spray volume is 100-200 L/ha.

  • Adjuvants: Include any recommended adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), as specified on the product labels.

Data Collection:

  • Weed Control Assessment: Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a scale of 0% (no control) to 100% (complete control).[7]

  • Weed Biomass: At a specified time point, collect the above-ground weed biomass from a designated area (e.g., a 1 m² quadrat) within each plot. Dry the biomass to a constant weight and record the dry weight.

  • Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at regular intervals using a percentage scale (0% = no injury, 100% = crop death).

  • Crop Yield: At crop maturity, harvest the crop from the central area of each plot to determine the yield.

Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

  • Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

dot

Experimental_Workflow start Start: Define Objectives site_selection Site Selection & Preparation start->site_selection exp_design Experimental Design (RCBD) site_selection->exp_design treatments Treatment Application (this compound, s-Triazine, Control) exp_design->treatments data_collection Data Collection treatments->data_collection weed_control Weed Control (%) data_collection->weed_control weed_biomass Weed Biomass (g/m²) data_collection->weed_biomass crop_injury Crop Injury (%) data_collection->crop_injury crop_yield Crop Yield (kg/ha) data_collection->crop_yield stat_analysis Statistical Analysis (ANOVA, Tukey's HSD) weed_control->stat_analysis weed_biomass->stat_analysis crop_injury->stat_analysis crop_yield->stat_analysis conclusion Conclusion & Reporting stat_analysis->conclusion

Figure 2. A generalized workflow for herbicide efficacy trials.

Conclusion

Both this compound and s-triazine herbicides are effective tools for weed management, primarily acting through the inhibition of photosystem II. The choice between these two classes will depend on the specific weed spectrum, crop, and environmental conditions. Phenylureas, such as diuron and linuron, have demonstrated strong efficacy against a range of broadleaf and grassy weeds. s-Triazines, like atrazine and simazine, are also highly effective and have been widely used, particularly in corn and sorghum.

For researchers and agricultural professionals, it is imperative to consult studies with direct comparative data and to conduct site-specific trials to determine the most effective and sustainable weed control strategy. Adherence to detailed experimental protocols is crucial for generating reliable data to support these decisions. The continued development of herbicide resistance in weed populations underscores the importance of understanding the nuances of different herbicide modes of action and implementing integrated weed management practices.

References

Validating the activation of the mitochondrial apoptotic pathway by phenylurea compounds in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of phenylurea compounds as inducers of the mitochondrial apoptotic pathway in cancer cells. It is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound Compounds and Apoptosis

This compound derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including potent anti-cancer properties. A significant mechanism through which many of these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for cancer therapy. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This guide focuses on validating the activation of this specific pathway by various this compound compounds.

Comparative Efficacy of this compound Derivatives

The anti-cancer activity of this compound compounds is often initially assessed by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. This provides a quantitative measure of a compound's potency. The following table summarizes the IC50 values for several this compound derivatives, highlighting their efficacy in different cancer contexts.

Compound IDCancer Cell LineIC50 (µM)Reference
10a PC3 (Prostate)0.19[1]
10b MCF-7 (Breast)1.66[1]
9e A549 (Lung)4.55[1]
16j CEM (Leukemia)0.38[2]
Daudi (Lymphoma)0.38 - 4.07[2]
MCF-7 (Breast)0.38 - 4.07[2]
Bel-7402 (Hepatoma)0.38 - 4.07[2]
DU-145 (Prostate)0.38 - 4.07[2]
DND-1A (Melanoma)0.38 - 4.07[2]
LOVO (Colon)0.38 - 4.07[2]
MIA Paca (Pancreatic)0.38 - 4.07[2]
APPU2n MCF-7 (Breast)0.76[3]
PC-3 (Prostate)1.85[3]
APPU2d MCF-7 (Breast)21.5[3]
PC-3 (Prostate)3.42[3]
APPU2f MCF-7 (Breast)1.23[3]
PC-3 (Prostate)2.11[3]
Sorafenib SH-SY5Y (Neuroblastoma)Potent cell death induced[4]

Induction of Apoptosis and Modulation of Key Proteins

To confirm that the observed cytotoxicity is due to the induction of apoptosis, and specifically via the mitochondrial pathway, several key markers are analyzed. These include the percentage of apoptotic cells, the expression levels of pro- and anti-apoptotic proteins, and the activation of caspases.

The table below presents quantitative data on the apoptotic effects of the this compound derivative APPU2n in the MCF-7 breast cancer cell line.

ParameterTreatmentResultReference
Total Apoptotic Cells Control0.38%[3]
APPU2n (0.76 µM, 48h)33.19% (25.15% early, 8.04% late)[3]
Bax Expression (pro-apoptotic) APPU2n (0.76 µM)7.1-fold increase[3]
Bcl-2 Expression (anti-apoptotic) APPU2n (0.76 µM)Downregulated[3]
Caspase-3 Activation APPU2n (0.76 µM)8.2-fold increase[3]
Caspase-9 Activation APPU2n (0.76 µM)10.6-fold increase[3]

Visualizing the Mitochondrial Apoptotic Pathway and Experimental Workflows

To provide a clear understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Mitochondrial_Apoptotic_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Phenylurea_Compound This compound Compound Bax Bax (Pro-apoptotic) Phenylurea_Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Phenylurea_Compound->Bcl2 Downregulates Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mitochondrial_Permeabilization Promotes Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptotic Pathway Induced by this compound Compounds.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Validation Assays cluster_viability Cell Viability cluster_apoptosis_detection Apoptosis Detection cluster_protein_analysis Protein Expression cluster_mitochondrial_function Mitochondrial Integrity Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with this compound Compound (and control) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (IC50 Determination) Compound_Treatment->MTT_Assay AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->AnnexinV_PI Western_Blot Western Blot (Bcl-2, Bax, Caspases) Compound_Treatment->Western_Blot JC1_Assay JC-1 Assay (Mitochondrial Membrane Potential) Compound_Treatment->JC1_Assay CytC_Release Cytochrome c Release Assay (Immunofluorescence/Western Blot) Compound_Treatment->CytC_Release

General Experimental Workflow for Validating Apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following section provides standardized protocols for the key assays used to validate the activation of the mitochondrial apoptotic pathway.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration of the this compound compound that inhibits 50% of cell growth (IC50).

  • Materials : 96-well plates, cancer cell lines, culture medium, this compound compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : Flow cytometry tubes, Annexin V-FITC, Propidium Iodide (PI), binding buffer, PBS.

  • Procedure :

    • Treat cells with the this compound compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Proteins

This technique is used to quantify the expression levels of key proteins in the mitochondrial apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.

  • Materials : Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer, primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Procedure :

    • Treat cells with the this compound compound and lyse them to extract total protein.

    • Determine protein concentration using a protein assay kit.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits a fluorescence shift from red (high potential) to green (low potential) in response to ΔΨm changes.

  • Materials : JC-1 dye, fluorescence microscope or flow cytometer.

  • Procedure :

    • Treat cells with the this compound compound.

    • Incubate the cells with JC-1 staining solution.

    • Wash the cells to remove excess dye.

    • Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift in fluorescence from red to green, indicating a loss of mitochondrial membrane potential.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

  • Method 1: Immunofluorescence :

    • Treat cells grown on coverslips with the this compound compound.

    • Fix and permeabilize the cells.

    • Incubate with an anti-cytochrome c antibody followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of cytochrome c using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, it will be diffusely distributed throughout the cytoplasm.

  • Method 2: Western Blot of Cellular Fractions :

    • Treat cells and harvest them.

    • Perform cellular fractionation to separate the mitochondrial and cytosolic fractions.

    • Analyze the presence of cytochrome c in each fraction by Western blotting. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Conclusion

The validation of the mitochondrial apoptotic pathway is a critical step in the preclinical evaluation of novel this compound-based anti-cancer agents. The experimental data and protocols presented in this guide provide a framework for researchers to systematically investigate the pro-apoptotic mechanisms of these compounds. By employing a combination of cytotoxicity assays, apoptosis detection methods, and analyses of key molecular markers, a comprehensive understanding of a compound's efficacy and mode of action can be achieved, facilitating the identification of promising candidates for further drug development.

References

Safety Operating Guide

Proper Disposal of Phenylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of phenylurea, a compound recognized for its toxicity and potential environmental hazards.[1] Adherence to these procedural steps is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is highly toxic if inhaled, ingested, or absorbed through the skin and poses a significant threat to aquatic ecosystems.[1][2][3][4][5]

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handle all this compound waste within a well-ventilated area, preferably inside a chemical fume hood, to prevent the inhalation of dust or aerosols.[6][7]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[6][7]

  • Hand Protection: Wear nitrile gloves.[6]

  • Body Protection: A fully-buttoned lab coat is required.[6]

Step-by-Step this compound Disposal Procedure

1. Waste Collection:

  • Carefully transfer this compound waste into a designated, compatible, and sealable waste container to prevent accidental spills or releases.[6]

  • For spills, use dry clean-up methods to avoid generating dust.[6][7] Sweep the material, and place it into the designated waste container.[7]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled.

  • The label must include the words "Dangerous Waste" and the full chemical name, "this compound".[6]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[7]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[6][7]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular solid waste.[6][8][9]

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[6]

  • Provide the waste disposal company with all necessary information regarding the chemical waste. Disposal must be conducted in accordance with all local, state, and federal regulations.[6][7]

5. Documentation:

  • Maintain a detailed record of the disposal process.

  • Log the amount of waste generated and the date of disposal, following your institution's guidelines for hazardous waste tracking.[6]

Summary of Safety and Disposal Parameters

The following table summarizes the crucial safety information and disposal parameters for this compound.

ParameterGuideline
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, fully-buttoned lab coat.[6][7]
Handling Area A well-ventilated area, preferably a chemical fume hood.[6][7]
Spill Cleanup Use dry clean-up procedures; avoid generating dust. Place in a suitable, labeled container for waste disposal.[6][7]
Incompatible Materials Strong oxidizing agents, acids, and strong bases.[6][7]
Waste Container Sealable, compatible waste container with a "Dangerous Waste" label including the full chemical name.[6]
Disposal Method Contact a licensed waste management authority or the institutional EHS department. Do not allow to enter drains.[6][8]
Regulatory Compliance Disposal must adhere to local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[7]

This compound Disposal Workflow

The diagram below illustrates the logical steps for the proper disposal of this compound, ensuring safety and compliance at each stage of the process.

Phenylurea_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handle Step 2: Handle in Ventilated Area (Fume Hood) ppe->handle collect Step 3: Collect Waste (Transfer solid or clean up spill) handle->collect container Step 4: Use Sealable & Compatible Container collect->container label Step 5: Label Container ('Dangerous Waste', 'this compound') container->label storage Step 6: Store Securely (Away from incompatibles) label->storage contact Step 7: Arrange Disposal (Contact EHS or Licensed Firm) storage->contact document Step 8: Document Disposal (Log amount and date) contact->document end End: Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Phenylurea, including detailed operational and disposal plans to ensure a secure laboratory environment.

This compound and its derivatives are toxic and pose significant health risks upon inhalation, ingestion, or skin absorption.[1] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandards/Specifications
Eye Protection Chemical safety goggles or a face shield.Must comply with EN 166 or ANSI Z87.1 standards.[2]
Hand Protection Nitrile gloves.Should meet EN 374 standards.[2] Regularly inspect for tears or holes.
Body Protection A fully-buttoned laboratory coat.---
Respiratory Protection Use in a well-ventilated area. If dust is generated, a P2-rated dust mask or a NIOSH/MSHA approved respirator is recommended.[2][3]Follow AS/NZS 1715 and 1716 guidelines.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key stages from preparation to post-handling decontamination.

cluster_prep Preparation & Engineering Controls cluster_ppe Donning PPE cluster_handling Handling this compound cluster_post Post-Handling & Decontamination prep1 Work in a certified chemical fume hood or well-ventilated area. prep2 Ensure easy access to eyewash station and safety shower. prep3 Decontaminate the work surface before starting. ppe1 Put on a fully-buttoned lab coat. prep3->ppe1 Proceed to PPE ppe2 Wear chemical safety goggles (and face shield if splash risk). ppe3 Don correct-sized, inspected nitrile gloves. handling1 Weighing & Aliquoting: - Handle as a solid. - Use a spatula to minimize dust. - Weigh in a draft-shielded balance or fume hood. ppe3->handling1 Begin Handling handling2 Dissolving & Solution Preparation: - Add solid to solvent slowly. - Use controlled heating if required. post1 Wipe down the work surface with a decontaminating solution. handling2->post1 Complete Handling post2 Remove gloves using the proper technique. post3 Wash hands thoroughly with soap and water.

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure to this compound, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid.[3]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

Spill and Disposal Plan: Containing and Managing Waste

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Use the personal protective equipment outlined above.

  • Contain the Spill: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Disposal:

  • All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[4]

  • Place waste in a designated, sealable, and clearly labeled container.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4]

  • Never dispose of this compound down the drain.[4]

The following diagram illustrates the decision-making process for handling a chemical spill.

spill Chemical Spill Occurs assess Assess Spill Size & Hazard spill->assess minor_spill Minor Spill assess->minor_spill Manageable major_spill Major Spill assess->major_spill Unmanageable don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Immediate Area major_spill->evacuate contain Contain Spill (Sweep up solid, absorb liquid) don_ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose notify Notify EHS/Emergency Services evacuate->notify secure Secure Area - Prevent Entry notify->secure

Caption: Decision-making workflow for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylurea
Reactant of Route 2
Reactant of Route 2
Phenylurea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.